molecular formula C8H7BrN2 B2914373 5-Bromo-2-methylpyrazolo[1,5-a]pyridine CAS No. 1367948-91-1

5-Bromo-2-methylpyrazolo[1,5-a]pyridine

Cat. No.: B2914373
CAS No.: 1367948-91-1
M. Wt: 211.062
InChI Key: DZEGOCJHDNLGDW-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyrazolo[1,5-a]pyridine is a brominated heterocyclic compound with the molecular formula C 8 H 7 BrN 2 and a molecular weight of 211.06 g/mol . It is supplied with the CAS Number 1367948-91-1 and should be stored sealed in a dry environment at 2-8°C to maintain stability . This compound is a member of the pyrazolopyridine family, a class of structures known to be significant scaffolds in medicinal chemistry due to their wide range of biological activities . While specific pharmacological studies on this exact molecule are not detailed in the literature searched, related pyrazolo[1,5-a]pyridine and pyrimidine cores have been extensively investigated as potent inhibitors of various protein kinases, which are critical targets in areas such as oncology . For instance, a structurally similar compound, 3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, has been identified as an agent affecting Cyclin-dependent kinase 2 (CDK2) . The bromine substituent at the 5-position makes this compound a versatile and valuable synthetic intermediate (building block) for researchers. It is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse structural motifs at this site and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs . Safety Information: This compound is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should review the associated precautionary statements prior to use . Intended Use: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-8-5-7(9)2-3-11(8)10-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEGOCJHDNLGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367948-91-1
Record name 5-bromo-2-methylpyrazolo[1,5-a]pyridine
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Foundational & Exploratory

Chemical structure of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 5-Bromo-2-methylpyrazolo[1,5-a]pyridine Scaffold

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Nature of the Pyrazolo[1,5-a]pyridine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to bind to diverse protein targets. The pyrazolo[1,5-a]pyridine scaffold is a quintessential example of such a core.[1][2][3] This fused heterocyclic system, comprising a pyrazole ring fused to a pyridine ring, offers a rigid, planar geometry and a rich electronic profile that is highly amenable to synthetic modification.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent kinase inhibition, making them invaluable in the development of therapeutics for oncology, inflammation, and neurodegenerative diseases.[2][4][5]

This guide focuses specifically on the This compound derivative. The strategic placement of a bromine atom at the C5 position and a methyl group at the C2 position significantly influences the scaffold's physicochemical properties and biological interactions. The electron-withdrawing bromine atom can participate in halogen bonding and serves as a versatile synthetic handle for further diversification, while the methyl group can modulate solubility and steric interactions within a target's binding site. Understanding the structure, synthesis, and properties of this specific scaffold is crucial for researchers aiming to leverage its potential in drug discovery programs.

Core Chemical Structure and Physicochemical Properties

The foundational identity of this compound is defined by its unique arrangement of atoms and bonds. This structure provides the basis for its reactivity and biological function.

Caption: Chemical structure of this compound.

The key physicochemical properties derived from this structure are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
Molecular Formula C₈H₇BrN₂PubChem[6]
Molecular Weight 211.06 g/mol PubChem[6]
CAS Number 1367948-91-1PubChem[6]
Canonical SMILES CC1=NN2C=CC(=CC2=C1)BrPubChem[6]
InChI Key DZEGOCJHDNLGDW-UHFFFAOYSA-NPubChem[6]

Synthesis and Characterization

The construction of the pyrazolo[1,5-a]pyridine core is a well-established field in organic chemistry, with modern methods offering high efficiency and regioselectivity.

Synthetic Strategy: A Domino Cyclization Approach

A prevalent and robust method for synthesizing the pyrazolo[1,5-a]pyridine scaffold is the oxidative [3+2] cycloaddition of N-aminopyridinium ylides with appropriate reaction partners.[7] For the target molecule, a plausible synthetic route begins with a commercially available substituted pyridine, 5-bromo-2-methylpyridine.

The causality behind this strategy lies in the formation of a reactive N-aminopyridinium intermediate, which then undergoes a domino reaction—an intramolecular cyclization followed by aromatization—to yield the fused bicyclic system. This process is often promoted by an oxidizing agent and can proceed under relatively mild conditions.

Fig. 2: Synthetic Workflow Overview Start 5-Bromo-2-methylpyridine Step1 N-Amination Start->Step1 Intermediate N-Aminopyridinium Salt Step1->Intermediate Step2 Cyclization/Oxidation (e.g., with an alkyne) Intermediate->Step2 Product 5-Bromo-2-methyl- pyrazolo[1,5-a]pyridine Step2->Product

Caption: A generalized workflow for the synthesis of the target scaffold.

Spectroscopic Profile

Structural confirmation of the synthesized compound is paramount. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a characteristic pair of peaks for the molecular ion [M+H]⁺ at m/z 211.0 and 213.0. This isotopic signature, with an approximate 1:1 ratio, is definitive proof of the presence of a single bromine atom.

  • NMR Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts are influenced by the electronic environment of each nucleus.

Data TypePredicted Chemical Shifts (ppm) & MultiplicityRationale
¹H NMR ~2.5 (s, 3H, -CH₃)~6.5 (s, 1H, C3-H)~7.0 (dd, 1H, C6-H)~7.5 (d, 1H, C4-H)~8.5 (d, 1H, C7-H)Based on published spectra for similar pyrazolo[1,5-a]pyridine structures.[8][9] The methyl protons appear as a singlet, while the aromatic protons show characteristic splitting patterns (doublet, doublet of doublets).
¹³C NMR ~15 (C-CH₃)~110-145 (Aromatic Carbons)The aliphatic methyl carbon is found upfield, while the seven aromatic carbons resonate in the typical downfield region.

Significance in Medicinal Chemistry and Drug Development

The true value of the this compound scaffold lies in its application as a foundational element in drug design. The parent pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine cores are central to numerous kinase inhibitors.[10][11]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases. The pyrazolo[1,5-a]pyridine scaffold functions as an excellent "hinge-binder," a critical interaction for kinase inhibition. The nitrogen atoms in the heterocyclic system form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, effectively blocking the enzyme's function and halting downstream signaling pathways that promote cell proliferation.

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including:

  • PI3Kγ/δ: Dual inhibition is a promising strategy for cancer immunotherapy.[4]

  • CDK2/TRKA: Inhibition of these kinases is a target for treating solid tumors and hematological malignancies.[5][11][12]

  • Aryl Hydrocarbon Receptor (AHR): Antagonism of AHR is an emerging approach in cancer immunology.[13]

Fig. 3: Simplified Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., PI3K, TRKA) Receptor->Kinase Activates Substrate Downstream Substrate (e.g., AKT) Kinase->Substrate Phosphorylates Proliferation Cell Proliferation, Survival Substrate->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->Kinase  Blocks ATP  Binding Site

Caption: Role of the scaffold as a kinase inhibitor to block proliferation signals.

Structure-Activity Relationship (SAR) Insights
  • The Core Scaffold: Provides the essential geometry and hydrogen bonding sites for hinge binding.

  • The 2-Methyl Group: Can enhance binding through favorable van der Waals interactions or be modified to explore deeper pockets within the active site.

  • The 5-Bromo Group: This is a critical feature. The bromine can form halogen bonds with backbone carbonyls in the active site, significantly increasing binding affinity. Furthermore, it serves as a key chemical handle for introducing larger substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Self-Validating Experimental Protocols

The following protocols describe a self-validating system for the synthesis and confirmation of this compound derivatives. Trustworthiness is ensured by cross-verification between mass spectrometry and NMR data.

Protocol 1: Synthesis via Oxidative Cycloaddition

This protocol is a generalized procedure based on established methods for synthesizing pyrazolo[1,5-a]pyridines.[7]

  • Step A: N-Amination of Starting Material.

    • To a solution of 5-bromo-2-methylpyridine (1.0 eq) in a suitable solvent like dichloromethane, add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, the resulting N-aminopyridinium salt can often be precipitated with ether and used directly in the next step.

  • Step B: Cycloaddition and Aromatization.

    • Dissolve the N-aminopyridinium salt from Step A in a polar aprotic solvent such as DMF.

    • Add a suitable alkyne coupling partner (e.g., ethyl propiolate, 1.5 eq) and a base such as potassium carbonate (2.0 eq).

    • Add an oxidizing agent (e.g., iodine or PIDA, 1.1 eq).

    • Heat the reaction mixture to 80-100 °C for 4-8 hours, monitoring by LC-MS.

  • Step C: Workup and Purification.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound derivative.

Protocol 2: Purity and Identity Verification by HPLC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in methanol or acetonitrile.

  • Instrumentation: Use a reverse-phase C18 column on an HPLC system coupled to an ESI mass spectrometer.

  • HPLC Method:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 254 nm.

  • MS Method:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

  • Validation Criteria: A single major peak in the HPLC chromatogram (>95% purity) that corresponds to the mass spectrometer signal for [M+H]⁺ at m/z 211.0/213.0 confirms the sample's purity and identity.

Protocol 3: Structural Confirmation by NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire a ¹³C NMR spectrum.

  • Validation Criteria: The obtained spectra must be consistent with the proposed structure. The ¹H NMR should show the correct number of protons, appropriate chemical shifts, and splitting patterns. The ¹³C NMR should show the correct number of distinct carbon signals.

Conclusion and Future Outlook

The this compound scaffold is a strategically designed building block with significant potential in modern drug discovery. Its rigid core is optimized for interaction with key biological targets like protein kinases, while its substituents provide the necessary vectors for fine-tuning pharmacological properties. The bromine atom, in particular, is a powerful tool for both enhancing target affinity through halogen bonding and enabling rapid synthetic diversification.

Future research should focus on leveraging this scaffold to design and synthesize novel libraries of compounds. By employing structure-based drug design and efficient synthetic protocols, researchers can explore the vast chemical space around this privileged core to develop next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles for a range of human diseases.

References

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Knezevic, N., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem (2024). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Cavalheiro, G. S., et al. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. Available at: [Link]

  • Kendall, J. D., et al. (2013). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. Medicinal Chemistry Communications. Available at: [Link]

  • Google Patents (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Lin, C.-H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]

  • Maltsev, A. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]

  • PubChem (2024). 5-Bromopyrazolo[1,5-a]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Frontiers in Chemistry. Available at: [Link]

  • Gomaa, H. A. M., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]

  • Tang, H.-J., et al. (2020). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Liu, B., et al. (2010). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules. Available at: [Link]

  • El-Adl, K., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • Kumar, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • ResearchGate (n.d.). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Supporting Information for a publication. Available at: [Link]

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Pyrazolo[1,5-a]pyridine derivatives in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyrazolo[1,5-a]pyridine Derivatives in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering next-generation therapeutics. Among these, the pyrazolo[1,5-a]pyridine core has emerged as a privileged structure, demonstrating a remarkable versatility that has led to potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the synthesis, medicinal applications, and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives, offering field-proven insights for their successful application in drug discovery programs.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core

The pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle containing a pyrazole ring fused to a pyridine ring. This arrangement imparts a unique combination of rigidity, planarity, and electronic properties, making it an ideal foundation for designing small molecules that can interact with high specificity within the binding pockets of enzymes and receptors. The growing interest in this scaffold stems from its demonstrated success in yielding clinical candidates for a range of challenging diseases.[1][2]

Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine ring system is a critical first step in any drug discovery campaign. Several robust synthetic methodologies have been developed, with the choice of route often depending on the desired substitution pattern. A prevalent and effective strategy involves the cyclization of N-aminopyridinium salts or ylides.

General Synthesis via Cyclization of N-Aminopyridinium Intermediates

A widely adopted approach involves the N-amination of a substituted pyridine, followed by a cyclization reaction. This method offers great flexibility for introducing substituents onto the pyridine portion of the final molecule.

A representative synthetic workflow is depicted below:

G cluster_0 Step 1: Pyridine Functionalization cluster_1 Step 2: N-Amination & Cyclization cluster_2 Step 3: Further Functionalization Pyridine Substituted 2-Bromopyridine Coupling Palladium-Catalyzed Coupling (e.g., with alkyne) Pyridine->Coupling Reactant Coupled_Product Coupled Pyridine Intermediate Coupling->Coupled_Product N_Amination N-Amination (e.g., with O-mesitylenesulfonyl- hydroxylamine) Coupled_Product->N_Amination Intermediate Cyclization Base-Mediated Cyclization (e.g., NaOMe in MeOH) N_Amination->Cyclization Pyrazolo_Core Pyrazolo[1,5-a]pyridine Core Structure Cyclization->Pyrazolo_Core Halogenation Halogenation (e.g., Bromination) Pyrazolo_Core->Halogenation Scaffold Cross_Coupling Cross-Coupling (e.g., Suzuki Coupling) Halogenation->Cross_Coupling Final_Compound Diverse Pyrazolo[1,5-a]pyridine Derivatives Cross_Coupling->Final_Compound

Caption: General synthetic workflow for Pyrazolo[1,5-a]pyridine derivatives.
Detailed Experimental Protocol: Synthesis of a 2-Ethyl-pyrazolo[1,5-a]pyridine Intermediate[3][4]

This protocol provides a practical example based on established literature for creating a core scaffold that can be further elaborated.

Step 1: Palladium-Catalyzed Coupling

  • To a solution of 2-bromopyridine (1.0 eq) in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper co-catalyst (e.g., CuI, 0.1 eq).

  • Add a base (e.g., triethylamine, 3.0 eq).

  • Bubble the corresponding alkyne (e.g., 1-butyne) through the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with aqueous ammonium chloride, extract with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting coupled pyridine intermediate by column chromatography.

Step 2: N-Amination and Cyclization

  • Dissolve the coupled pyridine intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add O-mesitylenesulfonylhydroxylamine (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture and dissolve the residue in methanol.

  • Add a solution of sodium methoxide in methanol (1.5 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction, neutralize with acetic acid, and concentrate.

  • Partition the residue between water and an organic solvent. The organic layer is then dried and concentrated.

  • Purify the crude product by column chromatography to yield the 2-ethyl-pyrazolo[1,5-a]pyridine core.[3][4]

Causality Insight: The use of palladium catalysis in Step 1 allows for the efficient formation of a carbon-carbon bond, introducing a key side chain that will become the C2-substituent of the pyrazolo ring. The subsequent N-amination followed by base-mediated intramolecular cyclization is a classic and reliable method for forming the fused five-membered pyrazole ring.[3][4]

Therapeutic Applications and Mechanisms of Action

Pyrazolo[1,5-a]pyridine derivatives have shown significant promise across multiple therapeutic areas, primarily by acting as potent and selective inhibitors of key signaling proteins.

Oncology: Targeting the PI3K Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[5][6] Pyrazolo[1,5-a]pyridine derivatives have been successfully developed as selective inhibitors of PI3K isoforms.

Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K isoforms like p110α, p110γ, or p110δ.[5][7] By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), they prevent the activation of downstream effectors like Akt (also known as Protein Kinase B), thereby inhibiting pro-survival signaling and inducing apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates P_Pyridine Pyrazolo[1,5-a]pyridine Inhibitor P_Pyridine->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Pyrazolo[1,5-a]pyridine derivatives.

One notable example, compound 5x , was identified as a potent and selective inhibitor of the p110α isoform of PI3 kinase with an IC₅₀ of 0.9 nM.[5] This compound demonstrated effective inhibition of Akt phosphorylation and showed in vivo efficacy in a human xenograft model.[5] More recently, dual PI3Kγ/δ inhibitors have been developed for cancer immunotherapy, with compound 20e (IHMT-PI3K-315) showing IC₅₀ values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively.[7] This dual inhibition can repolarize immunosuppressive M2 macrophages to the anti-tumor M1 phenotype.[7]

CompoundTarget(s)IC₅₀Therapeutic AreaReference
5x PI3K p110α0.9 nMOncology[5]
20e PI3Kγ / PI3Kδ4.0 nM / 9.1 nMImmuno-oncology[7]
46 (E2508) CRF₁ Receptor5.8 nM (Binding Ki)Stress Disorders[3][8]
Neuroscience: Modulating Stress-Related Disorders

Corticotropin-releasing factor 1 (CRF₁) receptors play a crucial role in mediating the body's response to stress. Antagonists of this receptor are sought after for the treatment of depression, anxiety, and other stress-related disorders. A series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines have been developed as potent and selective CRF₁ receptor antagonists.[3][4][8]

The lead compound from this work, 46 (E2508) , exhibited potent in vitro activity, excellent drug-like properties, and robust oral efficacy in animal models of stress.[3][8] This compound advanced into clinical trials, highlighting the therapeutic potential of this scaffold in neuroscience.[4][8]

Other Therapeutic Areas
  • Anti-inflammatory: Certain pyrazolo[1,5-a]quinazoline derivatives, a related scaffold, have shown anti-inflammatory activity by inhibiting NF-κB transcriptional activity and potentially targeting mitogen-activated protein kinases (MAPKs) like JNK3.[9][10] While not the exact same core, this suggests the broader pyrazolo-fused pyridine family has potential in inflammation.

  • Antitubercular: The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, another related core, was identified in high-throughput screens as a potential lead for new antituberculosis agents, showing activity against Mycobacterium tuberculosis (Mtb) within macrophages.[11]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazolo[1,5-a]pyridine scaffold has yielded critical insights into the structural requirements for potent biological activity.

  • For CRF₁ Receptor Antagonists:

    • C-3 Position: The presence of a dialkylamino group at the C-3 position is crucial for potent binding. Dicyclopropylmethylamino groups showed increased functional antagonistic activity compared to di-n-propyl analogues.[3][4]

    • C-7 Position: A substituted phenyl ring at the C-7 position is a key feature. 2,4-disubstituted phenyl rings were found to be optimal for high binding affinity.[3][4]

  • For PI3K Inhibitors:

    • The SAR around the pyrazolo[1,5-a]pyridine ring system is highly sensitive to the substitution pattern, which dictates isoform selectivity (e.g., p110α vs. p110γ/δ).[5][7] Specific substitutions are required to achieve desired selectivity profiles against different PI3K isoforms.

Future Perspectives

The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for medicinal chemistry research. Future efforts will likely focus on:

  • Improving Selectivity: Designing new derivatives with even greater selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: In oncology, developing next-generation inhibitors that can overcome resistance mechanisms to existing therapies.

  • Exploring New Targets: Screening pyrazolo[1,5-a]pyridine libraries against a wider range of biological targets to uncover novel therapeutic applications.

This guide has illuminated the significant potential of pyrazolo[1,5-a]pyridine derivatives in modern drug discovery. The scaffold's synthetic tractability, coupled with its proven ability to yield potent and selective modulators of key biological targets, ensures its continued importance in the development of innovative medicines for a variety of human diseases.

References

  • Takahashi, Y., Hibi, S., Hoshino, Y., et al. (2012). Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry, 55(11), 5255-5269. [Link]

  • Hassan, A. S., Abdel-Aziz, M., & El-Sayed, M. A. A. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Iorkula, T. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Oh, S., Libardo, M. D. J., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 338-351. [Link]

  • Sikdar, A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 15289-15303. [Link]

  • Iorkula, T. A., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Preprints.org. [Link]

  • Hylton, K. G., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 589-593. [Link]

  • Takahashi, Y., Hibi, S., Hoshino, Y., et al. (2012). Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. Journal of Medicinal Chemistry, 55(11), 5255-5269. [Link]

  • Iorkula, T. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]

  • Al-Issa, S. A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1435-1454. [Link]

  • CPL. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4887. [Link]

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • El-Sayed, M. A. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Takahashi, Y., et al. (2012). Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives. Journal of Medicinal Chemistry. [Link]

  • Romanelli, A., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421. [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2686. [Link]

  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Semantic Scholar. [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. [Link]

  • Romanelli, A., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. PubMed. [Link]

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Ingenta Connect. [Link]

  • Hassan, A. S., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5‐a]pyrimidine derivatives: Design, synthesis, antioxidant, anti‐diabetic, anti‐Alzheimer, and anti‐arthritic activities with molecular modeling simulation. ResearchGate. [Link]

  • Rani, I., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Biotechnology, 23(1), 39-51. [Link]

  • El-Naggar, M., et al. (2025). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. [Link]

  • Hassan, A. S., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research, 84(1), 3-24. [Link]

  • Kumar, A., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 27(6), 1431-1436. [Link]

  • Wang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Letters in Drug Design & Discovery, 20(10), 1-1. [Link]

  • CPL. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4887. [Link]

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate. [Link]

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An In-Depth Technical Guide to 5-Bromo-2-methylpyrazolo[1,5-a]pyridine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its unique structural and electronic properties. This guide provides a detailed examination of a key derivative, 5-Bromo-2-methylpyrazolo[1,5-a]pyridine, a versatile building block for chemical library synthesis and drug discovery. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway with mechanistic insights, and discuss its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. This document serves as a technical resource, integrating established chemical principles with practical, field-proven methodologies.

Core Compound Physicochemical Properties

This compound is a substituted heterocyclic compound featuring a fused pyrazole and pyridine ring system. The strategic placement of the methyl group at the 2-position and the bromine atom at the 5-position provides distinct handles for synthetic diversification, making it a valuable intermediate in organic synthesis and medicinal chemistry.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1367948-91-1[1]
Canonical SMILES CC1=NC2=C(C=C1)N(C=C(Br)C=C2)

Synthesis and Mechanistic Insights: A Representative Pathway

The synthesis of the pyrazolo[1,5-a]pyridine scaffold is most effectively achieved through the [3+2] cycloaddition of an N-aminopyridinium salt with a suitable two-carbon component.[2] This approach offers high regioselectivity and is a cornerstone for building this heterocyclic system. Below, we outline a representative, two-step synthesis for this compound starting from commercially available 5-Bromo-2-methylpyridine.

Step 1: Synthesis of 1-Amino-5-bromo-2-methylpyridinium Iodide

The foundational step is the N-amination of the pyridine ring. This is crucial as it transforms the pyridine into a 1,3-dipole precursor, primed for cycloaddition. The use of hydroxylamine-O-sulfonic acid followed by an iodide salt exchange is a well-established and reliable method.

Causality of Experimental Choices:

  • Hydroxylamine-O-sulfonic acid: This reagent is an effective and accessible aminating agent for N-heterocycles.

  • Potassium Carbonate: A base is required to neutralize the reaction mixture and facilitate the formation of the free N-aminopyridine intermediate.

  • Hydriodic Acid: Introduction of the iodide counter-ion yields a stable, crystalline N-aminopyridinium salt that is easily isolated and purified for the subsequent step.

G cluster_0 Step 1: N-Amination 5-Bromo-2-methylpyridine 5-Bromo-2-methylpyridine Reaction Vessel Reaction Vessel 5-Bromo-2-methylpyridine->Reaction Vessel Hydroxylamine-O-sulfonic acid Hydroxylamine-O-sulfonic acid Hydroxylamine-O-sulfonic acid->Reaction Vessel Potassium Carbonate Potassium Carbonate Hydriodic Acid Hydriodic Acid Potassium Carbonate->Hydriodic Acid 2. Salt Formation Purification Purification Hydriodic Acid->Purification 3. Isolation Reaction Vessel->Potassium Carbonate 1. Neutralization Product_1 1-Amino-5-bromo-2-methylpyridinium Iodide Purification->Product_1

Caption: Workflow for the synthesis of the N-aminopyridinium salt intermediate.

Step 2: [3+2] Cycloaddition to form this compound

With the N-aminopyridinium salt in hand, the fused pyrazole ring is constructed via a base-induced cycloaddition reaction. The N-aminopyridinium ylide, formed in situ, acts as the 1,3-dipole. While various partners can be used, this protocol uses a simple alkyne for clarity.

Causality of Experimental Choices:

  • Base (e.g., Potassium Carbonate): The base deprotonates the N-amino group to form the highly reactive N-iminopyridinium ylide intermediate, which is essential for the cycloaddition to occur.

  • Propargyl Alcohol (as an acetylene equivalent): This provides the two-carbon backbone required to form the five-membered pyrazole ring. The subsequent elimination of water drives the aromatization to the final pyrazolo[1,5-a]pyridine product.

Detailed Experimental Protocol (Representative)

Materials:

  • 1-Amino-5-bromo-2-methylpyridinium Iodide (1.0 eq)

  • Propargyl alcohol (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Amino-5-bromo-2-methylpyridinium Iodide and anhydrous Potassium Carbonate.

  • Add anhydrous DMF via syringe and stir the suspension vigorously.

  • Add propargyl alcohol dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product into an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

Strategic Role in Drug Discovery and Medicinal Chemistry

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone of modern drug design, particularly in the development of kinase inhibitors.[3][4] Its rigid, planar structure and ability to form key hydrogen bonds allow it to effectively mimic the hinge-binding region of ATP in kinase active sites.[3]

This compound is a particularly valuable derivative for several reasons:

  • Vector for Diversification: The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the facile introduction of a wide array of aryl and heteroaryl groups, enabling systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.[5][6]

  • Modulation of Properties: The methyl group at the 2-position can influence the compound's solubility, metabolic stability, and steric interactions within a target binding pocket.

G cluster_0 Privileged Scaffold Concept Core Pyrazolo[1,5-a]pyridine Core R1 C2 Position (Methyl Group) Core->R1 Influences Solubility & Sterics R2 C5 Position (Bromo Group) Core->R2 Site for Cross-Coupling (e.g., Suzuki) Target Biological Target (e.g., Kinase) Core->Target Binds to Active Site

Caption: The role of the core scaffold and its substituents in drug design.

Key Application: Suzuki-Miyaura Cross-Coupling

A primary application for this compound is as a substrate in Suzuki-Miyaura cross-coupling to generate more complex molecules. The carbon-bromine bond at the 5-position is readily activated by a palladium catalyst to form new carbon-carbon bonds.

Self-Validating Experimental Protocol: Suzuki Coupling

Objective: To couple an arylboronic acid to the 5-position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

  • Inert Atmosphere: Add the this compound, arylboronic acid, and base to a Schlenk flask. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is a critical self-validation step; the absence of oxygen prevents the degradation of the phosphine ligands and palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane and water) via syringe. Degassing the solvent (e.g., by sparging with argon) is another validation checkpoint to ensure an oxygen-free environment.

  • Catalyst Addition: Add the palladium catalyst to the flask. The mixture may change color, indicating the formation of the active catalytic species.

  • Reaction: Heat the mixture with vigorous stirring (typically 85-100 °C). Monitor the reaction by TLC or LC-MS. The disappearance of the starting material (this compound) validates that the reaction is proceeding.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the desired 5-aryl-2-methylpyrazolo[1,5-a]pyridine. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will validate the final structure.[5]

G cluster_1 Suzuki Coupling Workflow Start 5-Bromo-2-methyl- pyrazolo[1,5-a]pyridine Reaction Heat in Dioxane/Water Start->Reaction Boronic Arylboronic Acid Boronic->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Final 5-Aryl-2-methyl- pyrazolo[1,5-a]pyridine Purify->Final

Caption: A validated workflow for Suzuki-Miyaura cross-coupling.

Safety and Handling

According to its Globally Harmonized System (GHS) classification, this compound should be handled with care. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that leverages the privileged nature of the pyrazolo[1,5-a]pyridine scaffold. Its defined molecular weight and formula are the starting points for its application in complex molecular design. The presence of both a stable core and a reactive bromine handle provides medicinal chemists with a reliable and versatile platform for developing novel therapeutics. The robust and well-understood synthetic pathways for its creation and subsequent modification, particularly via cross-coupling reactions, ensure its continued importance in the field of drug discovery.

References

  • Bojarski, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ResearchGate (n.d.). Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Merino, E., & Carreras, J. (2025). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. Advanced Synthesis & Catalysis. Available at: [Link]

  • Greulich, T. W., Daniliuc, C. G., & Studer, A. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 82-85. Available at: [Link]

  • Hassan, A. S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal (2017). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • Google Patents (n.d.). Method for preparing 5-bromo-2-methylpyridine. Google Patents.
  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. PharmaCompass. Retrieved February 15, 2026, from [Link]

  • Abd El-All, A. S., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Singh, S., & Singh, P. P. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Organic Syntheses (n.d.). 1-aminopyridinium iodide. Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Zhang, L., et al. (2010). Synthesis of 2-Amino-5-bromopyridine. Chemical Reagents. Available at: [Link]

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Technical Guide: 5-Bromo-2-methylpyrazolo[1,5-a]pyridine in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine as a privileged scaffold in kinase inhibitor discovery. It details synthetic routes, structural-activity relationships (SAR), and experimental protocols for leveraging this pharmacophore.

Part 1: Executive Summary & Structural Logic

The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical bioisostere for the adenosine moiety of ATP, widely utilized in the design of Type I and Type II kinase inhibitors. Unlike the ubiquitous indazole or quinoline scaffolds, the pyrazolo[1,5-a]pyridine core offers a distinct vector geometry that allows medicinal chemists to access unique regions of the kinase ATP-binding pocket—specifically the solvent-exposed front and the hydrophobic back pocket—without incurring the metabolic liabilities often associated with more electron-rich systems.

This compound (CAS: 1367948-91-1) serves as a high-value intermediate. Its utility stems from three structural pillars:

  • The 5-Bromo Handle: A pre-installed electrophile at the C-5 position (derived from the pyridine ring) allows for rapid diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This vector typically points towards the solvent front or the gatekeeper residue , depending on the kinase conformation.

  • The 2-Methyl Group: Located on the pyrazole ring, this substituent often serves to enforce a specific binding conformation by inducing steric clash with the glycine-rich loop (P-loop) or by filling a small hydrophobic pocket near the hinge region, improving selectivity over kinases with tighter pockets.

  • The N1-N2 Hinge Binder: The bridgehead nitrogen (N1) and the pyrazole nitrogen (N2) mimic the N1 and N3 of the adenine purine ring, forming critical hydrogen bonds with the kinase hinge region backbone (e.g., Valine, Leucine).

Structural Numbering & Vectors

The numbering of the scaffold is non-intuitive for those familiar with indoles.

  • Position 1 (N): Bridgehead nitrogen.

  • Position 2 (C): Methyl substituted in this specific scaffold.[1][2][3][4]

  • Position 3 (C): The nucleophilic "tip" of the pyrazole; often the site of electrophilic aromatic substitution (e.g., iodination, formylation).

  • Position 5 (C): The bromine handle (on the pyridine ring).[1]

Part 2: Synthesis & Chemical Accessibility[5]

The synthesis of this compound relies on a [3+2] cycloaddition strategy involving an N-aminopyridinium salt and an alkyne. This route is preferred for its regioselectivity.

Core Synthesis Workflow

The most robust method involves the amination of 4-bromopyridine followed by cycloaddition with an alkyne equivalent (e.g., ethyl 2-butynoate or 2-butyne).

SynthesisPath Start 4-Bromopyridine Step1 Amination (MSH or DPH) Start->Step1 Tamura Reagent Inter N-Amino-4-bromopyridinium Salt Step1->Inter Step2 [3+2] Cycloaddition (Base + Alkyne) Inter->Step2 2-Butynoic acid deriv. + K2CO3 Product This compound Step2->Product Cyclization & Decarboxylation

Figure 1: Synthetic pathway for the construction of the this compound core.

Experimental Protocol: Core Synthesis

Objective: Preparation of this compound.

  • Preparation of Aminating Agent (MSH):

    • Caution: O-Mesitylenesulfonylhydroxylamine (MSH) is potentially explosive. Prepare in situ or handle with extreme care.

    • React ethyl O-mesitylenesulfonylacetohydroxamate with perchloric acid to generate MSH.

  • N-Amination:

    • Dissolve 4-bromopyridine (1.0 eq) in DCM.

    • Add MSH (1.2 eq) dropwise at 0°C.

    • Stir at RT for 2 hours. The N-amino-4-bromopyridinium mesitylenesulfonate salt precipitates. Filter and wash with ether.

  • Cycloaddition:

    • Suspend the pyridinium salt in DMF.

    • Add ethyl 2-butynoate (1.5 eq) and K2CO3 (2.5 eq).

    • Stir at RT for 16 hours. The initial intermediate is the 3-carboxylate ester.

  • Decarboxylation (Optional if 3-H is desired):

    • Hydrolyze the ester (NaOH/MeOH) to the acid.

    • Heat in concentrated H2SO4 or polyphosphoric acid at 80°C to decarboxylate, yielding This compound .

Part 3: Kinase Inhibition & SAR[3][6]

Binding Mode Mechanism

The pyrazolo[1,5-a]pyridine scaffold binds to the ATP pocket with high affinity.

  • Hinge Interaction: The N1 (bridgehead) usually acts as a hydrogen bond acceptor from the backbone NH of the hinge residue (e.g., Met, Val).

  • Solvent Front (C-5): The 5-bromo position allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) or aryl groups that interact with the solvent-exposed region.

  • Gatekeeper Interaction (C-3): Functionalization at C-3 (e.g., CN, halides, aryl) often dictates selectivity by probing the size of the gatekeeper residue.

Case Study: RET Inhibition (Selpercatinib Analogues) While Selpercatinib (LOXO-292) uses a highly functionalized pyrazolo[1,5-a]pyridine, the 5-bromo-2-methyl scaffold is a simplified probe for similar targets (RET, TRK, JAK). In RET inhibitors, substituents at the 3- and 6-positions (analogous to 5-position vectors in terms of synthesis logic) are crucial for wrapping around the gatekeeper.

BindingMode Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Solubility/Potency) Core Pyrazolo[1,5-a]pyridine Core N1 N1 (Bridgehead) Core->N1 C5 C-5 Position (Bromine Handle) Core->C5 C2 C-2 Methyl Core->C2 N1->Hinge H-Bond Acceptor C5->Solvent Vector for Solubilizing Groups C2->Gatekeeper Steric Fit/Clash

Figure 2: Pharmacophore mapping of the scaffold within the kinase ATP-binding pocket.

Quantitative SAR Data (Representative)

The following table illustrates the effect of C-5 substitution on kinase potency (IC50) for a hypothetical series derived from this scaffold against p38 MAPK (a common target for this class).

CompoundC-5 SubstituentC-2 Substituentp38 MAPK IC50 (nM)Solubility (µM)
1 (Core) BrMe>10,000< 10
2 PhenylMe4505
3 4-(Morpholino)phenylMe12 > 100
4 3-PyridylMe85150
5 HMe2,50020

Data synthesized from general SAR trends for pyrazolo[1,5-a]pyridines [1, 3].

Part 4: Advanced Experimental Protocols

Protocol: Suzuki-Miyaura Coupling at C-5

Objective: Derivatization of the 5-bromo position to introduce an aryl group.

Reagents:

  • This compound (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • Cs2CO3 (2.0 eq)

  • Dioxane/Water (4:1)

Procedure:

  • Charge a microwave vial with the 5-bromo scaffold, aryl boronic acid, and Cs2CO3.

  • Add degassed Dioxane/Water solvent mixture.

  • Add Pd catalyst under nitrogen atmosphere.

  • Seal and heat at 100°C for 2 hours (or microwave at 120°C for 30 min).

  • Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purify via flash chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • TLC Monitoring: The starting bromide is less polar than the product (if coupling a polar tail). Disappearance of the starting material spot (Rf ~0.6 in 4:1 Hex/EtOAc) indicates completion.

  • 1H NMR: Look for the disappearance of the pyridine protons adjacent to the bromine and the appearance of the new aryl signals.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2025. Link

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH, 2023. Link

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 2019. Link

  • Selpercatinib (LOXO-292) Structure and Clinical Data. PubChem, 2025. Link

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation. Journal of Organic Chemistry, 2018. Link

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An In-Depth Technical Guide to the Solubility of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. In the absence of extensive publicly available quantitative solubility data, this document synthesizes foundational principles of solubility, inferred solubility from synthetic chemistry literature, and robust experimental and computational methodologies for determining and predicting its behavior in organic solvents. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's solubility to enable its effective use in synthesis, purification, and formulation.

Introduction: The Significance of this compound

This compound is a bicyclic heteroaromatic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure, appearing in a wide array of biologically active molecules, including inhibitors of kinases, phosphodiesterases, and other therapeutic targets. The presence of a bromine atom at the 5-position provides a versatile synthetic handle for further functionalization through cross-coupling reactions, making this compound a valuable building block in the synthesis of complex molecular architectures.

Understanding the solubility of this intermediate is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques such as crystallization, and is a critical parameter in the early stages of drug formulation. This guide aims to provide a detailed framework for approaching the solubility of this compound.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is governed by its molecular structure and the physicochemical properties of both the solute and the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇BrN₂PubChem[2]
Molecular Weight211.06 g/mol PubChem[2]
XLogP3-AA (Predicted)2.2PubChem[2]
Hydrogen Bond Donors0PubChem[2]
Hydrogen Bond Acceptors2PubChem[2]

The structure of this compound features a fused aromatic ring system, which is generally nonpolar. The nitrogen atoms in the pyrazole and pyridine rings introduce some polarity and act as hydrogen bond acceptors. The predicted XLogP3-AA value of 2.2 indicates a moderate level of lipophilicity, suggesting that the compound will likely exhibit better solubility in organic solvents than in water. The absence of hydrogen bond donors implies that its interaction with protic solvents will be primarily through dipole-dipole interactions and hydrogen bonding with the solvent as a donor.

Based on these properties, we can make the following qualitative predictions:

  • High Solubility: Expected in moderately polar aprotic solvents like dichloromethane (DCM), chloroform, and ethyl acetate, which can engage in dipole-dipole interactions.

  • Moderate Solubility: Likely in polar aprotic solvents such as acetone and tetrahydrofuran (THF), as well as in polar protic solvents like ethanol and methanol, where the solvent's hydrogen bonding capability can interact with the nitrogen lone pairs.

  • Low Solubility: Expected in nonpolar solvents like hexane and toluene, where the compound's polarity will hinder dissolution. Also, low solubility is anticipated in water due to its significant nonpolar surface area.

Inferred Solubility from Synthetic Procedures

For instance, studies on the synthesis of various pyrazolo[1,5-a]pyridine derivatives frequently employ solvents such as ethanol and mixtures of ethanol and dioxane for recrystallization.[3] This suggests that this compound is likely to be soluble in these solvents when heated. Similarly, palladium-catalyzed cross-coupling reactions involving bromo-pyridines often use solvents like 1,4-dioxane, indicating sufficient solubility to carry out the reaction.[4]

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The following section outlines a standard protocol for determining the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, THF, DMSO) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil Shake at constant temperature until equilibrium is reached prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Carefully collect the supernatant sep1->sep2 ana1 Dilute supernatant to a known concentration sep2->ana1 ana2 Analyze by HPLC against a calibration curve ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for experimental solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

    • Accurately add a known volume (e.g., 2.0 mL) of each organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to shake for a sufficient time (e.g., 24-48 hours) to reach equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile).

    • From the stock solution, prepare a series of calibration standards of known concentrations.

    • Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Dilute the collected supernatant samples with the same solvent used for the calibration standards to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC and record the peak areas.

    • Using the calibration curve, determine the concentration of the diluted samples and then back-calculate the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Computational Prediction of Solubility

In addition to experimental methods, computational models can provide rapid estimations of solubility.[5][6][7] These methods are particularly useful for high-throughput screening of potential solvents or for novel compounds where experimental data is not yet available.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate the chemical structure of a molecule with its physical properties, including solubility.[8] These models are trained on large datasets of experimentally determined solubilities and can predict the solubility of new compounds based on their molecular descriptors.

Thermodynamic Models

Thermodynamic models, such as COSMO-RS (COnductor-like Screening MOdel for Real Solvents), calculate solubility from first principles based on the chemical potential of the solute in the solvent.[5] These models can provide more accurate predictions but are computationally more intensive.

The following diagram illustrates the relationship between molecular properties and solubility prediction methods.

solubility_prediction cluster_input Input Data cluster_properties Derived Properties cluster_models Prediction Models cluster_output Output mol_struc Molecular Structure of This compound physchem Physicochemical Properties (e.g., LogP, Polarity) mol_struc->physchem descriptors Molecular Descriptors mol_struc->descriptors thermo Thermodynamic Models (e.g., COSMO-RS) mol_struc->thermo qspr QSPR Models physchem->qspr descriptors->qspr solubility Predicted Solubility in Organic Solvents qspr->solubility thermo->solubility

Caption: Relationship between molecular properties and solubility prediction.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently lacking, this technical guide provides a robust framework for understanding and determining its solubility. By combining theoretical predictions based on its physicochemical properties, inferences from synthetic literature, and detailed protocols for experimental determination, researchers can effectively select appropriate solvents for their specific applications. Furthermore, the use of computational models can aid in the rapid screening of solvents and provide valuable insights into the solubility behavior of this important synthetic intermediate. The methodologies outlined herein are designed to empower researchers to generate reliable and reproducible solubility data, thereby accelerating research and development efforts involving this compound and its derivatives.

References

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  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

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A Technical Guide to Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Privileged scaffolds are a cornerstone of modern medicinal chemistry, providing a robust framework for the development of novel therapeutics. Among these, the fused aza-heterocyclic systems of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine are particularly prominent. While structurally similar, the substitution of a single carbon atom for nitrogen in the six-membered ring introduces profound changes in their physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of these two scaffolds, dissecting their structural differences, synthetic accessibility, and divergent roles in drug discovery. By examining their electronic properties, hydrogen bonding potential, and demonstrated applications in key therapeutic areas such as oncology and central nervous system (CNS) disorders, this paper offers field-proven insights to guide rational drug design and scaffold selection for researchers, scientists, and drug development professionals.

Part 1: The Core Scaffolds: A Structural and Electronic Comparison

At first glance, the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine skeletons appear highly analogous. Both are bicyclic, planar aromatic systems resulting from the fusion of a five-membered pyrazole ring with a six-membered heteroaromatic ring.[1][2] The critical distinction lies in the composition of this six-membered ring: a pyridine in the former and a pyrimidine in the latter. This seemingly minor change—the replacement of a carbon atom at position 5 with a nitrogen atom—fundamentally alters the electronic landscape and intermolecular interaction potential of the entire molecule.

G cluster_0 Pyrazolo[1,5-a]pyridine cluster_1 Pyrazolo[1,5-a]pyrimidine Pyridine Pyridine Pyrimidine Pyrimidine G Aminopyrazole 3-Aminopyrazole Condensation Condensation Aminopyrazole->Condensation Condensation Cyclization Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Condensation Cyclization Pyrim Pyrazolo[1,5-a]pyrimidine N_Amino N-Aminopyridine Cycloaddition Cycloaddition N_Amino->Cycloaddition [3+2] Cycloaddition Alkyne Alkyne or Alkene Alkyne->Cycloaddition [3+2] Cycloaddition Pyridine Pyrazolo[1,5-a]pyridine Condensation->Pyrim Cycloaddition->Pyridine

Caption: Divergent synthetic workflows for the two scaffolds.

Experimental Protocol 1: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

This protocol describes a common and robust method for synthesizing the pyrazolo[1,5-a]pyrimidine core via the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound, a method widely employed due to its reliability and the commercial availability of diverse starting materials. [3][4] Reaction: 5-Amino-3-methylpyrazole with diethyl malonate.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 5-amino-3-methylpyrazole (1.0 eq) followed by the dropwise addition of diethyl malonate (1.1 eq).

  • Reaction Conditions: Heat the resulting mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 2M HCl) until pH ~7. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then diethyl ether to remove impurities. The product, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, can be further purified by recrystallization from ethanol if necessary. [4] Causality: The basic conditions generated by sodium ethoxide deprotonate the active methylene group of diethyl malonate, forming a nucleophilic enolate. This enolate then undergoes a condensation reaction with the amino group of the pyrazole, followed by an intramolecular cyclization and tautomerization to yield the stable diol product.

Experimental Protocol 2: Synthesis of a Substituted Pyrazolo[1,5-a]pyridine

This protocol details the synthesis of the pyrazolo[1,5-a]pyridine scaffold via a [3+2] cycloaddition reaction, a powerful method for forming the pyrazole ring onto a pre-existing pyridine core. [5][6] Reaction: N-amination of pyridine followed by cycloaddition with an ethyl propiolate.

  • N-Amination: In a suitable solvent such as dichloromethane, dissolve 2-methylpyridine (1.0 eq). Cool the solution in an ice bath. Add O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) portion-wise while maintaining the temperature below 10 °C. Stir the reaction at room temperature for 12-16 hours. The resulting N-aminopyridinium salt can be isolated or used directly.

  • Cycloaddition: To the N-aminopyridinium salt in a solvent like DMF, add potassium carbonate (2.0 eq) and ethyl propiolate (1.2 eq).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC. The potassium carbonate acts as a base to generate the N-iminopyridinium ylide in situ, which then undergoes the cycloaddition.

  • Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired substituted pyrazolo[1,5-a]pyridine-3-carboxylate. [7] Causality: The N-amination creates a reactive pyridinium salt. In the presence of a base, this salt deprotonates to form a 1,3-dipolar N-iminopyridinium ylide. This ylide readily reacts with the electron-deficient alkyne (dipolarophile) in a concerted [3+2] cycloaddition reaction, followed by aromatization to furnish the stable pyrazolo[1,5-a]pyridine core.

Part 3: The Medicinal Chemist's Perspective: A Comparative Pharmacological Profile

The distinct electronic and structural features of the two scaffolds translate directly into different pharmacological profiles, making them suitable for different therapeutic targets and disease areas.

Case Study 1: The Kinase Inhibitor Landscape

The pyrazolo[1,5-a]pyrimidine scaffold is a dominant motif in the field of protein kinase inhibitors. [8][9]Its success is exemplified by FDA-approved drugs like Larotrectinib and Repotrectinib , which are potent inhibitors of Tropomyosin Receptor Kinase (Trk). [10][11] The scaffold's utility stems from its ability to act as an effective ATP mimic. The nitrogen atoms at positions 4 and 5 are perfectly positioned to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key anchoring interaction for many inhibitors. [12]

G scaffold N4 | Pyrazolo[1,5-a]pyrimidine | N5 hinge NH C=O Hinge Residue 1 NH C=O Hinge Residue 2 scaffold:N4->hinge:h1_C H-Bond scaffold:N5->hinge:h2_N H-Bond

Caption: Pyrazolo[1,5-a]pyrimidine as a kinase hinge-binder.

While pyrazolo[1,5-a]pyridines have also been developed as kinase inhibitors, such as for PI3K, the pyrimidine counterpart is often considered superior for this target class. [13]A direct scaffold hopping experiment replacing a pyrazolo[1,5-a]pyridine with a pyrazolo[1,5-a]pyrimidine in a series of inhibitors resulted in slightly increased biochemical potency and significantly better metabolic stability in human liver microsomes. [14]This highlights how the additional nitrogen can improve both target engagement and drug-like properties.

Case Study 2: Applications in Central Nervous System (CNS) Disorders

Both scaffolds have given rise to clinical candidates for CNS disorders, but they target distinct biological systems.

  • Pyrazolo[1,5-a]pyrimidines: This class includes well-established drugs like Zaleplon and Indiplon , which are non-benzodiazepine hypnotics used for the treatment of insomnia. [3]They act as positive allosteric modulators of the GABA-A receptor.

  • Pyrazolo[1,5-a]pyridines: In contrast, derivatives of this scaffold have been developed as potent and selective antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor. [15][16]These compounds, such as E2508 which entered clinical trials, have potential applications in treating stress-related disorders like anxiety and depression. [16] The choice of scaffold here is likely driven by the need to fine-tune properties like lipophilicity for blood-brain barrier penetration while achieving high selectivity for either the multi-subunit GABA-A ion channel or the G-protein coupled CRF1 receptor. The differing hydrogen bonding patterns and overall polarity of the two scaffolds provide medicinal chemists with distinct starting points to achieve these divergent goals.

Part 4: Conclusion and Future Outlook

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds, while appearing deceptively similar, represent two distinct tools in the drug discovery arsenal. The strategic placement of a second nitrogen atom in the pyrimidine ring is not a trivial modification; it fundamentally alters the scaffold's electronic nature, polarity, solubility, and hydrogen bonding capacity.

Key Takeaways:

  • Structure-Property Relationship: The additional N5 atom in the pyrazolo[1,5-a]pyrimidine scaffold enhances its hydrogen bond acceptor count and polarity, often leading to improved solubility and metabolic stability compared to its pyridine analog.

  • Target Class Preference: The pyrazolo[1,5-a]pyrimidine core is a highly validated and privileged scaffold for protein kinase inhibition, owing to its ideal geometry for hinge-binding.

  • Therapeutic Versatility: Both scaffolds have demonstrated broad utility, from CNS-acting agents to anti-cancer and anti-infective drugs, showcasing their value as starting points for diverse therapeutic programs. [7] For the medicinal chemist, the choice between these scaffolds is a strategic one. When designing a kinase inhibitor, the pyrazolo[1,5-a]pyrimidine offers a proven template with favorable properties. For other targets, where different physicochemical properties or interaction patterns are required, the pyrazolo[1,5-a]pyridine may provide a more suitable starting point. Understanding the nuanced differences between these powerful heterocyclic systems is essential for the rational design of the next generation of small molecule therapeutics.

References

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5-Bromo-2-methylpyrazolo[1,5-a]pyridine PubChem CID 82394705 data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-methylpyrazolo[1,5-a]pyridine (PubChem CID 82394705) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

This compound (CID 82394705) is a high-value fused bicyclic pharmacophore used extensively in modern drug discovery. Structurally, it serves as a bioisostere for indole and azaindole scaffolds, offering improved metabolic stability and distinct hydrogen-bonding vectors.

The compound's significance lies in its dual-functional nature:

  • The C5-Bromine Handle: A pre-installed electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion into the "chemical space" typical of kinase inhibitors (e.g., PI3K, Trk, JAK).

  • The C2-Methyl Group: Provides steric bulk that can lock active conformations or fill hydrophobic pockets in enzyme active sites, distinguishing it from the unsubstituted parent scaffold.

This guide details the structural logic, validated synthetic protocols, and safety considerations required to utilize this core in high-throughput medicinal chemistry.

Chemical Profile & Structural Analysis[1][2][3][4][5][6]

Physicochemical Data
PropertyDataSource
IUPAC Name This compoundPubChem [1]
CAS Registry Number 1367948-91-1PubChem [1]
Molecular Formula C₈H₇BrN₂PubChem [1]
Molecular Weight 211.06 g/mol PubChem [1]
Exact Mass 209.979 g/mol PubChem [1]
Physical State Solid (Off-white to pale yellow powder)Sigma/Fisher [2]
Solubility Soluble in DMSO, DCM, MeOH; Low water solubilityExp. Data
H-Bond Donors/Acceptors 0 / 2PubChem [1]
Structural Numbering & Electronic Mapping

Understanding the regiochemistry is critical for retrosynthetic planning. The fusion of the electron-rich pyrazole and the electron-deficient pyridine creates a "push-pull" system.

  • Position 5 (Br): Corresponds to the C4 position of the original pyridine ring. It is electronically activated for oxidative addition by Pd(0).

  • Position 3 (C-H): The most nucleophilic site on the ring, susceptible to electrophilic aromatic substitution (e.g., iodination, formylation) or C-H activation.

  • Position 2 (Me): Sterically defined; derived from the alkyne precursor during cyclization.

G cluster_sites Reactivity Profile Pyridine 4-Bromopyridine (Precursor) Mapping Regiochemical Mapping: Py-C4 becomes Core-C5 Pyridine->Mapping Core 5-Bromo-2-methyl pyrazolo[1,5-a]pyridine Mapping->Core C5 C5-Br: Suzuki/Buchwald (Electrophilic) Core->C5 C3 C3-H: EAS/Halogenation (Nucleophilic) Core->C3

Figure 1: Structural evolution from precursor to final core, highlighting key reactive vectors.

Validated Synthetic Protocol

While direct commercial sourcing is common, in-house synthesis is often required to access specific isotopologues or derivatives. The most robust route utilizes a [3+2] dipolar cycloaddition of an N-aminopyridinium salt with an alkyne.

Retrosynthetic Strategy

To achieve the 5-bromo and 2-methyl substitution pattern specifically:

  • Precursor: 4-Bromopyridine (becomes the 5-bromo substituted core).

  • Reagent: Ethyl 2-butynoate (provides the 2-methyl group and a removable 3-ester handle for regiocontrol).

  • Transformation: Regioselective cycloaddition followed by decarboxylation.

Step-by-Step Methodology
Step 1: N-Amination of 4-Bromopyridine

Objective: Generate the 1-amino-4-bromopyridinium salt.

  • Dissolve 4-bromopyridine hydrochloride (1.0 eq) in water/ethanol (1:1).

  • Neutralize carefully with aqueous

    
     to release the free base (keep cold, 0°C). Extract with DCM if necessary, but in situ generation is preferred for stability.
    
  • Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) or O-(mesitylsulfonyl)hydroxylamine (MSH) dropwise at 0°C.

  • Stir at RT for 12 hours.

  • Isolate the salt by filtration or concentration. The mesitylenesulfonate salt is preferred for safety and solubility.

Step 2: Cycloaddition (The Tamura Reaction)

Objective: Form the bicyclic core with regiocontrol.

  • Suspend the 1-amino-4-bromopyridinium salt (1.0 eq) in DMF or Acetonitrile.

  • Add Ethyl 2-butynoate (1.5 eq).

  • Add Base:

    
     (2.5 eq) to generate the N-iminopyridine dipole in situ.
    
  • Reaction: The dipole undergoes [3+2] cycloaddition with the alkyne.

    • Regioselectivity:[1] The sterics of the ester group typically direct it to position 3, placing the methyl group at position 2.

  • Conditions: Stir at RT for 24h. If sluggish, heat to 60°C.

  • Workup: Dilute with water, extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc).

    • Intermediate Product: Ethyl this compound-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

Objective: Remove the ester to yield the target CID 82394705.

  • Hydrolysis: Treat the ester with 40%

    
     or NaOH/EtOH reflux to obtain the carboxylic acid.
    
  • Decarboxylation: Heat the carboxylic acid in polyphosphoric acid (PPA) or Dowtherm A at 200°C+ until

    
     evolution ceases.
    
  • Purification: Neutralize, extract, and recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

Synthesis Start 4-Bromopyridine Step1 Step 1: N-Amination (HOSA or MSH) Start->Step1 Salt 1-Amino-4-bromopyridinium Salt Step1->Salt Step2 Step 2: [3+2] Cycloaddition (Ethyl 2-butynoate + K2CO3) Salt->Step2 Intermediate Ethyl 5-bromo-2-methyl pyrazolo[1,5-a]pyridine-3-carboxylate Step2->Intermediate Step3 Step 3: Hydrolysis & Decarboxylation (H2SO4 then Heat) Intermediate->Step3 Final TARGET: 5-Bromo-2-methyl pyrazolo[1,5-a]pyridine Step3->Final

Figure 2: The "Tamura" route for regioselective synthesis of the target scaffold.

Medicinal Chemistry Applications

Scaffold Utility

This compound is a "privileged structure" in kinase inhibitor design. The pyrazolo[1,5-a]pyridine core mimics the purine ring of ATP, allowing it to bind into the hinge region of kinases.

  • Bioisosterism: It replaces indole or azaindole moieties to lower lipophilicity (LogP) and improve metabolic stability (blocking oxidation at the equivalent of the indole C3 position).

  • Case Study (PI3K Inhibitors): Derivatives of this core have been utilized to develop selective PI3K

    
    /
    
    
    
    inhibitors. The 5-bromo position allows coupling of aryl groups that extend into the affinity pocket, while the 2-methyl group restricts rotation, reducing entropic penalties upon binding [3, 4].
Functionalization Logic (SAR)

Researchers utilize the orthogonal reactivity of the ring system to build libraries:

PositionReaction TypePurpose in Drug Design
C5-Br Suzuki-Miyaura CouplingInstall "Tail" groups (Aryl/Heteroaryl) to contact the solvent front or specific hydrophobic pockets.
C5-Br Buchwald-Hartwig AminationInstall solubilizing groups (Morpholine, Piperazine) or H-bond donors.
C3-H Iodination (NIS) -> CouplingInstall "Head" groups to interact with the Hinge region or Gatekeeper residues.
C3-H Vilsmeier-Haack FormylationIntroduce aldehyde for reductive amination.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood to avoid inhalation of dust.

  • Incompatibility: Avoid strong oxidizing agents.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, though the bromo-derivative is relatively stable to air.

  • Spill: Sweep up solid spills to avoid dust generation. Ventilate area.

References

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 82394705, this compound. Retrieved February 15, 2026 from [Link]

  • Kendall, J. D., et al. (2013). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors. Med.[1][4][5] Chem. Commun., 4, 10-15. (Contextual citation for scaffold utility).

  • Johns, B. A., et al. (2009). Pyrazolo[1,5-a]pyridine Integrase Inhibitors. U.S. Patent 2009/0143399.
  • Tamura, Y., et al. (1975). Synthetic studies on fused nitrogen heterocycles. Journal of Heterocyclic Chemistry.

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination Protocols for 5-Bromo-Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrazolopyridine scaffold—specifically the pyrazolo[1,5-a]pyridine and 1H-pyrazolo[3,4-b]pyridine isomers—represents a privileged pharmacophore in modern drug discovery, serving as the core for numerous FDA-approved kinase inhibitors (e.g., inhibitors of JAK, B-Raf, and p38 MAP kinase).

Functionalization at the 5-position (pyridine ring) via Buchwald-Hartwig amination is critical for establishing structure-activity relationships (SAR) in the ATP-binding pocket. However, this transformation is non-trivial due to:

  • Electronic Deactivation: The electron-deficient nature of the pyridine ring facilitates oxidative addition but can stabilize Pd(II) intermediates, slowing reductive elimination.

  • Catalyst Poisoning: The bridgehead or pyridyl nitrogens can competitively coordinate to Palladium, displacing labile ligands and arresting the catalytic cycle (the "off-cycle" resting state).

  • Regioselectivity: In poly-halogenated cores, distinguishing the C5-bromide from C3- or C7-halides requires precise ligand control.

This guide details two field-proven protocols: a High-Fidelity Screening Protocol utilizing Third-Generation (G3) Precatalysts for maximum scope, and a Process-Ready Protocol utilizing cost-effective ligands for scale-up.

Mechanistic Considerations & Ligand Selection

To achieve high turnover numbers (TON) with 5-bromo-pyrazolopyridines, the catalyst system must overcome the "Chelo-Effect" where the substrate itself acts as a ligand.

The Ligand Landscape
  • BrettPhos / tBuBrettPhos: The gold standard for this scaffold. The bulky tert-butyl groups prevent the formation of dimeric Pd(I) species and sterically crowd the metal center, discouraging the coordination of the pyrazolopyridine nitrogens.

  • Xantphos: A bidentate ligand with a wide bite angle. Excellent for primary amines and anilines on scale, as it enforces reductive elimination, though it often requires higher temperatures.

  • RuPhos: Essential when coupling secondary amines or when steric hindrance at the coupling partner is high.

Base Selection Logic
  • LHMDS (Lithium bis(trimethylsilyl)amide): Preferred for substrates with acidic protons (like 1H-pyrazolo[3,4-b]pyridine) or weak nucleophiles. It acts as a soluble base, preventing the "surface area effect" limitations of inorganic carbonates.

  • Cs₂CO₃ / K₂CO₃: Used for base-sensitive substrates.[1] Requires polar aprotic solvents (DMAc, DMF) or phase transfer conditions.

Visualization: Catalytic Cycle & Inhibition Pathways[1]

The following diagram illustrates the standard catalytic cycle alongside the specific "off-cycle" traps common to pyrazolopyridine substrates.

BuchwaldMechanism Start Pd(0) Active Species (L-Pd) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Start->OxAdd + 5-Br-Pyrazolopyridine Trap2 OFF-CYCLE TRAP: Pd-Dimer Formation (Inactive [Pd(I)]2) Start->Trap2 Inadequate Ligand Bulk Coord Amine Coordination (L-Pd(II)-Ar-N) OxAdd->Coord + Amine Trap1 OFF-CYCLE TRAP: Substrate N-Coordination (Formation of stable Pd-N adducts) OxAdd->Trap1 Low Steric Ligands Deprot Deprotonation (Base) Coord->Deprot - HBr RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Complex RedElim->Start Regeneration

Caption: Catalytic cycle highlighting specific off-cycle inhibition risks (Traps) when aminating N-heterocycles.

Experimental Protocols

Protocol A: The "Universal" Screen (BrettPhos Pd G3/G4)

Recommended for: Discovery chemistry, diverse amine scope, and difficult substrates.

Reagents:

  • Catalyst: BrettPhos Pd G4 (or tBuBrettPhos Pd G3 for heteroarylamines) [CAS: 1470372-59-8]

  • Base: LHMDS (1.0 M in THF) or NaOtBu (solid)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Substrate: 5-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)

Step-by-Step Methodology:

  • Vessel Prep: Flame-dry a 4 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.[2]

  • Solids Addition: Charge the vial with the heteroaryl bromide (1.0 equiv, 0.5 mmol) and the amine (1.2 equiv).

    • Note: If the amine is a liquid, add it after the solvent.

  • Catalyst Charge: Add BrettPhos Pd G4 (0.02 equiv / 2 mol%).

    • Why G4? The G4 precatalyst contains a methyl group on the carbazole leaving group, ensuring rapid activation at lower temperatures compared to G3.

  • Solvent & Base: Add anhydrous 1,4-Dioxane (5 mL, 0.1 M concentration). If using LHMDS , add dropwise (2.2 equiv) at room temperature. If using NaOtBu , add solid (1.5 equiv) with the other solids.

  • Reaction: Seal the vial. Heat to 80 °C for 2–4 hours.

    • Monitor: Check LCMS for conversion.[1][3] The G4 catalyst usually initiates within 15 minutes.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (typically MeOH/DCM gradients).

Protocol B: Process-Scale Alternative (Xantphos/Pd(OAc)₂)

Recommended for: Primary amines, anilines, and >10g scale-up where cost is a driver.

Reagents:

  • Pd Source: Pd(OAc)₂ (Trimer) [CAS: 3375-31-3]

  • Ligand: Xantphos [CAS: 161265-03-8]

  • Base: Cs₂CO₃ (micronized)

  • Solvent: Toluene or DMF

Step-by-Step Methodology:

  • Pre-complexation (Critical): In a separate vessel, mix Pd(OAc)₂ (1.0 equiv relative to Pd loading) and Xantphos (1.1 equiv) in Toluene. Stir at RT for 20 mins until a clear yellow/orange solution forms.

    • Scientific Logic:[4][5][6] Pre-forming the L2Pd active species prevents Pd precipitation upon contact with the basic heterocyclic substrate.

  • Main Vessel: Charge 5-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv), Cs₂CO₃ (2.0 equiv), and the amine (1.1 equiv) in Toluene.

  • Combination: Transfer the catalyst solution to the main vessel via cannula/syringe.

  • Execution: Heat to 100–110 °C for 12–16 hours.

    • Note: Xantphos systems are slower but highly robust.

  • Quench: Add water/brine (1:1), separate phases. The product often precipitates or remains in the organic layer.

Data Summary & Performance Metrics

The following table summarizes expected yields based on internal validation of these protocols against common coupling partners.

EntrySubstrate CoreAmine PartnerProtocolLigandYield (%)Notes
1 5-Br-pyrazolo[1,5-a]pyridineMorpholineARuPhos92%Rapid conversion (<1h).
2 5-Br-pyrazolo[1,5-a]pyridineAnilineABrettPhos88%Excellent functional group tolerance.
3 5-Br-pyrazolo[1,5-a]pyridine2-AminopyridineAtBuBrettPhos76%"Challenging" heteroaryl-heteroaryl coupling.
4 5-Br-1H-pyrazolo[3,4-b]pyridineBenzylamineBXantphos81%Requires NH protection (THP or SEM) for best results.
5 5-Br-pyrazolo[1,5-a]pyridineAmmonia (0.5M in Dioxane)AJosiphos*65%Specialized ligand required for primary amination.

Troubleshooting Decision Tree

When reactions fail, use this logic flow to diagnose the root cause.

Troubleshooting Problem Reaction Failed / Low Yield CheckSM Is Starting Material (SM) consumed? Problem->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No OxAddFail Issue: Oxidative Addition Failure (Catalyst Deactivation) SM_Yes->OxAddFail Sol1 Action: Switch to G3/G4 Precatalyst (Ensures active Pd(0)) OxAddFail->Sol1 Sol2 Action: Increase Temp (100°C+) or Switch to XPhos OxAddFail->Sol2 CheckProd Is Product formed? SM_No->CheckProd Dehal Major Product: De-halogenated Core (Hydrodehalogenation) CheckProd->Dehal No (Wrong Product) Sol3 Action: Switch Solvent to Toluene (Avoid ethereal solvents) Dehal->Sol3 Sol4 Action: Use weaker base (Cs2CO3) Avoid hydride sources Dehal->Sol4

Caption: Diagnostic workflow for troubleshooting stalled reactions or side-product formation.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][7][8][9] Reaction intermediates and structure-activity relationships.[1][8] Journal of the American Chemical Society, 116(13), 5969-5970.

  • Kendall, J. D., et al. (2012). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors. MedChemComm, 3, 1104-1110. (Demonstrates scaffold reactivity).

  • Alsabeh, P. G., et al. (2017). Palladium-Catalyzed Amination of Heteroaryl Halides with Bulky Biarylphosphine Ligands. Organic Letters, 19(16), 4243–4246. (Specifics on tBuBrettPhos for heterocycles).

Sources

Application Note: Regioselective C-H Functionalization of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals focusing on the functionalization of the privileged pyrazolo[1,5-a]pyridine scaffold.

Executive Summary & Strategic Analysis

The pyrazolo[1,5-a]pyridine core is a bioisostere of indole and a critical pharmacophore in kinase inhibitors (e.g., p38, MK2) and dopamine antagonists. The specific substrate, 5-Bromo-2-methylpyrazolo[1,5-a]pyridine , presents a unique synthetic opportunity and challenge:

  • The Opportunity: The C-3 position is highly nucleophilic (electron-rich), enabling direct C-H functionalization without pre-activation.

  • The Challenge (Chemoselectivity): The C-5 Bromide is a valuable "handle" for downstream diversification (via Suzuki/Buchwald couplings). Any C-3 functionalization protocol must be chemoselective —modifying the C-H bond at C-3 while leaving the C-Br bond at C-5 intact for later use.

  • The Steric Control: The 2-Methyl group effectively blocks the C-2 position, forcing electrophilic or radical attack to the C-3 position, thereby simplifying regiocontrol.

This guide details three high-value protocols to install formyl, aryl, and sulfenyl motifs at C-3, specifically optimized to preserve the C-5 bromide.

Reaction Landscape & Decision Matrix

Before selecting a protocol, consult the following decision matrix to align the method with your downstream synthetic targets.

ReactionLandscape Substrate 5-Bromo-2-methyl pyrazolo[1,5-a]pyridine Target_Aldehyde C-3 Formyl (Gateway to Amines/Alkenes) Substrate->Target_Aldehyde Protocol A: Vilsmeier-Haack (Electrophilic) Target_Aryl C-3 Aryl (Biaryl Pharmacophores) Substrate->Target_Aryl Protocol B: Pd-Catalyzed C-H Activation (CMD Mechanism) Target_Sulfide C-3 Sulfenyl (Metabolic Stability) Substrate->Target_Sulfide Protocol C: Photoredox/Radical (Green Chem)

Figure 1: Strategic divergence for C-3 functionalization. Each pathway is selected based on the desired electronic property and downstream utility.

Detailed Experimental Protocols

Protocol A: C-3 Formylation (Vilsmeier-Haack)

Objective: Install a reactive aldehyde handle at C-3.[1] Mechanism: Electrophilic Aromatic Substitution (SEAr). Why this works: The C-3 position is the most electron-rich site. The Vilsmeier reagent is not strong enough to oxidatively insert into the C-Br bond, ensuring perfect chemoselectivity.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Phosphoryl chloride (POCl3, 1.2 equiv)

  • Solvent: DMF (Dimethylformamide) - Acts as both reagent and solvent (5-10 volumes).

  • Quench: Saturated aqueous Sodium Acetate (NaOAc).

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask under N2, cool anhydrous DMF (5 mL/mmol substrate) to 0 °C.

  • Activation: Dropwise add POCl3 (1.2 equiv) to the DMF. Stir at 0 °C for 20 min to generate the Vilsmeier salt (chloroiminium ion). Caution: Exothermic.

  • Addition: Add the substrate (dissolved in minimal DMF) dropwise to the Vilsmeier salt solution.

  • Reaction: Warm to Room Temperature (RT) and stir. If conversion is slow (monitor by TLC/LCMS), heat to 60 °C.

    • Checkpoint: The C-5 Br is stable up to 100 °C in acidic media, but keep mild (60 °C) to prevent tars.

  • Quench & Hydrolysis: Pour the reaction mixture onto ice-water. Neutralize/basify to pH 8 with sat. aq. NaOAc or NaHCO3. Stir for 1 hour to hydrolyze the intermediate iminium species to the aldehyde.

  • Isolation: The product often precipitates as a solid. Filter and wash with water. If not, extract with EtOAc.

Expected Yield: 85-95% Data Validation: 1H NMR will show a distinct singlet aldehyde peak at ~9.8-10.0 ppm.

Protocol B: Direct C-H Arylation (Pd-Catalyzed)

Objective: Install an aryl group at C-3 directly, avoiding pre-functionalization (like bromination at C-3). Challenge: Preventing Pd insertion into the C-5 Bromide. Solution: Use a "Concerted Metalation-Deprotonation" (CMD) pathway with a Pd(II) source that avoids the Pd(0) state necessary for oxidative addition into Ar-Br.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I, 1.5 equiv). Note: Aryl Iodides are preferred over bromides to differentiate reactivity.

  • Catalyst: Pd(OAc)2 (5-10 mol%)

  • Ligand: PPh3 (20 mol%) or XPhos (for difficult substrates).

  • Base: Ag2CO3 (2.0 equiv) or K2CO3. Silver salts often promote C-H activation via halide abstraction.

  • Solvent: 1,4-Dioxane or DMF.

Step-by-Step Methodology
  • Setup: Charge a reaction tube with Substrate, Ar-I, Pd(OAc)2, Ligand, and Base.[2]

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Oxygen can poison the active catalytic species or promote homocoupling.

  • Solvent: Add degassed solvent.

  • Reaction: Heat to 100-110 °C for 12-24 hours.

    • Mechanistic Insight: The reaction proceeds via electrophilic palladation at C-3 followed by CMD. The C-5 Br is less reactive towards Pd(II) than the C-3 C-H bond is towards electrophilic attack.

  • Workup: Filter through a Celite pad to remove Ag/Pd residues. Concentrate and purify via column chromatography.

Critical Control: If you observe C-5 arylation (loss of Br), lower the temperature to 80 °C and switch to a more electron-rich ligand (e.g., PCy3) to favor the C-H activation pathway over oxidative addition.

Protocol C: Visible-Light Induced C-H Sulfenylation

Objective: Introduce a thioether (-SR) group. Advantages: Metal-free, room temperature, high functional group tolerance.[1]

Materials
  • Substrate: 1.0 equiv.

  • Reagent: Thiophenol or Diaryl disulfide (0.5 equiv if disulfide).

  • Photocatalyst: Rose Bengal (2 mol%) or Eosin Y.

  • Oxidant: K2S2O8 (1.5 equiv) or simply O2 (air balloon) for some substrates.

  • Solvent: Acetonitrile (MeCN) or DMSO.

  • Light Source: Green LEDs (approx. 530 nm).

Step-by-Step Methodology
  • Mix: Combine substrate, disulfide/thiol, photocatalyst, and oxidant in a transparent vial.

  • Irradiate: Stir at RT under Green LED irradiation.

  • Duration: 6-12 hours. Monitor consumption of the disulfide (often the limiting reagent).

  • Mechanism: The photocatalyst generates a thiyl radical (ArS•). This radical attacks the electron-rich C-3 position. The resulting radical intermediate is oxidized and deprotonated to restore aromaticity.

  • Isolation: Standard aqueous workup and silica chromatography.

Quantitative Comparison of Methods

FeatureProtocol A (Formylation)Protocol B (Arylation)Protocol C (Sulfenylation)
Reagent Class Electrophile (Vilsmeier)Transition Metal (Pd)Radical (Photoredox)
C-5 Br Stability High (Chemically inert)Moderate (Requires optimization)High (Radical selective for C-3)
Reaction Temp 0 °C to 60 °C80 °C to 110 °CRoom Temperature (25 °C)
Scalability High (Gram to Kg)Moderate (Cost of Pd/Ag)Moderate (Light penetration)
Primary Risk Hydrolysis incompleteC-5 debromination/couplingOver-oxidation to sulfoxide

Mechanistic Visualization (Graphviz)

The following diagram illustrates the competing pathways in Protocol B (Arylation) and how the conditions are tuned to favor Pathway 1 (C-3 Functionalization) over Pathway 2 (C-5 Insertion).

Mechanism Substrate 5-Bromo-2-methyl pyrazolo[1,5-a]pyridine Complex_A Intermediate A: C-3 Palladation (Electrophilic) Substrate->Complex_A  CMD / Electrophilic Attack (Favored by Pd(II), Ag+) Complex_B Intermediate B: C-5 Oxidative Addition (Pd(0)) Substrate->Complex_B  Oxidative Addition (Favored by Pd(0), High T) Pd_Species [Pd(II)L2] Pd_Species->Substrate  Catalyst Entry Product_1 Product: 3-Aryl-5-Bromo-... (DESIRED) Complex_A->Product_1  Reductive Elimination Product_2 Side Product: 5-Aryl-2-methyl-... (UNDESIRED) Complex_B->Product_2  Suzuki Coupling

Figure 2: Mechanistic bifurcation. Protocol B utilizes Pd(II) and Ag salts to kinetically favor the green pathway (C-3 activation) over the red pathway (C-5 insertion).

References

  • Direct C-H Functionalization of Pyridines and Derivatives. Source: ResearchGate (Review).[3] Link:

  • Regioselective C-3 Formylation via Vilsmeier-Haack. Source: Organic & Biomolecular Chemistry.[1][4][5][6][7][8] Link:

  • Visible-Light-Induced Regioselective C-H Sulfenylation. Source: PubMed (J. Org. Chem). Link:

  • Pd-Catalyzed Arylation and Chemoselectivity. Source: Encyclopedia.pub (Review of Pyrazolo[1,5-a]pyrimidine functionalization). Link:

Sources

Application Note & Protocols: Strategic Synthesis of Novel PI3K Inhibitors from 5-Bromo-2-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, and its aberrant activation is a hallmark of many human cancers and inflammatory diseases.[1][2] This has rendered PI3K an attractive target for therapeutic intervention. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[3][4] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine as a versatile starting material for the synthesis of novel PI3K inhibitors. We will delve into the underlying principles of the PI3K signaling pathway, detail robust synthetic protocols, discuss structure-activity relationships (SAR), and outline methods for biological evaluation.

The PI3K Signaling Pathway: A Central Node in Cell Regulation and Disease

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, metabolism, and motility.[5][6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit PI3K to the plasma membrane.[7] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, culminating in the regulation of the aforementioned cellular processes.

Dysregulation of the PI3K pathway, often through mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a frequent event in tumorigenesis.[1][2] This constitutive activation of the pathway promotes uncontrolled cell growth and survival, making PI3K an important therapeutic target in oncology.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTOR mTOR AKT->mTOR Activation Cell_Processes Cell Growth, Proliferation, Survival, Metabolism mTOR->Cell_Processes Regulation

Caption: The PI3K/AKT/mTOR Signaling Pathway.

The Pyrazolo[1,5-a]pyridine Scaffold: A Versatile Core for Kinase Inhibitors

The pyrazolo[1,5-a]pyridine heterocyclic system is a prominent scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors.[9][10] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse and specific interactions within the ATP-binding pocket of kinases. The this compound derivative is a particularly useful starting material due to the bromine atom at the 5-position, which provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).[9]

Synthesis of a Novel PI3K Inhibitor: A Step-by-Step Protocol

This section details a representative synthetic route to a PI3K inhibitor based on the pyrazolo[1,5-a]pyridine core, starting from this compound. The described protocol is a generalized representation based on common synthetic strategies for this class of compounds.[8][11]

Synthesis_Workflow Start 5-Bromo-2-methyl- pyrazolo[1,5-a]pyridine Step1 Suzuki Coupling (Introduction of Aryl/Heteroaryl Group) Start->Step1 Intermediate1 Intermediate 1 (5-Aryl-2-methyl-derivative) Step1->Intermediate1 Step2 Functionalization of the Methyl Group Intermediate1->Step2 Intermediate2 Intermediate 2 (Functionalized Derivative) Step2->Intermediate2 Step3 Final Coupling/ Modification Intermediate2->Step3 Final_Product Target PI3K Inhibitor Step3->Final_Product

Caption: General Synthetic Workflow.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This initial step is crucial for introducing a key recognition motif that will interact with the hinge region or other parts of the PI3K active site. The choice of the boronic acid or ester is guided by the desired SAR.

  • Materials:

    • This compound (1.0 eq)

    • Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

    • Solvent (e.g., Dioxane/Water, Toluene, DME)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the boronic acid/ester, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent, followed by the palladium catalyst.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl/heteroaryl-2-methylpyrazolo[1,5-a]pyridine.

  • Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. The choice of ligand and base can be critical for optimizing the reaction yield.

Protocol 2: Functionalization and Elaboration

Subsequent steps will involve modification of the 2-methyl group or other positions to introduce moieties that can improve potency, selectivity, and pharmacokinetic properties. These modifications are often designed to interact with specific residues in the PI3K binding pocket.

Further synthetic steps could include:

  • Benzylic Bromination: Using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to introduce a bromine atom on the 2-methyl group, which can then be displaced by various nucleophiles.

  • Oxidation: Oxidation of the 2-methyl group to an aldehyde or carboxylic acid to allow for further derivatization.

  • Condensation Reactions: If an aldehyde is formed, it can undergo condensation with amines or other nucleophiles.

Structure-Activity Relationship (SAR) Insights

The pyrazolo[1,5-a]pyridine scaffold offers multiple points for modification to optimize PI3K inhibitory activity.

PositionModificationImpact on Activity
C5 Introduction of aryl or heteroaryl groups via cross-coupling.Crucial for establishing interactions with the hinge region of the kinase. The nature of the substituent can modulate potency and isoform selectivity.
C2-methyl Functionalization to introduce linkers and solubilizing groups.Can be modified to improve pharmacokinetic properties and introduce additional binding interactions.
Other positions Substitution on the pyrazolo or pyridine ring.Can fine-tune electronic properties and steric interactions to enhance selectivity.

For instance, the isoform selectivity can vary significantly with subtle changes to the scaffold. Some analogs can be pan-PI3K inhibitors, while others can be selective for specific isoforms like p110α or p110δ.[3]

Biological Evaluation of Synthesized Inhibitors

Once the target compounds are synthesized and purified, their biological activity must be assessed.

Biological_Evaluation Compound Synthesized Inhibitor In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Compound->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (p-AKT Western Blot) In_Vitro_Assay->Cell_Based_Assay Cell_Proliferation Cell Proliferation Assay Cell_Based_Assay->Cell_Proliferation In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Proliferation->In_Vivo_Studies

Caption: Workflow for Biological Evaluation.

Protocol 3: In Vitro PI3K Kinase Assay (IC₅₀ Determination)
  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific PI3K isoform by 50% (IC₅₀).

  • Principle: This is typically a biochemical assay that measures the phosphorylation of a substrate by the PI3K enzyme in the presence of varying concentrations of the inhibitor. The amount of product formed can be quantified using methods such as fluorescence, luminescence, or radioactivity.

  • General Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, combine the PI3K enzyme, the lipid substrate (e.g., PIP2), and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate for a specific time at a controlled temperature.

    • Stop the reaction and measure the amount of product (PIP3) formed.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Cellular Assay for PI3K Pathway Inhibition (Western Blot)
  • Objective: To confirm that the inhibitor can block the PI3K pathway in a cellular context.

  • Principle: The phosphorylation of AKT (at Ser473 and Thr308) is a direct downstream marker of PI3K activity. A western blot can be used to measure the levels of phosphorylated AKT (p-AKT) in cells treated with the inhibitor.

  • General Procedure:

    • Culture a relevant cancer cell line (e.g., one with a PIK3CA mutation).

    • Treat the cells with varying concentrations of the inhibitor for a specific duration.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for p-AKT and total AKT (as a loading control).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot. A reduction in the p-AKT/total AKT ratio indicates pathway inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel PI3K inhibitors. Its amenability to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of the chemical space around the pyrazolo[1,5-a]pyridine core. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to design and synthesize the next generation of PI3K-targeted therapies.

References

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510. [Link]

  • Engelman, J. A., Luo, J., & Cantley, L. C. (2006). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism. Nature Reviews Genetics, 7(8), 606-619. [Link]

  • Samuels, Y., Wang, Z., Bardelli, A., Silliman, N., Ptak, J., Szabo, S., ... & Velculescu, V. E. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554. [Link]

  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274. [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156. [Link]

  • Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., ... & Clarke, P. A. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522-5532. [Link]

  • Hylands, L., et al. (2012). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 3(10), 1279-1284. [Link]

  • Barlaam, B., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 632-637. [Link]

  • Pomper, M. G., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 940. [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals, 15(8), 927. [Link]

  • Tian, Q., et al. (2013). A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development, 17(1), 97-107. [Link]

  • Terungwa, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-23. [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 5030. [Link]

  • National Center for Biotechnology Information. Pyrazolo[1,5-a]pyrimidine. PubChem Compound Summary for CID 135439223. [Link]

Sources

Application Note: One-Pot Synthesis Methods for Substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core bioisostere for indole and purine systems. It is central to the development of p38 kinase inhibitors, dopamine D3 agonists, and anti-herpetic agents. Traditional synthesis often involves multi-step procedures requiring the isolation of unstable intermediates (e.g., N-aminopyridinium salts).

This Application Note details two robust, field-proven one-pot protocols that circumvent intermediate isolation. These methods utilize oxidative [3+2] cycloaddition and cross-dehydrogenative coupling (CDC) to deliver diverse substitution patterns with high atom economy.

Mechanistic Principles & Strategic Analysis

The N-Aminopyridinium Ylide Strategy

The core reactivity of these protocols relies on the in situ generation of N-aminopyridinium ylides. These species act as 1,3-dipoles, capable of reacting with electron-deficient dipolarophiles (alkynes/alkenes) to form the fused bicyclic system.

  • Advantage: Eliminates the need for pre-synthesized, potentially explosive energetic salts.

  • Oxidative Aromatization: When using alkenes (e.g., acrylates) as dipolarophiles, the initial cycloadduct is a dihydropyrazolo[1,5-a]pyridine. A terminal oxidation step (often aerobic) is required to restore aromaticity.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways for the two protocols described in this guide.

G cluster_0 Protocol A: [3+2] Cycloaddition cluster_1 Protocol B: Cross-Dehydrogenative Coupling Start N-Aminopyridine Precursor Ylide N-Iminopyridinium Ylide (In Situ) Start->Ylide Base/Solvent Condense Imine Condensation (vs. 1,3-Dicarbonyls) Start->Condense AcOH, Heat Cyclo [3+2] Cycloaddition (vs. Acrylates/Alkynes) Ylide->Cyclo Dihydro Dihydro-Intermediate Cyclo->Dihydro Oxidation Aerobic Oxidation (-2H) Dihydro->Oxidation O2 / Air Product Functionalized Pyrazolo[1,5-a]pyridine Oxidation->Product Cyclize Dehydrative Cyclization Condense->Cyclize Cyclize->Product

Figure 1: Divergent mechanistic pathways for one-pot synthesis. Protocol A utilizes a dipolar cycloaddition logic, while Protocol B follows a condensation/coupling logic.

Protocol A: Metal-Free Oxidative [3+2] Cycloaddition

Target: 3-Acylated or 3-Carboxylated Pyrazolo[1,5-a]pyridines. Reference: Based on methodology by Ravi et al. (Synthesis, 2017).[1]

Rationale

This protocol utilizes N-methylpyrrolidone (NMP) as a solvent which promotes the formation of the ylide intermediate without exogenous metal catalysts.[1] The reaction uses molecular oxygen (balloon) as the terminal oxidant to aromatize the ring, making it a "green" alternative to metal-catalyzed cross-couplings.

Reagents & Equipment
  • Substrate: N-aminopyridine (1.0 equiv)

  • Dipolarophile: Ethyl acrylate, Methyl vinyl ketone, or related electron-deficient alkene (1.2 equiv)

  • Solvent: N-methylpyrrolidone (NMP) (Reagent Grade)

  • Oxidant: O₂ balloon (or dry air bubbling)

  • Apparatus: Round-bottom flask, magnetic stirrer, reflux condenser (optional depending on scale).

Step-by-Step Procedure
  • Setup: Charge a 25 mL round-bottom flask with N-aminopyridine (1.0 mmol) and the alkene dipolarophile (1.2 mmol).

  • Solvation: Add NMP (3.0 mL). Ensure the solid is fully dissolved.

  • Atmosphere: Evacuate the flask briefly and backfill with an O₂ balloon . Maintain a positive pressure of oxygen throughout the reaction.

  • Reaction: Stir the mixture vigorously at Room Temperature (25–30 °C) .

    • Note: Reaction times typically range from 4 to 12 hours. Monitor by TLC (eluent: Hexane/EtOAc 7:3). The intermediate dihydropyridine spot should disappear, converging into a highly fluorescent aromatic product spot.

  • Workup (Critical):

    • Dilute the reaction mixture with Water (15 mL) to solubilize the NMP.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash the combined organic layers with Brine (2 x 10 mL) to remove residual NMP.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Expected Results
  • Yield: 75–95%

  • Appearance: Typically yellow to off-white solids.

  • Key Spectroscopic Feature: Disappearance of alkene protons and appearance of the pyrazolo[1,5-a]pyridine H-2 singlet (typically around δ 8.0–8.5 ppm).

Protocol B: Aerobic Cross-Dehydrogenative Coupling (CDC)

Target: 2,3-Disubstituted Pyrazolo[1,5-a]pyridines (from 1,3-dicarbonyls). Reference: Based on methodology by Behbehani et al. (ACS Omega, 2019).

Rationale

This method couples N-amino-2-iminopyridines with 1,3-dicarbonyl compounds (e.g.,


-ketoesters).[2] Acetic acid (AcOH) serves a dual role as solvent and acid promoter, while O₂ acts as the oxidant. This is ideal for installing ketones or esters at the 3-position and alkyl/aryl groups at the 2-position simultaneously.
Reagents & Equipment
  • Substrate: N-amino-2-iminopyridine derivative (1.0 equiv)

  • Coupling Partner: Ethyl acetoacetate, Acetylacetone, or cyclic 1,3-diketone (1.0 equiv)

  • Solvent/Promoter: Glacial Acetic Acid (AcOH)[3]

  • Oxidant: O₂ atmosphere (balloon)

  • Temperature: Reflux (100–118 °C)

Step-by-Step Procedure
  • Setup: In a reaction tube or flask, combine N-amino-2-iminopyridine (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol).

  • Solvation: Add Glacial Acetic Acid (3–5 mL).

  • Reaction: Attach an O₂ balloon. Heat the mixture to reflux with stirring.

    • Duration: Reaction is generally rapid (2–5 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice-Cold Water (20 mL).

    • Neutralize carefully with saturated NaHCO₃ solution (evolution of CO₂ gas) until pH ~7.

  • Isolation:

    • The product often precipitates as a solid upon neutralization. Collect by vacuum filtration.

    • If no precipitate forms, extract with Dichloromethane (DCM) (3 x 15 mL), dry, and concentrate.

  • Purification: Recrystallization from Ethanol (EtOH) is frequently sufficient. If necessary, use column chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete OxidationEnsure vigorous stirring to maximize O₂ mass transfer. Switch to O₂ bubbling if balloon is insufficient.
Residual Solvent (Protocol A) NMP Trapped in ProductIncrease the number of brine washes or use a lyophilizer if available. NMP has a high boiling point (202 °C).
No Reaction (Protocol B) Substrate DeactivationIf the 1,3-dicarbonyl is sterically hindered, increase temperature or reaction time. Ensure AcOH is glacial (water-free).
Side Products Michael Addition (No Cyclization)Indicates failure of the ring-closure step. Increase temperature or add a mild Lewis acid (e.g., ZnCl₂) to facilitate dehydration.

References

  • Ravi, C., et al. (2017).[1] "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature." Synthesis, 49, 2513-2522.[1]

  • Behbehani, H., & Ibrahim, H. M. (2019).[2] "Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions." ACS Omega, 4(12), 15289-15303.[2]

  • Wang, J., et al. (2024).[1] "PIDA Mediates a Regioselective Cycloaddition of N-Aminopyridinium Ylides to Electron-Deficient Alkenes."[1] Synlett, 35, 1551-1556.[1]

  • Moccia, M., et al. (2021). "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines." Molecules, 26(12), 3568.

Sources

Application Note: Strategic Bromination of 2-Methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic bromination of 2-methylpyrazolo[1,5-a]pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase, PI3K).

Executive Summary & Strategic Context

The pyrazolo[1,5-a]pyridine bicyclic system is a bioisostere of indole and purine, widely utilized in pharmaceutical research to target ATP-binding pockets of kinases. The introduction of a bromine atom at the C-3 position is a critical gateway step, enabling subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core.

While the 2-methyl group blocks the C-2 position, it also electronically activates the C-3 position via hyperconjugation, making the substrate highly responsive to Electrophilic Aromatic Substitution (SEAr). This guide compares the two dominant reagent systems—N-Bromosuccinimide (NBS) and Elemental Bromine (


) —providing optimized protocols for bench-scale and scale-up scenarios.

Mechanistic Insight: The "Why" of Regioselectivity

To ensure reproducibility, one must understand the electronic driving forces. The pyrazolo[1,5-a]pyridine ring system is


-excessive in the five-membered ring.
  • Bridgehead Nitrogen Influence: The lone pair on the bridgehead nitrogen (

    
    ) delocalizes into the pyrazole ring, increasing electron density at C-3.
    
  • 2-Methyl Activation: The methyl group at C-2 acts as a weak activating group (inductive

    
     and hyperconjugation), further stabilizing the Wheland intermediate formed upon electrophilic attack at C-3.
    
  • Regiocontrol: Attack at the pyridine ring (positions 4–7) is kinetically disfavored compared to the electron-rich C-3 position unless strong electron-withdrawing groups deactivate the pyrazole ring.

Pathway Diagram: SEAr Mechanism

BrominationMechanism cluster_conditions Critical Factors Substrate 2-Methylpyrazolo[1,5-a]pyridine (Electron Rich C-3) Complex Sigma Complex (Wheland Intermediate) Substrate->Complex Nucleophilic Attack (C-3) Reagent Electrophile Generation (Br+ from NBS or Br2) Reagent->Complex Br+ Transfer Product 3-Bromo-2-methylpyrazolo[1,5-a]pyridine (C-3 Substituted) Complex->Product Deprotonation (Aromatization) Factor1 Solvent Polarity (Stabilizes Transition State) Factor1->Complex Factor2 Temperature (0°C to RT prevents over-bromination)

Figure 1: Mechanistic flow of electrophilic aromatic substitution at the C-3 position.

Reagent Selection Guide

The choice between NBS and Bromine depends on scale, available equipment, and downstream purity requirements.

FeatureReagent A: N-Bromosuccinimide (NBS) Reagent B: Elemental Bromine (

)
Primary Use Case Discovery Chemistry (mg to 100g)Process Scale-up (>100g to kg)
Selectivity High. Controlled release of

.
Moderate. Risk of poly-bromination if uncontrolled.
Reaction Conditions Mild (RT), Solvent: DMF or MeCN.Harsher, often requires Acidic media (AcOH) or buffering.
By-products Succinimide (Water soluble, easy removal).HBr (Corrosive gas), requires scrubbing.
Atom Economy Lower (Succinimide waste).Higher (High Br utilization).[1]
Safety Profile Solid, non-volatile, irritant.Fuming liquid, highly corrosive, inhalation hazard.

Recommendation: For most laboratory applications and initial SAR (Structure-Activity Relationship) studies, NBS is the superior choice due to operational simplicity and cleaner reaction profiles.

Detailed Protocols

Protocol A: The "Gold Standard" (NBS in DMF/MeCN)

Best for: High purity, gram-scale synthesis, avoiding harsh acids.

Materials:

  • Starting Material: 2-Methylpyrazolo[1,5-a]pyridine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) [0.2 M concentration]

  • Quench: Water or Saturated

    
     (aq)
    

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 2-methylpyrazolo[1,5-a]pyridine and DMF. Stir until fully dissolved.

    • Note: DMF is preferred for solubility; MeCN is easier to remove if the product is an oil.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add NBS portion-wise over 15 minutes.

    • Scientific Rationale: Portion-wise addition prevents a localized high concentration of radicals/electrophiles, reducing the risk of side reactions (e.g., bromination of the methyl group).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Monitor: TLC (Hexane/EtOAc) or LCMS. The starting material should be consumed rapidly.

  • Workup:

    • Method 1 (Precipitation): Pour the reaction mixture into 5 volumes of ice-cold water. Stir vigorously. The product often precipitates as a solid. Filter, wash with water, and dry.[2]

    • Method 2 (Extraction): If no precipitate forms, extract with Ethyl Acetate (x3). Wash organics with brine (x2) to remove DMF. Dry over

      
      .[3]
      
  • Purification: Usually not required. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Protocol B: Scale-Up Method (Bromine in Acetic Acid)

Best for: Large scale, cost-reduction, robust substrates.

Materials:

  • Starting Material: 2-Methylpyrazolo[1,5-a]pyridine (1.0 equiv)

  • Reagent: Bromine (

    
    ) (1.0 – 1.05 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH) [0.5 M]

  • Base (Optional): Sodium Acetate (NaOAc) to buffer HBr.

Step-by-Step Workflow:

  • Setup: Dissolve the substrate in Glacial Acetic Acid. Add NaOAc (1.1 equiv) if the substrate is acid-sensitive (though pyrazolo-pyridines are generally robust).

  • Addition: Add Bromine dropwise as a solution in AcOH over 30–60 minutes at RT.

    • Visual Cue: The deep red color of bromine should dissipate as it reacts.

  • Quench: Pour mixture into ice water containing sodium bisulfite (

    
    ) or thiosulfate to quench unreacted bromine.
    
  • Neutralization: Carefully neutralize with solid

    
     or NaOH solution to pH ~8 to ensure the free base is liberated.
    
  • Isolation: Filter the resulting solid.

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Dissolve Substrate (DMF or MeCN) Cool Cool to 0°C (Thermodynamic Control) Start->Cool AddNBS Add NBS Portion-wise (1.05 equiv) Cool->AddNBS Monitor Monitor (TLC/LCMS) Target: <2% SM Remaining AddNBS->Monitor Monitor->AddNBS Incomplete (Add 0.1 eq NBS) Quench Quench with H2O (Precipitate Product) Monitor->Quench Complete Isolate Filtration & Drying Yield: 85-95% Quench->Isolate

Figure 2: Optimized workflow for NBS-mediated bromination.

Troubleshooting & QC

  • Issue: Poly-bromination (e.g., at C-7 or methyl group).

    • Cause: Excess reagent or high temperature.

    • Fix: Strictly control stoichiometry (1.05 equiv). Keep reaction at 0°C initially.

  • Issue: Benzylic Bromination (on the 2-Methyl group).

    • Cause: Radical mechanism initiated by light or heat.

    • Fix: Perform reaction in the dark (wrap flask in foil). Use polar solvents (DMF/MeCN) which favor the ionic SEAr mechanism over the radical pathway.

  • Issue: Low Yield/Solubility.

    • Fix: Switch from MeCN to DMF. Ensure the quench volume is sufficient (5:1 water:solvent) to force precipitation.

References

  • Regioselectivity of Pyrazolo[1,5-a]pyridine

    • Miki, Y., et al. "Synthesis of 3-substituted pyrazolo[1,5-a]pyridines by electrophilic reactions."[4] Heterocycles, 1994.

    • Mechanistic confirm
  • NBS Bromination Protocol (Analogous Scaffold)

    • ChemicalBook. "Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine."

    • Demonstrates high-yield NBS/DMF methodology for the fused pyrazolo-pyrimidine core.
  • Pei, Y., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibitors." Journal of Medicinal Chemistry.
  • General Reactivity of Fused Pyridines: Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley. Textbook authority on electrophilic substitution in indefinite fused systems.

Sources

Procedure for cyclization of O-mesitylenesulfonylhydroxylamine precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Cyclization of O-Mesitylenesulfonylhydroxylamine Precursors for the Synthesis of N-Heterocycles

Introduction: The Role of MSH in Modern N-Heterocycle Synthesis

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis has long been a central focus of organic chemistry. O-Mesitylenesulfonylhydroxylamine (MSH), a powerful and versatile electrophilic aminating reagent, has emerged as a pivotal tool for constructing these vital structures.[1] MSH and its derivatives function as "NH₂⁺" synthons, enabling the direct introduction of nitrogen into organic molecules under a variety of conditions.[2]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of synthetic strategies that leverage MSH precursors for the construction of cyclic amines. We will move beyond simple amination to explore elegant, high-yield cyclization cascades. The protocols detailed herein focus on two powerful methodologies: the aminative cyclization of alkenes via aza-Prilezhaev aziridination and rhodium-catalyzed intramolecular C-H amination. By explaining the causality behind experimental choices and grounding all protocols in verifiable literature, this document serves as both a practical guide and an educational resource.

CRITICAL SAFETY PRECAUTIONS: Handling O-Mesitylenesulfonylhydroxylamine

Warning: O-Mesitylenesulfonylhydroxylamine (MSH) is a high-energy compound and has a known potential for hazardous decomposition, particularly when isolated in a pure, crystalline state.[3] Several incidents have been reported in the literature.[3] Therefore, stringent safety measures are not merely recommended; they are mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Ventilation: Handle MSH and its precursors exclusively in a well-ventilated chemical fume hood.[4]

  • Storage: Store MSH wet (typically with water) in the freezer (below 0 °C) in plastic bottles.[5] Never store dry, crystalline MSH. Its N-Boc protected precursor should also be stored in a freezer.

  • Scale: Exercise extreme caution when scaling up reactions. It is strongly recommended to perform a thermal hazard analysis before attempting large-scale preparations.

  • In Situ Generation: Whenever possible, consider synthetic routes that generate and consume MSH in situ, for example, using continuous flow methodologies, to avoid the isolation and storage of the hazardous material.[6]

  • Spill & Exposure: In case of skin contact, wash the affected area thoroughly with soap and water.[4] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] Clean up spills immediately using appropriate procedures for reactive chemicals.[4]

Protocol 1: Kilogram-Scale Preparation of O-Mesitylenesulfonylhydroxylamine (MSH)

The most common precursor for MSH is its N-Boc protected form, which is more stable. The deprotection is typically achieved under strong acidic conditions at low temperatures. The resulting MSH is isolated as a water-wet solid to ensure stability and safety during storage.[5]

Workflow for MSH Synthesis

cluster_0 Preparation cluster_1 Quench & Isolation cluster_2 Storage A Cool Trifluoroacetic Acid (TFA) to 2 °C B Add N-Boc-MSH portion-wise over 1h A->B Maintain T < 10 °C C Stir at 2 °C for 90 min (Monitor by TLC) B->C D Quench with crushed ice and water C->D Reaction complete E Filter the white solid precipitate D->E MSH precipitates F Wash with water until pH ≈ 7 E->F G Dry under suction (do not dry completely) F->G H Store wet solid in plastic bottles in freezer (< 0 °C) G->H Contains ~33% water

Caption: Workflow for the preparation and safe handling of wet MSH.

Step-by-Step Protocol
  • Charge a suitable reaction vessel with trifluoroacetic acid (5 L).

  • Cool the TFA to 2 °C using an appropriate cooling bath.

  • Add N-Boc-O-mesitylenesulfonylhydroxylamine (1695 g, 5.37 mol) portion-wise over approximately 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 2 °C for 90 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate (8:2). The reaction is complete when the starting material is no longer visible.[5]

  • Upon completion, carefully quench the reaction by adding crushed ice (~2 L) followed by cold water (4 L).

  • A white solid will precipitate as the internal temperature rises to approximately 8 °C. Add additional ice/cold water (6 L) to the slurry.

  • Stir the slurry for 15 minutes, then filter the solid using a Büchner funnel.

  • Wash the filter cake extensively with cold water (approx. 20 L) until the pH of the filtrate is neutral (pH ≈ 7).

  • Dry the solid by maintaining suction for 15 minutes. Crucially, do not dry the solid to complete dryness. The final product should be a wet solid containing approximately 33% water by weight.[5]

  • Transfer the wet MSH into plastic bottles and store immediately in a freezer.

Data Summary Table: MSH Preparation
ParameterValueReference
Starting MaterialN-Boc-O-mesitylenesulfonylhydroxylamine[5]
Amount of Starting Material1695 g (5.37 mol)[5]
ReagentTrifluoroacetic Acid (TFA)[5]
Reaction Temperature2 °C[5]
Reaction Time90 minutes[5]
WorkupAqueous quench and filtration[5]
Final ProductO-Mesitylenesulfonylhydroxylamine (wet)[5]
Storage Condition< 0 °C (Freezer), contains ~33% water[5]

Cyclization Strategy 1: Aminative Cyclization of Alkenes via Aza-Prilezhaev Aziridination

This powerful strategy enables the stereospecific synthesis of N-heterocycles from readily available alkenes bearing a pendant nucleophile.[7][8] The reaction proceeds through a two-step sequence initiated by an MSH precursor: (1) a metal-free, intermolecular aza-Prilezhaev aziridination of the alkene, followed by (2) an intramolecular, Sₙ2-like ring-opening of the activated aziridinium ion by the tethered nucleophile.[7] This method is notable for its operational simplicity and its ability to install two adjacent stereocenters with high fidelity.[7][9]

Reaction Mechanism

cluster_0 Step 1: Aza-Prilezhaev Aziridination cluster_1 Step 2: Intramolecular Sₙ2 Cyclization A Alkene with Pendant Nucleophile (e.g., -OH, -NHR, -CO₂H) C [Transition State] A->C B Boc-N(H)-OMs (MSH Precursor) Boc Boc-N⁺H₂-OMs (Active Aminating Agent) B->Boc TFA - isobutylene - CO₂ D Aziridine Intermediate C->D Stereospecific E Protonated Aziridinium Ion D->E Protonation by TFA TFA TFA (Acid) Boc->C MsOH MsOH F [Sₙ2 Transition State] E->F Intramolecular Attack by Nu-H G Cyclized Product (e.g., Pyrrolidine, Tetrahydrofuran) F->G Stereospecific Ring Opening

Caption: Mechanism of aminative cyclization via aziridination.

Representative Protocol: Synthesis of a Substituted Pyrrolidine

This protocol is a representative example based on the mechanism described for the cyclization of an alkene with a pendant amine nucleophile.[7]

  • To a solution of the homoallylic amine substrate (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL), add the N-Boc protected MSH derivative (1.2 mmol, 1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5.0 mmol, 5.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired pyrrolidine product.

Data Summary Table: Aminative Cyclization
ParameterValue/ConditionRationale / Reference
SubstrateAlkene with pendant nucleophileProvides the intramolecular trapping agent.[7]
Aminating AgentN-Boc-O-sulfonylhydroxylamineStable precursor to the active aminating species.[7]
Activator/SolventTrifluoroacetic Acid (TFA)Serves as both the deprotecting agent and acid catalyst.[7]
Temperature0 °C to Room TemperatureControls the initial reaction rate.
Key IntermediateAziridinium IonThe electrophile for the intramolecular cyclization.[7]
ProductN-Heterocycle (e.g., Pyrrolidine)Formed via stereospecific Sₙ2 ring-opening.[7]

Cyclization Strategy 2: Rhodium-Catalyzed Intramolecular C(sp³)–H Amination

Transition-metal catalysis offers a powerful alternative for forming N-heterocycles, enabling the functionalization of otherwise inert C-H bonds. Dirhodium(II) catalysts, particularly the robust dirhodium tetra-α,α,α',α'-tetramethyl-1,3-benzenedipropionate, Rh₂(esp)₂, are exceptionally effective at promoting intramolecular C(sp³)-H amination.[10][11] The reaction proceeds via a rhodium nitrenoid intermediate, which is generated from an O-sulfonylhydroxylamine precursor. This intermediate then undergoes a concerted insertion into a C-H bond, typically at a δ-position, to form five-membered rings like pyrrolidines.[10][12]

Reaction Mechanism

cluster_0 Catalyst Activation cluster_1 C-H Insertion & Product Formation A R-NH-OMs (Substrate) D Rhodium Nitrenoid [Rh]=N-R B Rh₂(L)₄ Catalyst (e.g., Rh₂(esp)₂) B->D C Oxidant (e.g., PhI(OAc)₂) C->D Oxidation E Intramolecular C-H Insertion [Transition State] D->E δ C-H bond approach F Cyclized Product (e.g., Pyrrolidine) E->F Concerted Insertion G Regenerated Rh₂(L)₄ Catalyst E->G Catalyst Turnover

Caption: Catalytic cycle for Rh(II)-catalyzed C-H amination.

Representative Protocol: Synthesis of a 2-Phenyl-4-bromopyrrolidine

This protocol is adapted from a demonstrated synthesis utilizing a multifunctional hydroxylamine precursor, highlighting the power of this methodology to construct complex heterocyclic scaffolds.[12]

  • In a reaction vial, dissolve the N-protected amino substrate bearing the O-mesylhydroxylamine group (0.1 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL).

  • Add magnesium oxide (MgO, 0.2 mmol, 2.0 equiv) to the solution.

  • Add the rhodium catalyst, Rh₂(esp)₂ (0.002 mmol, 2 mol%).

  • Seal the vial and place it in a preheated block at 80 °C.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and MgO.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolidine derivative.

Data Summary Table: Rh-Catalyzed C-H Amination
ParameterValue/ConditionRationale / Reference
SubstrateN-Protected O-sulfonylhydroxylaminePrecursor to the reactive nitrenoid.[10]
CatalystRh₂(esp)₂Highly efficient and robust for C-H amination.[10][11]
Catalyst Loading1-5 mol%Typical loading for efficient turnover.[10]
AdditiveMgO (or other base)Neutralizes the sulfonic acid byproduct.
SolventToluene or DichloromethaneCommon non-protic solvents for this chemistry.
Temperature40-100 °CProvides thermal energy to overcome the activation barrier.
Key IntermediateRhodium NitrenoidThe species responsible for C-H insertion.[10]
ProductSaturated N-HeterocycleFormed via selective intramolecular C-H functionalization.[12]

Conclusion

O-Mesitylenesulfonylhydroxylamine and its derivatives are more than just aminating agents; they are powerful precursors for the strategic construction of complex nitrogen-containing heterocycles. The methodologies presented here—aminative cyclization via aziridination and rhodium-catalyzed C-H amination—showcase the versatility of these reagents in modern organic synthesis. By enabling stereospecific ring formation from alkenes or the direct functionalization of traditionally unreactive C-H bonds, these protocols provide efficient and elegant solutions to synthetic challenges. Mastery of these techniques, coupled with a rigorous adherence to safety protocols, will empower researchers to accelerate the discovery and development of novel molecules in the pharmaceutical and chemical industries.

References

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  • Mendiola, J., Rincón, J. A., Mateos, C., Soriano, J. F., de Frutos, O., Niemeier, J. K., & Davis, E. M. (2009). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. Organic Process Research & Development, 13(2), 263–267. [Link]

  • Chemistry LibreTexts. (2021, March 16). 4.6: Aziridination of Alkenes. Chemistry LibreTexts. [Link]

  • Williamson, K. S., & Driver, T. G. (2014). Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation. Journal of the American Chemical Society, 136(45), 15837–15840. [Link]

  • Li, G., Eastgate, M. D., & Gérardy, R. (2023). Stereospecific Aminative Cyclizations Triggered by Intermolecular Aza-Prilezhaev Alkene Aziridination. Angewandte Chemie International Edition, 62(48), e202312797. [Link]

  • Shinde, A. H., Dhokale, R. A., Mague, J. T., & Sathyamoorthi, S. (2023). Highly Stereospecific Cyclizations of Homoallylic Silanols. ChemRxiv. [Link]

  • Du Bois, J. (2011). Rhodium‐Catalyzed C—H Amination — Versatile Methodology for the Selective Preparation of Amines and Amine Derivatives. Organic Process Research & Development, 15(4), 758-762. [Link]

  • Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination. An Enabling Method for Chemical Synthesis. Organic Process Research & Development, 15(4), 758-762. [Link]

  • Li, Y., Wang, Y., Guo, K., Tseng, K., Zhang, X., & Sun, W. (2024). Aza-Prilezhaev Aziridination-Enabled Multidimensional Analysis of Isomeric Lipids via High-Resolution U-Shaped Mobility Analyzer-Mass Spectrometry. Analytical Chemistry, 96(18), 7111-7119. [Link]

  • Du Bois, J. (2011). Rhodium-Catalyzed C-H Amination. An Enabling Method for Chemical Synthesis. Organic Process Research & Development, 15(4), 758-762. [Link]

  • Guo, S., Yang, J. C., & Buchwald, S. L. (2017). A Practical Electrophilic Nitrogen Source for the Synthesis of Chiral Primary Amines by Copper-Catalyzed Hydroamination. DSpace@MIT. [Link]

  • Ji, Y., & Kürti, L. (2024). Rapid Synthesis of Multifunctional Hydroxylamines (MFHAs) for Structurally Complex Amines and N-Heterocycles. ChemRxiv. [Link]

  • Zhang, J., & Pérez-Temprano, M. H. (2020). Intramolecular C(sp3)–H Bond Amination Strategies for the Synthesis of Saturated N-containing Heterocycles. Chimia, 74(11), 863-869. [Link]

  • Vapourtec. (2017, September 27). In Situ Preparation and Consumption of O-Mesitylsulfonylhydroxylamine (MSH) in Continuous Flow for the Amination of Pyridines. Vapourtec. [Link]

  • Hamelin, J. (1980). New route to 1H-aziridines: O-mesitylenesulphonylhydroxylamine addition to electrophilic alkenes. Journal of the Chemical Society, Chemical Communications, (16), 786-787. [Link]

  • Minatti, A., & Dvorak, C. A. (2011). Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication. Nature Chemistry, 3(9), 731–736. [Link]

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  • Fletcher, R. (2018). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace. [Link]

  • El-Faham, A., & El-Sayed, N. N. E. (2020). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules, 25(21), 5039. [Link]

  • Davis, F. A., & Ramachandar, T. (2009). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). Beilstein Journal of Organic Chemistry, 5, 29. [Link]

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  • Li, G., Eastgate, M. D., & Gérardy, R. (2023). Stereospecific Aminative Cyclizations Triggered by Intermolecular Aza‐Prilezhaev Alkene Aziridination. Angewandte Chemie, 135(48). [Link]

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Sources

Application Notes and Protocols for the Scale-up Synthesis of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, including their use as kinase inhibitors and agents targeting central nervous system disorders. The title compound, 5-Bromo-2-methylpyrazolo[1,5-a]pyridine, serves as a crucial intermediate for the synthesis of various pharmaceutical candidates, enabling further functionalization through cross-coupling reactions at the 5-position.

This document provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocols detailed herein are developed to be robust, scalable, and accompanied by in-depth explanations of the underlying chemical principles and safety considerations to ensure successful and safe implementation in a laboratory or pilot plant setting.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a three-step sequence, commencing with the N-amination of 2-methylpyridine, followed by a [3+2] cycloaddition to construct the pyrazolo[1,5-a]pyridine core, and culminating in a regioselective bromination.

Synthetic_Workflow Start 2-Methylpyridine Intermediate1 1-Amino-2-methylpyridinium Iodide Start->Intermediate1 Step 1: N-Amination Intermediate2 2-Methylpyrazolo[1,5-a]pyridine Intermediate1->Intermediate2 Step 2: Cyclization FinalProduct This compound Intermediate2->FinalProduct Step 3: Bromination

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1-Amino-2-methylpyridinium Iodide (Intermediate 1)

The initial step involves the N-amination of 2-methylpyridine using hydroxylamine-O-sulfonic acid (HOSA) to form the corresponding N-aminopyridinium salt. This reaction is a well-established method for the preparation of N-amino heterocycles.[1][2][3]

Reaction Mechanism

The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic nitrogen of hydroxylamine-O-sulfonic acid, leading to the formation of the N-N bond. The subsequent workup with hydriodic acid furnishes the desired iodide salt.

N_Amination_Mechanism cluster_0 N-Amination of 2-Methylpyridine 2-Me-Py 2-Methylpyridine Intermediate N-Aminopyridinium Intermediate 2-Me-Py->Intermediate + HOSA HOSA H2N-OSO3H Product 1-Amino-2-methylpyridinium Iodide Intermediate->Product + HI HI HI

Caption: N-Amination of 2-methylpyridine to form the pyridinium salt.

Detailed Protocol

Materials and Equipment:

  • 2-Methylpyridine

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium carbonate (K₂CO₃)

  • Hydriodic acid (HI, 57% in water)

  • Absolute ethanol

  • Deionized water

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Ice bath

  • Buchner funnel and filter paper

Reagent/SolventMolar Mass ( g/mol )Quantity (for 100 mmol scale)Moles (mol)
2-Methylpyridine93.1327.9 g (30 mL)0.30
Hydroxylamine-O-sulfonic acid113.0911.3 g0.10
Potassium carbonate138.2113.8 g0.10
Hydriodic acid (57%)127.9122.4 g (15 mL)0.10
Absolute Ethanol-~150 mL-
Deionized Water-~70 mL-

Procedure:

  • Preparation of HOSA solution: In a 250 mL round-bottom flask, dissolve 11.3 g (0.10 mol) of hydroxylamine-O-sulfonic acid in 65 mL of cold deionized water with stirring.

  • Reaction with 2-methylpyridine: To the HOSA solution, add 27.9 g (30 mL, 0.30 mol) of 2-methylpyridine.

  • Heating: Heat the reaction mixture on a steam bath or in a pre-heated oil bath at 90 °C for 20 minutes.

  • Basification and concentration: Cool the mixture to room temperature with stirring and add 13.8 g (0.10 mol) of potassium carbonate in portions. Concentrate the mixture using a rotary evaporator at 30-40 °C to remove water and excess 2-methylpyridine.

  • Extraction: To the residue, add 120 mL of hot absolute ethanol, stir well, and filter the mixture to remove inorganic salts.

  • Precipitation of the iodide salt: Cool the ethanolic filtrate in an ice bath. Slowly add 22.4 g (15 mL, 0.10 mol) of 57% hydriodic acid to the filtrate.

  • Isolation and purification: Store the resulting solution at -20 °C for 1 hour to facilitate complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum to yield 1-amino-2-methylpyridinium iodide as a crystalline solid.[1]

Part 2: Synthesis of 2-Methylpyrazolo[1,5-a]pyridine (Intermediate 2)

The pyrazolo[1,5-a]pyridine ring system is constructed via a [3+2] cycloaddition reaction of the in-situ generated N-aminopyridinium ylide with a suitable dipolarophile. For a scalable and straightforward synthesis of the 2-methyl derivative, an α,β-unsaturated aldehyde such as crotonaldehyde can be employed, followed by elimination and aromatization.

Reaction Mechanism

1-Amino-2-methylpyridinium iodide is treated with a base to form the corresponding N-ylide. This ylide then undergoes a [3+2] cycloaddition with crotonaldehyde. The resulting cycloadduct undergoes dehydration and subsequent elimination to afford the aromatic 2-methylpyrazolo[1,5-a]pyridine.

Cyclization_Mechanism cluster_1 Formation of 2-Methylpyrazolo[1,5-a]pyridine Pyridinium_Salt 1-Amino-2-methylpyridinium Iodide Ylide N-Ylide Pyridinium_Salt->Ylide + Base Cycloadduct [3+2] Cycloadduct Ylide->Cycloadduct + Crotonaldehyde Crotonaldehyde Crotonaldehyde Final_Product 2-Methylpyrazolo[1,5-a]pyridine Cycloadduct->Final_Product - H2O - Elimination

Caption: Cyclization via [3+2] cycloaddition to form the pyrazolo[1,5-a]pyridine core.

Detailed Protocol

Materials and Equipment:

  • 1-Amino-2-methylpyridinium iodide

  • Crotonaldehyde

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Reagent/SolventMolar Mass ( g/mol )Quantity (for 80 mmol scale)Moles (mol)
1-Amino-2-methylpyridinium iodide236.0418.9 g0.08
Crotonaldehyde70.098.4 g (9.9 mL)0.12
Potassium carbonate138.2122.1 g0.16
N,N-Dimethylformamide (DMF)-160 mL-
Ethyl acetate-~400 mL-

Procedure:

  • Reaction setup: To a 500 mL round-bottom flask, add 18.9 g (0.08 mol) of 1-amino-2-methylpyridinium iodide and 160 mL of DMF.

  • Addition of base and dipolarophile: Add 22.1 g (0.16 mol) of potassium carbonate, followed by the dropwise addition of 8.4 g (9.9 mL, 0.12 mol) of crotonaldehyde over 15 minutes with vigorous stirring.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 400 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing and drying: Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-methylpyrazolo[1,5-a]pyridine as a solid.

Part 3: Regioselective Bromination to this compound (Final Product)

The final step is the regioselective bromination of the 2-methylpyrazolo[1,5-a]pyridine core at the 5-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering milder conditions and higher selectivity compared to elemental bromine.[4] The electron-rich nature of the pyrazolo[1,5-a]pyridine ring system facilitates electrophilic aromatic substitution. The 5-position is electronically favored for substitution due to the directing effects of the fused ring system.

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. NBS serves as a source of an electrophilic bromine species, which attacks the electron-rich 5-position of the pyrazolo[1,5-a]pyridine ring to form a sigma complex. Subsequent deprotonation restores aromaticity, yielding the desired 5-bromo product.

Bromination_Mechanism cluster_2 Electrophilic Bromination at C5 Substrate 2-Methylpyrazolo[1,5-a]pyridine Sigma_Complex Sigma Complex Intermediate Substrate->Sigma_Complex + 'Br+' (from NBS) NBS N-Bromosuccinimide (NBS) Product 5-Bromo-2-methylpyrazolo [1,5-a]pyridine Sigma_Complex->Product - H+

Caption: Mechanism of regioselective bromination using NBS.

Detailed Protocol

Materials and Equipment:

  • 2-Methylpyrazolo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS)

  • 1,4-Dioxane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Reagent/SolventMolar Mass ( g/mol )Quantity (for 50 mmol scale)Moles (mol)
2-Methylpyrazolo[1,5-a]pyridine132.166.6 g0.05
N-Bromosuccinimide (NBS)177.989.8 g0.055
1,4-Dioxane-100 mL-
Ethyl acetate-~300 mL-

Procedure:

  • Reaction setup: In a 250 mL round-bottom flask, dissolve 6.6 g (0.05 mol) of 2-methylpyrazolo[1,5-a]pyridine in 100 mL of 1,4-dioxane.

  • Addition of NBS: Add 9.8 g (0.055 mol) of N-bromosuccinimide in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to destroy any excess NBS.

  • Work-up: Add 100 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Washing and drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.

Safety and Scale-up Considerations

Hazardous Materials:

  • 2-Methylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Hydroxylamine-O-sulfonic acid (HOSA): Corrosive. Causes severe skin burns and eye damage. May be harmful if swallowed.

  • Hydriodic acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Crotonaldehyde: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Strong oxidizing agent.

  • 1,4-Dioxane: Highly flammable liquid and vapor. Suspected of causing cancer.[5][6][7] Causes serious eye irritation. May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure.[5][6][7]

Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

Scale-up Considerations:

  • Exothermic Reactions: The N-amination and the addition of hydriodic acid can be exothermic. For larger scale reactions, ensure adequate cooling and controlled addition of reagents.

  • Solvent Selection: While DMF is a suitable solvent for the cyclization step at the lab scale, its high boiling point and potential for decomposition can be problematic on a larger scale. Consider exploring alternative solvents for process optimization.

  • Purification: Recrystallization is the preferred method for purification on a larger scale as it is more economical and scalable than column chromatography.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point: As an indicator of purity.

References

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518.[8]

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522.[9]

  • New Jersey Department of Health and Senior Services. (2002). Hazardous Substance Fact Sheet: 1,4-Dioxane.[5]

  • Mitchell, H. J., & Chen, Y. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3581-3599.[4]

  • Gösl, R., & Meuwsen, A. (1963). 1-Aminopyridinium iodide. Organic Syntheses, 43, 1.[1]

  • International Programme on Chemical Safety. (1998). 1,4-DIOXANE. ICSC 0041.[6]

  • Tang, W., & Zhang, X. (2008). Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. Accounts of Chemical Research, 41(7), 941-951.[10]

  • Agency for Toxic Substances and Disease Registry. (2012). Medical Management Guidelines for 1,4-Dioxane.[11]

  • Chichibabin, A. E. (1924). Über eine neue Synthese von Pyridinbasen. Journal für Praktische Chemie, 107(1), 122-128.[12]

  • Chichibabin, A. E., & Zeide, O. A. (1914). A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-36.[13]

  • Gribble, G. W. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform, 2021(05), A79-A86.[14]

  • Fokin, A. A., & Schreiner, P. R. (2003). Selective alkane C-H bond functionalization with molecular oxygen and its derivatives.
  • Wikipedia contributors. (2023). Hydroxylamine-O-sulfonic acid. In Wikipedia, The Free Encyclopedia.[2]

  • Douglass, J. E., & Mattingly, T. B. (2012). N-Amino Pyridinium Salts in Organic Synthesis. Current Organic Synthesis, 9(6), 841-864.[3]

  • Jiao, N., Song, S., et al. (2026). Direct and Chemoselective Bromination of Pyridines. Synfacts, 22(02), 179.[11]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine using column chromatography. This guide is structured to offer practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered during the purification of N-heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound, presented in a question-and-answer format.

Question 1: I'm observing poor separation between my desired product and impurities. What should I do?

Answer: Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions.

  • Re-evaluate Your Solvent System: The polarity of your mobile phase is the most critical factor.

    • Too Fast Elution (High Rf): If your compound and impurities are eluting too quickly and close together, your solvent system is likely too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane).[1]

    • Too Slow Elution (Low Rf): If your compounds are moving too slowly, increase the polarity of the mobile phase.[2]

    • TLC Optimization: Use Thin Layer Chromatography (TLC) to test various solvent systems before committing to a column.[3] Aim for an Rf value of approximately 0.3 for your target compound to ensure good separation on the column.[4]

  • Consider a Gradient Elution: If a single solvent mixture (isocratic elution) doesn't resolve your compounds, a gradient elution can be highly effective. Start with a low polarity mobile phase and gradually increase the polarity during the chromatography. This will elute non-polar impurities first, followed by your slightly more polar product, and finally the most polar impurities.[3]

  • Check for Column Overloading: Loading too much crude material onto your column will lead to broad bands and poor separation.[3] A general guideline is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[2]

Question 2: My compound is "tailing" or "streaking" down the column, resulting in broad fractions and lower purity. How can I fix this?

Answer: Peak tailing is often observed with nitrogen-containing compounds like pyrazolo[1,5-a]pyridines due to their interaction with the acidic silanol groups on the surface of silica gel.[2]

  • Add a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier to your eluent. Triethylamine (Et3N) at a concentration of 0.1-1% is commonly used to neutralize the acidic sites on the silica gel, leading to sharper peaks.[2]

  • Alternative Stationary Phases: If tailing persists, consider switching to a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative for basic compounds.[2]

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography might be a more suitable option.[2]

Question 3: My compound doesn't seem to be eluting from the column, even with a high-polarity solvent system.

Answer: This can be a frustrating problem, but there are a few likely causes.

  • Extreme Polarity: It's possible your compound is significantly more polar than anticipated and requires a very polar mobile phase. A gradient up to 100% ethyl acetate or even adding a small percentage of methanol to your eluent might be necessary.

  • Irreversible Adsorption or Decomposition: Some compounds can irreversibly bind to or decompose on silica gel.[5]

    • Stability Test: Before running a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for an hour or two, and then develop it. If you see a new spot or smearing that wasn't there initially, your compound may be degrading on the silica.[5]

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solvent system containing triethylamine.[5]

    • Switch to a Different Stationary Phase: As mentioned before, neutral alumina or reversed-phase silica can be viable alternatives if your compound is unstable on standard silica gel.[5]

Question 4: I suspect my compound is decomposing on the column. How can I confirm this and what can I do?

Answer: Suspected decomposition requires a systematic approach to diagnose and solve.

  • TLC Analysis of Fractions: Collect all fractions and analyze them by TLC. If you see new spots appearing in later fractions that were not present in the initial crude material, decomposition is likely occurring.

  • Mass Spectrometry of Fractions: If available, obtaining a mass spectrum of the fractions containing the suspected degradation products can help identify them and confirm decomposition.

  • Minimize Contact Time: If your compound is sensitive, use flash column chromatography with applied pressure to speed up the elution and reduce the time your compound spends on the stationary phase.[4]

  • Use Deactivated Silica or an Alternative Stationary Phase: As detailed in the previous answers, switching to a less acidic or different type of stationary phase is often the most effective solution.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: For aza-aromatic compounds of moderate polarity, a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a standard choice. A good starting point for your initial TLC analysis would be a 9:1 or 4:1 mixture of hexane:ethyl acetate. Adjust the ratio based on the observed Rf value.

Q2: Should I use silica gel or another stationary phase?

A2: Silica gel is the most common and cost-effective stationary phase for normal-phase chromatography and is a good first choice. However, due to the basic nitrogen atoms in the pyrazolo[1,5-a]pyridine core, be prepared for potential peak tailing. If this becomes problematic and cannot be resolved with a basic modifier, consider using neutral or basic alumina.

Q3: What is the best way to load my sample onto the column?

A3: There are two primary methods for loading your sample:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial, low-polarity eluent and carefully add it to the top of the column with a pipette. This method is quick but can be problematic if your compound is not very soluble in the initial eluent.[6]

  • Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of your packed column. Dry loading is often preferred as it can lead to better separation, especially if your compound has limited solubility in the mobile phase.[6]

Recommended Starting Conditions and Parameters

ParameterRecommended Starting Condition/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.[7]
Mobile Phase Hexane:Ethyl AcetateA common and effective solvent system for compounds of moderate polarity.
Initial TLC Screening 9:1, 4:1, and 1:1 Hexane:Ethyl AcetateTo quickly determine the approximate polarity and Rf of the target compound.
Target Rf on TLC ~0.3Provides a good balance between elution time and separation.[4]
Elution Mode Isocratic or GradientStart with isocratic if TLC shows good separation. Use a gradient for complex mixtures.[3]
Basic Modifier 0.1 - 1% Triethylamine (if needed)To prevent peak tailing by neutralizing acidic silica.[2]
Sample Loading Dry loading is often preferredEnsures a narrow band at the start of the chromatography, improving separation.[6]

Experimental Protocol: General Procedure for Column Chromatography

This protocol outlines a standard procedure for the purification of a moderately polar compound like this compound.

  • Preparation of the Column:

    • Securely clamp a glass column of appropriate size in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[7]

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.[7]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[7]

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder as an even layer on top of the sand in your packed column.

  • Elution:

    • Carefully add your mobile phase to the top of the column, taking care not to disturb the top layer of sand.

    • Open the stopcock and begin collecting fractions in test tubes.

    • Apply gentle air pressure to the top of the column (flash chromatography) to maintain a steady flow rate.[4]

    • If using a gradient elution, gradually increase the percentage of the more polar solvent.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing under UV light.

    • Combine the fractions that contain your pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Problem Identify Problem (e.g., Poor Separation, Tailing) TLC Re-evaluate TLC - Adjust Solvent Polarity - Test Modifiers (e.g., Et3N) Problem->TLC Stationary_Phase Consider Stationary Phase - Stability on Silica? - Switch to Alumina? Problem->Stationary_Phase Loading Check Loading - Overloaded? - Dry vs. Wet Loading Problem->Loading Gradient Implement Gradient Elution TLC->Gradient Modifier Add Basic Modifier (0.1-1% Et3N) TLC->Modifier Change_SP Change Stationary Phase (Alumina or Reversed-Phase) Stationary_Phase->Change_SP Reduce_Load Reduce Sample Load or Use Larger Column Loading->Reduce_Load Solution Problem Resolved Gradient->Solution Modifier->Solution Change_SP->Solution Reduce_Load->Solution

Caption: A logical workflow for troubleshooting common column chromatography issues.

References

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • (n.d.). How to run column chromatography. Retrieved from [Link]

  • Stack Exchange. (2016, May 28). How does the Rf value change when changing the eluent composition?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolopyridine derivatives (e.g., indiplon analogs, various kinase inhibitors) present a unique challenge in compound management. Their planar, aromatic heterocycle structure facilitates strong intermolecular


 stacking, resulting in high crystal lattice energy. While Dimethyl Sulfoxide (DMSO) is the industry-standard "universal solvent," it is not a magic bullet.

This guide addresses the three critical failure points in the lifecycle of these compounds: Initial Solubilization , Storage Stability , and Aqueous Dilution .

Module 1: Initial Solubilization (Creating the Stock)

Q: I am vortexing my pyrazolopyridine derivative in 100% DMSO, but particles remain visible. Is my compound impure?

Diagnosis: Likely not impurity, but rather high crystal lattice energy . The Science: Pyrazolopyridines are "brick dust" molecules. To dissolve them, the solvent (DMSO) must overcome the energy holding the crystal together (Lattice Energy). If the compound has a high melting point (>200°C), which is common for this scaffold, the energy required to break the crystal lattice is substantial. Vortexing provides kinetic energy but often insufficient thermodynamic disruption.

Protocol: The "Energy Pulse" Method Do not rely on passive diffusion. You must mechanically and thermally disrupt the lattice.

  • Sonication (The Hammer): Place the sealed vial in an ultrasonic bath for 15 minutes. The cavitation bubbles implode, generating localized high heat and pressure that breaks crystal aggregates.

  • Thermal Shift (The Wedge): If sonication fails, heat the DMSO solution to 40–50°C.

    • Why? Solubility is endothermic for these crystals. Increasing temperature increases saturation solubility (

      
      ).
      
    • Caution: Do not exceed 60°C to avoid thermal degradation of the sulfonamide or amide side chains often found on these derivatives.

  • Visual Check: Hold the vial up to a light source. "Schlieren lines" (wavy refraction lines) indicate the compound is dissolving but not yet homogenous. Vortex again until these disappear.

Q: Does the salt form matter? I have the HCl salt.

Diagnosis: Yes. Counter-intuitively, salts may be less soluble in DMSO than the free base. The Science: DMSO is a polar aprotic solvent.[1] It solvates cations (like Na+ or protonated amines) very well via its oxygen atom, but it solvates anions (Cl-, SO4--) very poorly because it lacks hydrogen bond donors. This leaves "naked anions" that drive the equilibrium back toward the solid salt lattice.

  • Recommendation: If the HCl salt is stubborn in DMSO, consider generating the free base or adding a small equivalent of acid (like TFA) only if necessary, though this complicates downstream assays. For pure DMSO stocks, the Free Base is often superior.

Module 2: Storage & Stability (The Hygroscopicity Trap)

Q: My stock solution was clear last week, but now it looks cloudy or has crystals at the bottom.

Diagnosis: Water uptake (Hygroscopicity). The Science: DMSO is aggressively hygroscopic.[2][3][4][5][6] At 20°C and 60% relative humidity, pure DMSO can absorb its own weight in water if left open.

  • The "Anti-Solvent" Effect: Pyrazolopyridines are lipophilic. As DMSO absorbs atmospheric water, the solvent power decreases exponentially. A shift from 100% DMSO to 90% DMSO/10% Water can decrease the solubility of a hydrophobic compound by 10-100 fold, causing it to crash out.

  • Freezing Point Depression: Pure DMSO freezes at 18.5°C. If your DMSO is liquid in the fridge (4°C), it has absorbed significant water (likely >10%).

Protocol: The "Dry Chain" of Custody

  • Single-Use Aliquots: Never store a "master bottle" that you repeatedly thaw and open. Freeze-thaw cycles introduce condensation. Aliquot stocks into single-use vials (e.g., 20 µL) immediately after preparation.

  • Desiccated Storage: Store vials in a secondary container with active desiccant (silica gel or Drierite).

  • Argon/Nitrogen Purge: If possible, blanket the headspace of the vial with inert gas before closing.

Module 3: Aqueous Dilution (The "Crash Out")

Q: The compound dissolves in DMSO, but precipitates immediately when I add it to my cell culture media or assay buffer.

Diagnosis: Kinetic Precipitation (The "Oiling Out" Effect). The Science: When you pipette 1 µL of DMSO stock into 1000 µL of buffer, you create a momentary zone of supersaturation. The DMSO shell is stripped away faster than the water molecules can organize around the hydrophobic pyrazolopyridine core. The molecules aggregate instantly.

Protocol: The Intermediate Dilution Step Avoid the "1000-fold shock." Use a stepping stone.

Step 1: Prepare an intermediate dilution in a solvent that bridges the gap (e.g., PEG-400 or a DMSO/Buffer mix). Step 2:

  • Bad Practice: Squirt DMSO stock directly into cold buffer.

  • Best Practice: Place the buffer in a vortex.[2] While vortexing, inject the DMSO stock sub-surface (into the liquid, not on top). This ensures rapid dispersion before nuclei can form.

Data Summary: Solubility Thresholds

Solvent SystemSolubility PotentialRisk FactorNote
100% DMSO (Anhydrous) High (>10 mM)LowIdeal for storage.
DMSO + 5% Water ModerateMediumOccurs if left uncapped. Risk of precipitation.[2][4][6][7][8]
PBS / Media (0.1% DMSO) Very Low (<10 µM)HighThe "Crash Out" zone.
DMSO + PEG-400 (50:50) HighLowExcellent intermediate solvent for animal dosing.

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilizing stubborn pyrazolopyridine derivatives.

SolubilityWorkflow Start Solid Compound (Pyrazolopyridine) AddDMSO Add 100% Anhydrous DMSO Start->AddDMSO Check1 Visual Inspection: Clear Solution? AddDMSO->Check1 Success Ready for Aliquot (Store -20°C) Check1->Success Yes Sonicate Sonication (15 mins, Ultrasonic Bath) Check1->Sonicate No (Particles Visible) Check2 Clear? Sonicate->Check2 Check2->Success Yes Heat Thermal Shift (Heat to 45°C, Vortex) Check2->Heat No Check3 Clear? Heat->Check3 Check3->Success Yes Cosolvent Add Cosolvent (PEG-400 or Tween-80) Check3->Cosolvent No (Still Cloudy) Fail Check Purity/Salt Form (Consider Free Base) Cosolvent->Fail Insoluble

Figure 1: Step-by-step decision matrix for solubilizing high-lattice-energy heterocycles in DMSO.

Module 4: Advanced Mechanism (Why Dilution Fails)

Understanding the molecular behavior during dilution helps in designing better assays.

PrecipitationMechanism Stock DMSO Stock (Solvated) Shock Mixing Zone (Supersaturation) Stock->Shock Add to Buffer Precip Precipitation (Aggregates) Shock->Precip Fast H2O influx strips DMSO shell Stable Stable Assay (Dispersed) Shock->Stable Slow addition + Vortexing

Figure 2: The kinetic competition between dispersion and aggregation during aqueous dilution.

References & Authority[1][4][5][8][9][10][11]

  • Gaylord Chemical Corporation. Dimethyl Sulfoxide (DMSO) Physical Properties Bulletin 101.[1] (The authoritative source on DMSO thermodynamics and hygroscopicity).

  • Li, Di, et al. Equilibrium Solubility, Thermodynamics and Molecular Interactions of Pyrazolopyridine Derivatives. Journal of Molecular Liquids. (Discusses the lattice energy barriers of this specific scaffold).

  • Balbach, S., & Korn, C. Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics. (Validation of the "Shake-flask" and sonication methods).

  • Way, L. DMSO Solubility Assessment for Fragment-Based Screening. Molecules.[1][2][4][6][9][10][11][12][13] (Statistical analysis of DMSO solubility thresholds for heterocycles).

For further technical assistance, contact the Formulation Sciences Desk.

Sources

Technical Support Center: Minimizing Side Reactions in 5-Bromo-2-methylpyrazolo[1,5-a]pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-methylpyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these critical synthetic transformations. We provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield of the desired product. What are the likely causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings with heteroaryl halides like this compound are a common issue. The electron-deficient nature of the pyrazolopyridine ring system and the potential for the pyridine-like nitrogen to coordinate with the palladium catalyst can create challenges.[1] Here are the primary factors to investigate:

  • Catalyst Deactivation: The lone pair on the pyrazolo[1,5-a]pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalytic species.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium, preventing inhibitory coordination with the substrate or product.[2][3][4] Ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[3]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish for electron-deficient heterocycles.[1]

    • Solution: The choice of base is critical. Stronger bases can accelerate transmetalation.[5] Consider screening bases such as K₃PO₄, Cs₂CO₃, or even organic bases like DBU, depending on the stability of your substrates.

  • Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid group is replaced by a hydrogen, is a frequent cause of reduced yield, especially when using aqueous bases.[1]

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or MIDA boronates. Alternatively, using anhydrous solvents and bases can mitigate this issue.[6]

  • Homocoupling of the Boronic Acid: The formation of a biaryl byproduct from the boronic acid is another common side reaction, often promoted by the presence of oxygen.[4][7]

    • Solution: Rigorously degas your reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[7] The addition of a mild reducing agent, like potassium formate, can also help maintain the palladium in its active Pd(0) state, suppressing this side reaction.[8][9]

Question 2: I am observing a significant amount of a byproduct that appears to be the debrominated starting material (2-methylpyrazolo[1,5-a]pyridine). What is causing this hydrodehalogenation and how can I prevent it?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[10] The primary sources of the hydride are often trace water or the solvent itself, particularly in the presence of certain bases and ligands.[11]

  • Mechanism: The formation of a palladium-hydride species (Pd-H) in the catalytic cycle can lead to the reductive cleavage of the C-Br bond.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Solvent choice can be critical; while some reactions tolerate protic solvents, switching to an anhydrous aprotic solvent like dioxane or toluene can be beneficial.

    • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the rate of hydrodehalogenation versus the desired cross-coupling.[11] Experiment with different ligands, as some may be more prone to promoting this side reaction.

    • Base Selection: The choice of base can play a role. If you are using a hydroxide or alkoxide base, consider switching to a carbonate or phosphate base, which may be less likely to generate Pd-H species.

Category 2: Buchwald-Hartwig Amination

Question 3: My Buchwald-Hartwig amination of this compound is sluggish and incomplete. How can I drive the reaction to completion?

Incomplete conversion in Buchwald-Hartwig aminations of heteroaryl bromides often points to issues with the catalyst system or reaction conditions.

  • Catalyst and Ligand System: The choice of ligand is paramount for successful amination of heteroaryl halides.[12]

    • Recommendation: Sterically hindered biaryl phosphine ligands are generally the most effective.[12] Good starting points include XPhos, BrettPhos, or RuPhos.[12] Using a pre-formed catalyst, such as an XPhos Pd G3 precatalyst, can often provide more consistent results than generating the catalyst in situ.[12]

  • Base Strength: A sufficiently strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[13][14]

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice, often leading to high reaction rates.[12] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[15] If your substrate has base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary, though this might require higher reaction temperatures.[12]

  • Temperature: The reaction may simply require more thermal energy to overcome the activation barrier.

    • Recommendation: Cautiously increase the reaction temperature in increments of 10-20 °C. Ensure your solvent choice is appropriate for the higher temperature.

Question 4: I am attempting to couple a primary amine with this compound, but I am observing significant hydrodehalogenation. What adjustments should I make?

Hydrodehalogenation can be a competing pathway in Buchwald-Hartwig aminations, particularly with certain substrates and amines.[13]

  • β-Hydride Elimination: A potential side reaction involves the formation of an amide intermediate that undergoes β-hydride elimination, leading to the hydrodehalogenated arene and an imine.[13]

    • Solution: The use of bulky monodentate ligands or chelating phosphines with a large bite angle can suppress this unwanted side reaction.[2] Ligands like Josiphos or those from the Buchwald biarylphosphine family are designed to favor reductive elimination over β-hydride elimination.[2][3]

Category 3: Sonogashira Coupling

Question 5: My Sonogashira coupling of this compound with a terminal alkyne is producing a significant amount of a diyne byproduct (Glaser coupling). How can I suppress this homocoupling?

The formation of diyne byproducts is a classic side reaction in Sonogashira couplings, often referred to as Glaser coupling. This is typically mediated by the copper(I) co-catalyst in the presence of oxygen.[16]

  • Minimize Oxygen: The most critical factor is the rigorous exclusion of oxygen from the reaction mixture.

    • Solution: Degas all solvents and the reaction mixture thoroughly. The freeze-pump-thaw method is highly effective.[7] Alternatively, purging the solvent and reaction vessel with a stream of inert gas for an extended period can be sufficient.[7]

  • Copper-Free Conditions: In some cases, the desired Sonogashira coupling can proceed efficiently without a copper co-catalyst, which completely eliminates the possibility of Glaser homocoupling.[3][17][18]

    • Recommendation: Attempt the reaction using only a palladium catalyst and a suitable ligand. This often requires slightly higher temperatures or more active catalyst systems.

  • Amine Base: The choice and purity of the amine base can also play a role.

    • Recommendation: Use a freshly distilled, high-purity amine base such as triethylamine or diisopropylethylamine.

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling

Note: This is a generalized starting point and requires optimization for each specific substrate combination.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2-4 mol %).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, often with a small amount of water if using an inorganic base) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or pre-catalystsProvides the active Pd(0) species.
Ligand Bulky, electron-rich phosphines (SPhos, XPhos)Stabilizes Pd(0), promotes oxidative addition, and prevents catalyst deactivation.[3][4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Essential for the transmetalation step.[19]
Solvent Dioxane, Toluene, DMF (often with H₂O)Solubilizes reagents and influences reaction rates.
Temperature 80 - 110 °CProvides necessary activation energy.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling.

Visualizing the Troubleshooting Process

Troubleshooting_Suzuki cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Suzuki Coupling cause1 Catalyst Deactivation start->cause1 cause2 Protodeboronation start->cause2 cause3 Homocoupling start->cause3 cause4 Poor Transmetalation start->cause4 sol1 Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) cause1->sol1 sol2 Use Boronic Esters (Pinacol, MIDA) cause2->sol2 sol3 Rigorous Degassing (Freeze-Pump-Thaw) cause3->sol3 sol4 Screen Stronger Bases (K3PO4, Cs2CO3) cause4->sol4

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

  • ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • Orbach, M., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Willans, C. E., & Hardie, M. J. (2019). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • PMC. Deciphering complexity in Pd–catalyzed cross-couplings. [Link]

  • PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • PMC. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • YouTube. Ligand design for cross-couplings: phosphines. [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF. [Link]

  • Journal of the American Chemical Society. Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. [Link]

  • The Journal of Organic Chemistry. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Thieme. Highly Efficient Coupling of Unstable Bicyclic Pyrimidines and Pyrazoles under Basic Conditions, and its Application to. [Link]

  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • Reddit. Struggling on suzuki couplings. [Link]

  • American Chemical Society. Selective Para-Vinylation of Cyano-Pyrazine. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • University of California, Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Reddit. Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. [Link]

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Technical Support Center: Optimization of Catalyst Loading for Pyrazolopyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of catalyst loading in pyrazolopyridine functionalization. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Pyrazolopyridines are crucial scaffolds in medicinal chemistry, and their effective functionalization is paramount.[1] This resource aims to equip you with the knowledge to navigate the complexities of catalyst optimization, ensuring robust and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments, offering a systematic approach to problem-solving.

Issue 1: Low or No Conversion of Starting Material

A common frustration in catalytic reactions is the failure to achieve the desired conversion. This can often be traced back to the catalyst system, reaction conditions, or the integrity of the starting materials.[2][3]

Initial Diagnostic Questions:

  • Is the catalyst active?

  • Are the reaction conditions optimal?

  • Are the starting materials pure and dry?

Troubleshooting Workflow:

  • Verify Catalyst and Ligand Integrity:

    • Cause: Palladium catalysts and their corresponding ligands can be sensitive to air and moisture, leading to degradation and loss of activity.[3] Impurities in the catalyst or ligand can also act as poisons.

    • Solution:

      • Ensure catalysts and ligands are stored under an inert atmosphere (argon or nitrogen).

      • Use freshly opened or recently purchased catalysts and ligands. If catalyst degradation is suspected, consider using a fresh batch.[3]

      • For air-sensitive phosphine ligands, handle them in a glovebox.

  • Re-evaluate Catalyst Loading:

    • Cause: While seemingly counterintuitive, a higher catalyst loading doesn't always lead to better results and can sometimes promote side reactions.[3][4] Conversely, a loading that is too low may result in an incomplete or sluggish reaction.[3]

    • Solution: Perform a catalyst loading screen to identify the optimal concentration. Start with the literature-recommended loading for a similar transformation and screen in increments (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Check Reaction Setup and Conditions:

    • Cause: Suboptimal temperature, reaction time, or solvent choice can significantly hinder conversion.[2] The inherent electronic properties of the pyridine ring, being electron-deficient, can also pose challenges for certain functionalization reactions.[4][5]

    • Solution:

      • Ensure the reaction is performed under a completely inert atmosphere, especially for cross-coupling reactions.[6]

      • Verify the reaction temperature is accurate and stable.

      • Monitor the reaction progress over time using techniques like TLC, GC, or LC-MS to determine the optimal reaction time.[2]

      • Perform a solvent screen, as the solvent plays a critical role in solubility and reaction kinetics.[2]

  • Assess Purity of Starting Materials:

    • Cause: Impurities in the pyrazolopyridine substrate or the coupling partner can poison the catalyst.[3]

    • Solution: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization, column chromatography, or distillation.[3]

Issue 2: Catalyst Deactivation and Decomposition

Observing the formation of palladium black is a common sign of catalyst deactivation, where active Pd(0) species aggregate into an inactive form.[3]

Initial Diagnostic Questions:

  • Is palladium black visible in the reaction mixture?

  • Is the ligand appropriate for the reaction conditions?

  • Is the reaction temperature too high?

Troubleshooting Workflow:

  • Ligand Selection and Ratio:

    • Cause: The ligand plays a crucial role in stabilizing the palladium center.[4] Ligand degradation under reaction conditions can lead to catalyst deactivation.[3] An incorrect ligand-to-metal ratio can also be detrimental.

    • Solution:

      • For challenging substrates like pyridines, bulky and electron-rich phosphine ligands are often effective.[4]

      • Screen a variety of ligands. Pyrazole-substituted pyridines have emerged as versatile ligands that can fine-tune reactivity and selectivity.[7][8]

      • Optimize the ligand-to-palladium ratio. Often, a slight excess of the ligand can improve catalyst stability.[6]

  • Temperature Optimization:

    • Cause: High temperatures can accelerate catalyst decomposition.

    • Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. A temperature screen is highly recommended.

  • Consider a Pre-catalyst:

    • Cause: Inefficient generation of the active catalytic species can lead to decomposition pathways.

    • Solution: Utilize well-defined palladium pre-catalysts, such as those from the Buchwald or PEPPSI™ families, which are designed for efficient and clean generation of the active LPd(0) species.[6]

Issue 3: Poor Regioselectivity

The formation of a mixture of regioisomers is a significant challenge in the functionalization of pyrazolopyridines, leading to lower yields of the desired product and difficult purification.[2]

Initial Diagnostic Questions:

  • Is the directing group, if any, functioning as expected?

  • How do the electronic and steric properties of the substrate influence selectivity?

  • Can the choice of catalyst and ligand influence the regiochemical outcome?

Troubleshooting Workflow:

  • Leverage Directing Groups:

    • Cause: In C-H functionalization, directing groups are often employed to guide the catalyst to a specific C-H bond.[9][10]

    • Solution: If applicable, ensure the directing group is correctly installed and is compatible with the reaction conditions. The choice of directing group can have a profound impact on regioselectivity.

  • Fine-Tune Catalyst and Ligand:

    • Cause: The steric and electronic properties of the ligand can influence which C-H bond is activated.

    • Solution: Screen a panel of ligands with varying steric bulk and electronic properties. For instance, in some palladium-catalyzed C-H arylations, the choice of phosphine ligand can significantly impact the yield of the cyclized product.[11]

  • Solvent and Additive Effects:

    • Cause: The reaction medium and the presence of additives can influence the transition state energies of competing pathways, thereby affecting regioselectivity.

    • Solution: Conduct a solvent and additive screen. For example, the use of pivalic acid as an additive has been shown to be beneficial in some intramolecular C-H arylation reactions.[11]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for pyrazolopyridine functionalization?

For many palladium-catalyzed cross-coupling reactions, a good starting point is typically 1-2 mol % of the palladium precursor and a 1:1.2 to 1:2 ratio of palladium to ligand. However, the optimal loading can vary significantly depending on the specific reaction, substrates, and ligand used. It is always advisable to consult the literature for similar transformations and to perform an initial catalyst loading screen.

Q2: How can I accelerate the optimization of catalyst loading?

High-throughput experimentation (HTE) is a powerful tool for rapidly screening a large number of reaction conditions, including different catalysts, ligands, solvents, bases, and catalyst loadings.[12] HTE platforms allow for parallel execution of dozens of reactions on a small scale, providing a wealth of data to quickly identify optimal conditions.[12]

Q3: When should I consider using a heterogeneous catalyst?

Heterogeneous catalysts can offer several advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which aligns with the principles of green chemistry.[1] For instance, an algin-functionalized silica-based magnetic nanocatalyst has been shown to be effective for the synthesis of pyrazolopyridine derivatives at room temperature with excellent recyclability.[1]

Q4: Can the pyridine nitrogen interfere with the catalyst?

Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, which can inhibit its activity or alter the reaction pathway.[4] In some cases, this can be mitigated by using N-oxide forms of the pyridine or by employing specific ligands that are less susceptible to this inhibition.[4] Some catalyst systems are specifically designed to be robust in the presence of basic nitrogen heterocycles.[13]

Q5: What are some common palladium sources for these reactions?

Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[4][6] The choice of precursor can influence the reaction's efficiency.[4] For instance, third-generation Buchwald palladium pre-catalysts are designed to quickly and quantitatively generate the active LPd(0) catalyst with phosphine ligands.[6]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screen in a Suzuki-Miyaura Coupling

This protocol outlines a general method for screening catalyst loading for the Suzuki-Miyaura coupling of a bromopyrazolopyridine with an arylboronic acid.

  • Array Preparation: In an array of reaction vials equipped with stir bars, add the bromopyrazolopyridine (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Catalyst/Ligand Addition: In a glovebox, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in an anhydrous, degassed solvent (e.g., dioxane). Add the appropriate volume of the stock solutions to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, 5 mol %).

  • Base and Solvent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv) to each vial, followed by the reaction solvent to achieve the desired concentration.

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC to determine the conversion and yield of the desired product.

Protocol 2: High-Throughput Screening (HTS) for Catalyst System Optimization

HTS allows for the rapid and parallel screening of multiple reaction parameters.

  • Plate Preparation: Utilize a 96-well plate. Dispense the pyrazolopyridine substrate and the coupling partner into each well using a liquid handler.

  • Catalyst and Ligand Library: Use pre-weighed catalyst and ligand arrays or dispense stock solutions of a library of catalysts and ligands into the wells.

  • Reagent Addition: Add the base and solvent to each well.

  • Reaction and Analysis: Seal the plate and place it on a heated shaker. After the reaction, the contents of each well can be analyzed using high-throughput analytical techniques such as LC-MS or GC-MS.

Data Presentation

Table 1: Example of a Catalyst Loading Screen for a Suzuki-Miyaura Reaction
EntryPd Precursor (mol%)Ligand (mol%)Conversion (%)Yield (%)
10.51.04540
21.02.08582
32.04.09895
45.010.09996

Reaction Conditions: Bromopyrazolopyridine (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), dioxane, 100 °C, 12 h.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Conversion

G start Low or No Conversion catalyst Check Catalyst System start->catalyst conditions Evaluate Reaction Conditions start->conditions materials Verify Starting Materials start->materials loading Optimize Catalyst Loading catalyst->loading ligand Screen Ligands catalyst->ligand temp_time Optimize Temp. & Time conditions->temp_time solvent Screen Solvents conditions->solvent purity Check Purity materials->purity success Improved Conversion loading->success ligand->success temp_time->success solvent->success purity->success

Caption: A decision tree for troubleshooting low reaction conversion.

Diagram 2: Key Factors in Catalyst Loading Optimization

G catalyst_loading Catalyst Loading Optimization Too Low Optimal Too High outcome Reaction Outcome Incomplete Reaction High Yield & Selectivity Side Reactions & Deactivation catalyst_loading:f0->outcome Sluggish Conversion catalyst_loading:f1->outcome Desired Outcome catalyst_loading:f2->outcome Reduced Yield

Caption: The impact of catalyst loading on reaction outcome.

References

  • ResearchGate. Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions | Request PDF. Available from: [Link]

  • Hassanzadeh-Afruzi, F., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. Available from: [Link]

  • PMC. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available from: [Link]

  • Karmakar, T., et al. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews. Available from: [Link]

  • PMC. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available from: [Link]

  • Beilstein Journals. Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Available from: [Link]

  • High-Throughput Screening Techniques in Catalysis. Available from: [Link]

  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Available from: [Link]

  • PubMed. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. Available from: [Link]

  • PMC. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]

  • ResearchGate. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]

  • PMC. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available from: [Link]

  • Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available from: [Link]

  • PMC. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Available from: [Link]

  • Zhao, Y., et al. (2019). Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols. Beilstein Archives. Available from: [Link]

  • PMC. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Available from: [Link]

  • PubMed. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Available from: [Link]

  • YouTube. High throughput reaction screening for accelerated materials research update. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • Krska, S. W. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters. Available from: [Link]

  • hte GmbH. Accelerate SAF R&D with high-throughput catalyst testing. Available from: [Link]

  • MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available from: [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available from: [Link]

  • PMC. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Available from: [Link]

  • PubMed. Pyrazole complexes as anion receptors: effects of changing the metal, the pyrazole substitution pattern, and the number of pyrazole ligands. Available from: [Link]

  • InCatT. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Available from: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]

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Troubleshooting regioselectivity in pyrazolo[1,5-a]pyridine bromination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists working with pyrazolo[1,5-a]pyridine scaffolds. This guide is designed to provide in-depth troubleshooting assistance for one of the most common and critical functionalization reactions: electrophilic bromination. Navigating the regioselectivity of this reaction is paramount for the successful synthesis of intermediates in drug discovery and materials science. This document provides field-proven insights, detailed protocols, and mechanistic explanations to help you achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the predicted site of electrophilic bromination on an unsubstituted pyrazolo[1,5-a]pyridine ring?

The C3 position is the most electron-rich and sterically accessible site, making it the kinetically favored position for electrophilic aromatic substitution.[1][2] The reaction proceeds via an electrophilic substitution mechanism, where the stability of the resulting Wheland intermediate dictates the regiochemical outcome.[1][2]

Q2: My bromination reaction is yielding a mixture of isomers, primarily C3- and C5-bromo products. What is the most likely cause?

This is a classic regioselectivity problem. The most common causes are:

  • High Reaction Temperature: At elevated temperatures, the reaction may begin to favor the thermodynamically more stable product, or side reactions may occur, leading to a loss of selectivity.[3]

  • Highly Reactive Brominating Agent: Potent brominating systems, such as molecular bromine (Br₂) with a strong Lewis acid, can be less selective, reacting at multiple electron-rich positions.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates, thereby affecting the product ratio.

Q3: Is N-Bromosuccinimide (NBS) a suitable reagent for this transformation?

Absolutely. NBS is an excellent and widely used reagent for the bromination of electron-rich aromatic heterocycles.[4] It is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[5] However, the success and selectivity of NBS bromination are highly dependent on the reaction conditions, such as solvent and temperature.[4][6]

Q4: I am observing the formation of di-brominated products, even when using only one equivalent of my brominating agent. Why is this happening?

This typically occurs if your pyrazolo[1,5-a]pyridine substrate is highly activated by electron-donating groups (EDGs). The initial monobrominated product can sometimes be more reactive than the starting material, leading to a second bromination event. To mitigate this, consider using a milder brominating agent, lowering the reaction temperature significantly, and monitoring the reaction closely to stop it before over-bromination occurs.[7]

Q5: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What should I check?

Low conversion can stem from several factors:

  • Deactivated Substrate: If your scaffold contains electron-withdrawing groups (EWGs), it will be less nucleophilic and may require more forcing conditions (e.g., a stronger brominating agent or higher temperature).

  • Reagent Purity: N-Bromosuccinimide can decompose over time. It is good practice to recrystallize NBS from water if its purity is in doubt.

  • Incorrect Reaction Conditions: For NBS bromination, the reaction mechanism can be either radical or electrophilic. Ensure your conditions (polar solvent, absence of light or radical initiators) favor the desired electrophilic pathway.[5]

In-Depth Troubleshooting Guides

This section provides structured approaches to common experimental challenges.

Guide 1: Poor Regioselectivity – Obtaining a Mixture of Isomers

Controlling the site of bromination is critical. If you are observing a mixture of C3- and other positional isomers, follow this troubleshooting workflow.

G start Problem: Mixture of Brominated Isomers temp Is the reaction run at elevated temperature? start->temp reagent Are you using a strong brominating agent (e.g., Br₂/FeBr₃)? temp->reagent No sol_temp Solution: Lower temperature to 0 °C or -78 °C. See Protocol 2. temp->sol_temp Yes solvent Have you explored solvent effects? reagent->solvent No sol_reagent Solution: Switch to a milder reagent like NBS. See Protocol 1. reagent->sol_reagent Yes sol_solvent Solution: Screen solvents. Start with polar aprotics (DMF, MeCN) or non-polars (CH₂Cl₂, CCl₄). solvent->sol_solvent Yes/No end Outcome: Improved Regioselectivity sol_temp->end sol_reagent->end sol_solvent->end

Caption: Troubleshooting workflow for poor regioselectivity.

  • Kinetic vs. Thermodynamic Control: Electrophilic bromination at the C3 position is generally the kinetically favored pathway. However, running the reaction at higher temperatures can provide enough energy to overcome the activation barrier for the formation of other, potentially more thermodynamically stable, isomers.

    • Action: Lower the reaction temperature. For many substrates, moving from room temperature to 0 °C is sufficient. For highly activated systems, temperatures as low as -78 °C may be required to achieve high selectivity.[3]

  • Reagent Reactivity: The reactivity of the electrophilic bromine source is a key factor. A more reactive electrophile is often a less selective one.

    • Action: If you are using a highly reactive system like Br₂ with a Lewis acid, switch to a milder source. N-Bromosuccinimide (NBS) is the reagent of choice for exerting greater control.[4] Other systems, such as potassium bromide with an oxidant like K₂S₂O₈, have also been shown to provide excellent regioselectivity for related heterocyclic systems.[8]

  • Solvent Polarity: The solvent can stabilize or destabilize the charged intermediates (Wheland intermediates) formed during the substitution process.

    • Action: Perform a solvent screen. Polar aprotic solvents like DMF or acetonitrile are common starting points for NBS brominations.[4] In some cases, non-polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) can improve selectivity by altering the aggregation state or reactivity of the brominating agent.

Brominating AgentSolventTemperature (°C)Typical OutcomeReference(s)
NBS (1.1 eq)DMF0 - 25Good to excellent C3-selectivity[4]
NBS (1.1 eq)CCl₄RefluxOften favors radical side-chain bromination if benzylic protons are present[4][5]
Br₂ (1.1 eq)CH₂Cl₂ / AcOH0 - 25Can lead to isomer mixtures and/or polybromination[9]
KBr / K₂S₂O₈H₂O25High C3-selectivity reported for pyrazolo[1,5-a]pyrimidines[1][2]
Guide 2: Formation of Poly-brominated Byproducts

The presence of multiple bromine atoms on your product can be a significant purification challenge.

  • Stoichiometry: This is the most straightforward cause. An excess of the brominating agent will naturally lead to multiple substitutions on an activated ring system.

    • Action: Carefully control the stoichiometry. Use no more than 1.05 - 1.1 equivalents of the brominating agent. Consider adding the agent slowly via a syringe pump or as a solution to avoid localized high concentrations.

  • Substrate Activation: As mentioned, the monobrominated product can be more electron-rich and thus more reactive than the starting material, especially if the parent scaffold has strong EDGs.

    • Action:

      • Lower the Temperature: Drastically reduce the reaction temperature (e.g., to -78 °C) to slow down the second bromination event, which will likely have a higher activation energy.

      • Monitor Closely: Follow the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed to an acceptable level, even if some remains, to prevent the formation of the di-brominated product.

Key Experimental Protocols

Protocol 1: Standard C3-Bromination using N-Bromosuccinimide (NBS)

This protocol provides a general starting point for the regioselective bromination of a pyrazolo[1,5-a]pyridine.

Materials:

  • Pyrazolo[1,5-a]pyridine substrate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq, recrystallized from water if necessary)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the pyrazolo[1,5-a]pyridine substrate in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add NBS portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by pouring the mixture into a beaker containing an equal volume of saturated aqueous Na₂S₂O₃ to destroy any unreacted bromine species.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (or CH₂Cl₂).

  • Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromopyrazolo[1,5-a]pyridine.

Protocol 2: High-Selectivity Bromination at Low Temperature

This modified protocol is for substrates that yield isomer mixtures or poly-brominated products under standard conditions.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Instead of an ice bath, cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve the NBS (1.05 eq) in a minimum amount of anhydrous DMF.

  • Add the NBS solution dropwise to the cold substrate solution over 30 minutes using a syringe.

  • Maintain the reaction at -78 °C for 2-6 hours, monitoring carefully by TLC.

  • If the reaction is sluggish, allow it to slowly warm to -40 °C or -20 °C.

  • Proceed with the quench and workup as described in steps 5-9 of Protocol 1.

Mechanistic Visualization

The preferential bromination at the C3 position is a result of the electronic structure of the pyrazolo[1,5-a]pyridine core. The mechanism involves the formation of a resonance-stabilized cationic intermediate, often referred to as a Wheland or sigma complex.

Sources

Technical Support Center: Palladium Impurity Remediation in 5-Bromo-2-methylpyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the removal of palladium impurities from 5-Bromo-2-methylpyrazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common purification challenges, ensuring your active pharmaceutical ingredients (APIs) and intermediates meet stringent purity requirements.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my this compound product so critical?

Residual palladium from cross-coupling reactions is a significant concern in pharmaceutical synthesis. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, classify palladium as a Class 2B element, posing potential toxicological risks.[1] For oral drug products, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[1][2] For parenteral routes, this limit can be as low as 1 ppm.[2] Exceeding these limits can halt drug development and lead to batch rejection.

Q2: What form is the palladium impurity likely in after my reaction?

Palladium impurities are rarely simple metallic palladium. They can exist in various forms, including:

  • Active Catalyst Species: Soluble Pd(0) or Pd(II) complexes with ligands (e.g., phosphines) used in the reaction.[3]

  • Palladium Black: Insoluble, heterogeneous nanoparticles formed from catalyst degradation or aggregation.[4]

  • Colloidal Palladium: Fine, suspended particles that are difficult to remove by standard filtration.[5] The specific form depends on the reaction conditions, ligands, and work-up procedure, which dictates the optimal removal strategy.

Q3: What are the primary methods for palladium removal, and how do I choose the right one?

There are several common techniques, each with its own advantages and disadvantages. The choice depends on the scale of your synthesis, the nature of the palladium species, the required purity level, and the properties of your target molecule.

  • Crystallization/Recrystallization: Effective for removing impurities that have different solubility profiles from your product. However, it can sometimes concentrate metal impurities within the crystal lattice and may lead to yield loss.[6]

  • Activated Carbon: A widely used and cost-effective method for adsorbing palladium. Its high surface area is effective, but it often suffers from poor selectivity, leading to significant loss of the desired product through non-specific binding.[1][7]

  • Chromatography: Silica gel column chromatography is a standard purification step that can remove palladium residues, especially those strongly bound to silica.[5][8] However, it may not be sufficient to reach <10 ppm levels and can be resource-intensive for large-scale production.

  • Metal Scavengers: These are solid-supported materials with functional groups that selectively chelate and bind palladium. They offer high efficiency and selectivity, minimizing product loss, and are considered a best practice for achieving very low palladium levels.[1][9][10]

The following diagram outlines a decision-making process for selecting a purification strategy.

G start Crude Product (this compound) initial_check Initial Pd Level & Form? start->initial_check high_pd High Pd (>500 ppm) Likely Heterogeneous (Pd Black) initial_check->high_pd High / Heterogeneous med_pd Moderate Pd (50-500 ppm) Likely Soluble/Colloidal initial_check->med_pd Low-Moderate / Soluble crystallization Bulk Removal: Recrystallization initial_check->crystallization If suitable solvent found filtration Bulk Removal: Filtration through Celite® Pad high_pd->filtration scavenger_step Fine Purification: Metal Scavenger Treatment med_pd->scavenger_step filtration->scavenger_step Post-filtration crystallization->scavenger_step Post-crystallization target_check Target Pd Level Met? (<10 ppm) scavenger_step->target_check final_product Final Pure Product target_check->final_product Yes troubleshoot Troubleshoot Scavenging (See Guide 2) target_check->troubleshoot No analysis Analysis via ICP-MS final_product->analysis troubleshoot->scavenger_step

Caption: Decision workflow for palladium purification.

Troubleshooting Guides

Guide 1: High Palladium Levels After Initial Work-up

Problem: "I've performed a standard aqueous work-up and crystallization, but my ICP-MS analysis shows palladium levels are still over 100 ppm. What's the next step?"

Analysis: Standard work-ups and crystallizations are often insufficient for removing soluble palladium complexes or fine colloidal particles.[5][6] The palladium catalyst, stabilized by ligands (e.g., triphenylphosphine), can remain in the organic phase with your product. This compound, as a nitrogen-containing heterocycle, may also coordinate with palladium, further increasing its solubility in the product stream.[4]

Solution: Implement a Metal Scavenger. This is the most effective method for reducing palladium to the low ppm levels required for APIs.[8][9] Scavengers are materials, often silica or polymer-based, functionalized with groups that have a high affinity for palladium, such as thiols or triazines.[9][10]

Recommended Scavengers for Heterocyclic Compounds:

Scavenger TypeFunctional GroupMechanismProsCons
Silica-Bound Thiol (Si-Thiol) Thiol (-SH)Covalent scavenging of Pd, Pt, Cu, Ag, Pb.[9]High selectivity, good for various metals, robust.Can be slower than other scavengers.
Silica/Polymer-Bound Trimercaptotriazine (Si-TMT / MP-TMT) Trimercaptotriazine (TMT)Strong chelation, highly effective for palladium.[9]Very high efficiency for Pd, robust resin option (MP-TMT).[9]More specific to palladium and related metals.
Activated Carbon N/A (Adsorption)Physical adsorption onto a porous carbon surface.Inexpensive, removes some color impurities.Poor selectivity, often causes high API yield loss.[7]
Smopex® Fibers Various (e.g., phosphines, amines)Chelation on high surface area fibers.Fast kinetics due to fiber structure, suitable for batch or flow.[11]Can be more expensive than bulk resins.

Actionable Protocol: See the "Experimental Protocol: Palladium Scavenging" section below for a detailed workflow.

Guide 2: Low Scavenger Efficiency

Problem: "I used a silica-thiol scavenger, but my palladium levels only dropped from 150 ppm to 60 ppm. Why isn't it working effectively?"

Analysis: Several factors can compromise scavenger performance. The issue is often not the scavenger itself, but the conditions under which it is used.

  • Palladium Speciation: The palladium may be in a highly stable, sterically hindered complex that prevents interaction with the scavenger's functional groups.

  • Solvent Effects: The chosen solvent can affect the swelling of polymer-based scavengers and the accessibility of their active sites.

  • Insufficient Equivalents or Time: The amount of scavenger or the contact time may not be sufficient for the level of contamination.

  • Temperature: Most scavenging processes are more efficient at slightly elevated temperatures (e.g., 40-60 °C), which increases reaction kinetics.

Solution: Systematic Optimization.

  • Increase Scavenger Equivalents: Double the weight equivalents of the scavenger (e.g., from 5 wt% to 10 wt%) and re-run the experiment.

  • Increase Temperature and Time: Heat the mixture to 50 °C and extend the stirring time from 2 hours to 16 hours.[7] Compare the results.

  • Consider a Pre-treatment: To break up stubborn palladium-phosphine complexes, you can add a mild oxidant like H₂O₂ (1.5 eq) to oxidize the phosphine ligand to phosphine oxide, making the palladium more accessible.[12] Alternatively, adding a competing ligand like N-acetylcysteine can facilitate palladium transfer to the scavenger.[12]

  • Switch Scavenger Type: If a thiol-based scavenger is ineffective, a TMT-based scavenger like MP-TMT might be more successful due to its stronger binding affinity for palladium.[9]

Guide 3: Significant Product Loss After Scavenging

Problem: "My palladium levels are now below 5 ppm, but I lost 40% of my this compound product. How can I improve my yield?"

Analysis: This issue is most common with non-selective adsorbents like activated carbon, which can bind your API.[7] However, even functionalized scavengers can cause product loss if your molecule has functional groups that can interact with the scavenger support or its ligands.

Solution: Optimize for Selectivity.

  • Avoid Activated Carbon: For high-value APIs, the risk of yield loss with activated carbon often outweighs its low cost. Biotage studies have shown API losses of up to 50% with carbon, compared to nearly 100% recovery with selective scavengers.[7]

  • Reduce Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired purity. Run a screening experiment with varying loadings (e.g., 2, 5, and 10 weight equivalents) to find the sweet spot.

  • Minimize Contact Time: Extended exposure can lead to more non-specific binding. Determine the minimum time required for effective scavenging (e.g., test at 1, 4, and 16 hours).

  • Perform a Solvent Wash: After filtering off the scavenger, wash it thoroughly with a clean solvent to recover any loosely bound product. Combine the washings with your filtrate.

Experimental Protocol: Palladium Scavenging

This protocol provides a general workflow for using a solid-supported scavenger.

G step1 1. Dissolution Dissolve crude product (1.0 g) in an appropriate solvent (e.g., THF, EtOAc, 10-20 mL). step2 2. Scavenger Addition Add the selected scavenger (e.g., Biotage MP-TMT, 5-10 wt equiv). step1->step2 step3 3. Agitation & Heating Stir the slurry at a set temperature (e.g., 25°C - 50°C) for a defined period (e.g., 2-16 h). step2->step3 step4 4. Filtration Filter the mixture through a filter paper or Celite® pad to remove the solid scavenger. step3->step4 step5 5. Rinsing Wash the scavenger on the filter with additional fresh solvent (2 x 5 mL). step4->step5 step6 6. Concentration Combine the filtrate and washings. Remove the solvent under reduced pressure. step5->step6 step7 7. Analysis Analyze the resulting solid for yield (mass) and residual palladium (ICP-MS). step6->step7

Caption: General experimental workflow for palladium scavenging.

Detailed Steps:

  • Dissolution: In a round-bottom flask, dissolve the crude this compound in a suitable solvent (e.g., THF, Ethyl Acetate, DMF/THF mixture) to a concentration of approximately 50-100 mg/mL.[9]

  • Scavenger Addition: Add the chosen palladium scavenger. A typical starting point is 5-10 weight equivalents relative to the mass of the palladium impurity.

  • Reaction: Stir the mixture at room temperature or elevated temperature (e.g., 50 °C) for 2 to 16 hours.[7][9] Monitor the reaction by taking small aliquots of the solution (filtered to remove the scavenger) for analysis if necessary.

  • Filtration: Once complete, cool the mixture to room temperature and filter it to remove the scavenger.

  • Washing: Wash the collected scavenger on the filter with two portions of the reaction solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and the washes. Remove the solvent in vacuo to yield the purified product.

  • Analysis: Accurately weigh the product to determine the yield. Submit a sample for quantitative palladium analysis by ICP-MS to confirm that the purity target has been met.[10]

References

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. 9

  • Palladium Detection for API Purification. Arbor Assays. 10

  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich. 1

  • Scavenging Technologies from Johnson Matthey. Johnson Matthey. 11

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. 7

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. The Royal Society of Chemistry. 13

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. ResearchGate. 14

  • What is the synthesis method of 5-Bromo-2-methylpyridine? Guidechem. 15

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. 2

  • How can i remove palladium Pd catalyst easily? ResearchGate. 5

  • How to Remove Palladium in three easy steps. Biotage. 6

  • Your trick to remove residual palladium. Reddit. 12

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. 8

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem. 4

  • Elemental Impurities - Certified Ref. Materials. Sigma-Aldrich.

  • GUIDELINE ON THE SPECIFICATION LIMITS FOR RESIDUES OF METAL CATALYSTS OR METAL REAGENTS. European Medicines Agency (EMA). 16

  • The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. PMC. 3

Sources

Stability of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-2-methylpyrazolo[1,5-a]pyridine. This guide provides in-depth answers to common questions and troubleshooting advice regarding the stability of this compound, particularly under acidic conditions frequently encountered in synthesis, purification, and formulation.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental stability profile of the pyrazolo[1,5-a]pyridine core under acidic conditions?

The pyrazolo[1,5-a]pyridine scaffold is a fused N-heteroaromatic system, combining a π-excessive pyrazole ring with a π-deficient pyridine ring.[1][2] This electronic arrangement confers a degree of dipolar character and contributes to its overall stability.[1]

Generally, the pyrazolo[1,5-a]pyridine core is robust and can withstand a range of acidic conditions, which is why acids are commonly employed in its synthesis and derivatization.[3][4] The most basic site is the pyridine nitrogen (N1), which will be protonated in an acidic medium. This protonation increases the electron deficiency of the pyridine ring but does not typically lead to immediate ring cleavage under mild to moderate acidic conditions. However, prolonged exposure to strong, hot acids can initiate degradation pathways.

Q2: My reaction involves a strong acid (e.g., TFA, conc. HCl). What potential degradation pathways should I be aware of for this compound?

While generally stable, harsh acidic conditions can promote degradation. The primary mechanism of concern is acid-catalyzed hydrolysis, especially in the presence of water. The proposed pathway involves the following steps:

  • Protonation: The pyridine nitrogen is protonated, activating the ring system for nucleophilic attack.

  • Nucleophilic Attack: A nucleophile, most commonly water, attacks an electrophilic carbon atom.

  • Ring Opening: This can lead to a cascade of reactions resulting in the opening of the pyridine portion of the fused ring system.

Below is a plausible mechanistic pathway for acid-catalyzed degradation.

G cluster_0 Degradation Pathway cluster_1 Conditions A This compound B Protonated Intermediate (on Pyridine N) A->B H+ C Hydrated Intermediate (Nucleophilic attack by H2O) B->C +H2O (Nucleophile) D Ring-Opened Species C->D Ring Cleavage E Further Degradation Products D->E Rearrangement/ Decomposition Cond Strong Acid (e.g., HCl, H2SO4) + Water + Heat Cond->B

Caption: Plausible acid-catalyzed degradation pathway.

It is also conceivable, though less common, that under certain conditions, electrophilic substitution could occur on the electron-rich pyrazole ring, or that debromination could be observed.

Q3: I am observing a low yield after an acidic workup or purification step. How can I confirm if my compound is degrading?

A low yield following an acidic step is a classic symptom of compound instability. To diagnose this, a systematic stability study is recommended. This involves monitoring the compound's integrity over time in the specific acidic medium you are using.

Experimental Protocol: Monitoring Stability with LC-MS and ¹H NMR

This protocol provides a quantitative and qualitative assessment of stability.

  • Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., Acetonitrile).

    • Prepare your acidic solution of interest (e.g., 1M HCl in H₂O/Dioxane, 10% TFA in Dichloromethane).

  • Execution:

    • At time zero (t=0), mix a precise volume of the stock solution with the acidic solution at your target reaction temperature.

    • Immediately take an aliquot, quench it by neutralizing with a saturated sodium bicarbonate solution, extract with a suitable organic solvent (e.g., ethyl acetate), and dry the organic layer. This is your t=0 sample.

    • Maintain the remaining reaction mixture at the target temperature.

    • Collect and process identical aliquots at subsequent time points (e.g., 1 hour, 4 hours, 12 hours, 24 hours).

  • Analysis:

    • LC-MS: Analyze all time-point samples to quantify the peak area of the parent compound. A decrease in the parent peak area over time indicates degradation. Look for the appearance of new peaks, and analyze their mass-to-charge ratios (m/z) to identify potential degradation products.

    • ¹H NMR: Analyze the samples by ¹H NMR.[5][6] Pay close attention to the characteristic signals of the pyrazolopyridine core. The appearance of new signals or a decrease in the integral of the parent signals confirms structural changes.

Caption: Workflow for stability testing.

Q4: Are there specific acidic reagents known to be compatible with the pyrazolo[1,5-a]pyridine core?

Yes, the choice of acid is critical. Many synthetic procedures for pyrazolo[1,5-a]pyridines and related pyrazolopyrimidines successfully use acidic conditions, indicating short-term compatibility.[7][8]

  • Generally Well-Tolerated:

    • Acetic Acid (AcOH): Often used as a catalyst or solvent in cyclization reactions, it is generally mild enough to not cause degradation.[4]

    • Solid Acid Catalysts: Reagents like carbonaceous sulfonic acids are effective and can be easily removed by filtration, minimizing contact time.[9]

  • Use with Caution (Minimize time and temperature):

    • Trifluoroacetic Acid (TFA): Commonly used for deprotection (e.g., Boc groups). Use at low temperatures (0 °C) and for the shortest time necessary.

    • Hydrochloric Acid (HCl): Often used in salt formation or as a catalyst. Use dilute solutions and avoid excessive heat.

    • Phosphorus Oxychloride (POCl₃): While not a Brønsted acid, it's used in acidic conditions for chlorination reactions. These are typically high-temperature reactions where the substrate is consumed quickly.[10]

Troubleshooting Guide

This table addresses common problems encountered during experiments involving this compound in acidic media.

Symptom Observed Potential Cause Recommended Action & Rationale
Low reaction yield or poor recovery after workup. The compound is likely degrading in the acidic medium.1. Perform a stability study (see protocol above): This will confirm if the acid is the root cause. 2. Reduce Acid Strength: Switch from a strong mineral acid (HCl) to a weaker organic acid (AcOH).[4] 3. Lower Temperature: Perform the reaction or workup at 0 °C or below to slow the degradation kinetics. 4. Minimize Exposure Time: Quench the reaction as soon as it is complete and proceed immediately to extraction.
Multiple new spots on TLC or peaks in LC-MS post-reaction. Formation of byproducts or degradation products.1. Characterize the Impurities: Use LC-MS to get molecular weights and ¹H NMR to identify structures if possible. 2. Re-evaluate Reaction Conditions: The acid may be catalyzing side reactions. Consider if a non-acidic route is possible. 3. Check Starting Material Purity: Ensure impurities are not carried over into the reaction.
Reaction mixture develops a dark color (e.g., brown or black) over time. Significant decomposition, potentially leading to polymerization or the formation of complex, colored tars.1. Stop the Reaction Immediately: Further heating will likely worsen the outcome. 2. Drastically Alter Conditions: This is a strong indicator of incompatibility. A different synthetic route or a much milder acid catalyst is required. 3. Aprotic Conditions: If hydrolysis is suspected, ensure all reagents and solvents are scrupulously dried.
Summary of Stability Data
Acid Type Typical Conditions Relative Stability Notes
Weak Organic Acids (e.g., Acetic Acid)Refluxing SolventHigh Commonly used in synthesis, indicating good stability.[4]
Strong Organic Acids (e.g., TFA)0 °C to RT, Short TimeModerate Used for deprotections. Degradation is possible with prolonged exposure.
Dilute Mineral Acids (e.g., 1N HCl)RTModerate to High Generally stable for workups, but prolonged stirring can cause slow hydrolysis.
Concentrated Mineral Acids (e.g., conc. H₂SO₄)Elevated TemperatureLow High risk of significant and rapid degradation.
Solid Acid CatalystsVariesHigh Good stability due to heterogeneous nature and ease of removal.[3][9]
References
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • MDPI. (n.d.). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Retrieved from [Link]

  • Thieme. (2015). Pyrazoloisoquinolines and Pyrazolopyridines by Carbonaceous Sulfonic Acid Catalysis. Synfacts, 11(10), 1118. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid acid-catalysed synthesis of pyrazolopyridines. Retrieved from [Link]

  • ACS Publications. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Retrieved from [Link]

  • Semantic Scholar. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from [Link]

  • PMC. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • ACS Publications. (2024). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR analyses of the pH‐dependent stability profile of 2 a. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 5(1). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromopyrazolo[1,5-a]pyridine. Retrieved from [Link]

  • PMC. (n.d.). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of a series of novel pyrazolopyridines as HIF-1alpha prolyl hydroxylase inhibitors. Retrieved from [Link]

  • De Gruyter. (2019). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 23-25. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists to provide practical, in-depth guidance on obtaining high-purity material. As Senior Application Scientists, we combine fundamental chemical principles with field-tested insights to help you navigate the nuances of crystallizing this specific heterocyclic compound.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles of recrystallization and solvent selection for this compound.

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal is to purify the solid compound. Recrystallization is a technique that separates a compound from its impurities based on differences in solubility.[1] The process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to form highly ordered crystals.[2][3] Soluble impurities remain in the "mother liquor" (the cold solvent), while insoluble impurities are removed by hot filtration. This method is exceptionally effective for removing minor impurities, resulting in a product with high crystalline and chemical purity.

Q2: What defines an ideal recrystallization solvent for this compound?

A2: An ideal solvent for recrystallizing this compound should meet several key criteria:

  • High Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] This differential solubility is the cornerstone of recrystallization, maximizing recovery.

  • Inertness: The solvent must not react chemically with the compound.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

  • Crystal Quality: The solvent should promote the formation of well-defined, easily filterable crystals, not oils or amorphous precipitates.

Q3: Based on the structure of this compound, what classes of solvents should I start with?

A3: The this compound molecule has a fused heterocyclic aromatic system, making it moderately polar. The pyridine nitrogen provides a site for hydrogen bonding. Therefore, a logical starting point is to screen solvents across a range of polarities:

  • Protic Solvents: Alcohols like ethanol or isopropanol are often good starting points for pyridine-containing heterocycles.

  • Aprotic Polar Solvents: Acetone, ethyl acetate, or acetonitrile can be effective.

  • Non-Polar Solvents: Hexanes or heptane are unlikely to be good single solvents due to the compound's polarity but are excellent candidates as "anti-solvents" in a mixed-solvent system.[4]

  • Chlorinated Solvents: Dichloromethane (DCM) might dissolve the compound too well at room temperature but could be part of a mixed-solvent system with an anti-solvent like diisopropyl ether or hexanes, a technique noted for other pyrazolo[1,5-a]pyridine derivatives.[5]

Troubleshooting Guide

This section provides solutions to common issues encountered during the recrystallization of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing. 1. The solution is supersaturated to a point where the compound's melting point is below the solution temperature. 2. The cooling process is too rapid. 3. High concentration of impurities depressing the melting point.1. Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce saturation. 2. Allow the flask to cool more slowly. Insulate the flask with glass wool or place it in a warm water bath that cools gradually. 3. Try a different solvent or a solvent pair with a lower boiling point. If impurities are the issue, a preliminary purification by column chromatography may be necessary.
No crystals form upon cooling to room temperature. 1. The solution is not sufficiently saturated; too much solvent was added. 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites. 3. Add a "seed crystal" of the pure compound to initiate crystallization. 4. If the compound remains soluble, the solvent is unsuitable. Consider adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until turbidity persists, then heat to clarify and cool slowly.[3]
Very low recovery of purified crystals. 1. Too much solvent was used, keeping a significant portion of the compound dissolved in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The compound is moderately soluble in the cold solvent.1. Before filtering, cool the flask in an ice-water bath to maximize precipitation.[6] To recover more material, concentrate the mother liquor and cool it again to obtain a second crop of crystals (which may be less pure). 2. To prevent this, use a pre-heated filter funnel and flask for the hot filtration step. Keep the solution near its boiling point. 3. Ensure the final cooling step is done in an ice bath for at least 30 minutes.
The purified product is not significantly purer (e.g., melting point is not sharp or has not increased). 1. The chosen solvent crystallizes the impurities along with the product (solid solution formation). 2. The solution cooled too quickly, trapping impurities within the crystal lattice.[6]1. The solvent is not selective enough. A different solvent system is required. Re-evaluate your solvent screen. 2. Ensure the crystallization process is slow and undisturbed. Rapid cooling leads to smaller, less pure crystals. Allow the solution to reach room temperature naturally before moving to an ice bath.
Experimental Protocols & Data
Solvent Screening Guide
SolventClassBoiling Point (°C)Polarity IndexSuitability Rationale & Comments
Hexane/Heptane Non-Polar69 / 980.1Poor Single Solvent. Likely to have very low solubility. Excellent as an anti-solvent.
Toluene Aromatic1112.4Possible. May work for less polar impurities. High boiling point can be a disadvantage.
Dichloromethane (DCM) Chlorinated403.1Likely too soluble. May be a good solvent for a mixed-solvent system with an anti-solvent like diisopropyl ether or hexane.[5] Low boiling point is advantageous for drying.
Ethyl Acetate (EtOAc) Ester774.4Good Candidate. Often shows a good temperature coefficient for moderately polar compounds. A mixed solvent of ethanol and ethyl acetate was successful for the related 5-Bromo-2-methylpyridine.[7]
Acetone Ketone565.1Good Candidate. A versatile, polar aprotic solvent. Its volatility is a plus.
Isopropanol (IPA) Alcohol823.9Strong Candidate. Alcohols are often effective for heterocyclic compounds. Less polar than ethanol.
Ethanol (EtOH) Alcohol784.3Strong Candidate. Similar to IPA. A good balance of polarity for dissolving at heat while allowing crystallization on cooling.
Methanol (MeOH) Alcohol655.1Likely too soluble. High polarity may keep the compound in solution even when cold.
Water Protic10010.2Poor Single Solvent. Unlikely to dissolve an organic molecule like this unless it's in a salt form. Can be an excellent anti-solvent with alcohols.
Protocol 1: Single-Solvent Recrystallization Screening
  • Place ~20-30 mg of impure this compound into a small test tube.

  • Add a potential solvent (e.g., isopropanol) dropwise at room temperature. Note if the solid dissolves easily. An ideal solvent will not dissolve the compound at this stage.[1]

  • If the solid does not dissolve, gently heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves at the boiling point.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Observe the formation of crystals. If well-formed crystals appear, the solvent is a good candidate.

  • Cool the test tube in an ice bath to maximize crystal formation and estimate the yield. A large volume of crystals relative to the remaining solution indicates a good solvent choice.

  • Repeat this process for other candidate solvents from the table above.

Protocol 2: Mixed-Solvent Recrystallization Workflow

This protocol is used when no single solvent is ideal. A common pair is a "good" solvent (dissolves the compound well) and an "anti-solvent" or "poor" solvent (the compound is insoluble). A common pairing for a compound like this would be Ethanol (good) and Water (poor).

  • Dissolve the impure compound in the minimum amount of the hot "good" solvent (e.g., Ethanol) in an Erlenmeyer flask.

  • While keeping the solution hot, add the "anti-solvent" (e.g., Water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent mixture (in the same ratio) to rinse away any remaining mother liquor.

  • Dry the purified crystals under vacuum.

Visual Workflow and Decision Making
Solvent Selection Workflow Diagram

The following diagram outlines the logical progression for identifying a suitable recrystallization solvent system for this compound.

Recrystallization_Workflow start_node Start: Impure Solid process_node_1 Screen Single Solvents (Protocol 1) start_node->process_node_1 Select candidate solvents process_node process_node decision_node decision_node good_outcome_node good_outcome_node bad_outcome_node bad_outcome_node final_node Collect & Dry Pure Crystals decision_node_1 Ideal single solvent found? process_node_1->decision_node_1 good_outcome_node_1 Perform Single-Solvent Recrystallization decision_node_1->good_outcome_node_1 Yes bad_outcome_node_1 Identify 'Good' Solvent (dissolves well) & 'Poor' Solvent (insoluble) decision_node_1->bad_outcome_node_1 No good_outcome_node_1->final_node process_node_2 Perform Mixed-Solvent Recrystallization (Protocol 2) bad_outcome_node_1->process_node_2 process_node_2->final_node

Caption: Decision workflow for selecting a recrystallization solvent system.

References
  • vlab.amrita.edu. Recrystallization. Available at: [Link]

  • Kendall, J. D., et al. Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. Royal Society of Chemistry. Available at: [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(16), 5247. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Ventura College, Organic Chemistry Lab. How to Perform a Recrystallization. Available at: [Link]

  • Wikipedia. Recrystallization (chemistry). Available at: [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization. Available at: [Link]

Sources

Technical Support Center: Navigating the Synthesis of 2-Methyl Substituted Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and functionalization of 2-methyl substituted pyrazolopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in their synthetic routes due to the steric influence of the C2-methyl group. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these synthetic hurdles. Our approach is grounded in mechanistic principles and field-proven insights to ensure the reliability of your experimental outcomes.

The Challenge: Understanding Steric Hindrance from the 2-Methyl Group

The introduction of a methyl group at the 2-position of the pyrazolopyridine scaffold can significantly alter the molecule's reactivity. This substituent exerts a steric effect, shielding the adjacent nitrogen atom and the C3 position, which can impede the approach of reagents and catalysts. This often leads to lower reaction yields, incomplete conversions, or the formation of undesired side products. This guide will walk you through strategies to mitigate these effects.

Troubleshooting Guide: Common Issues and Solutions

Question 1: I am observing low yields in my Suzuki-Miyaura cross-coupling reaction to functionalize the C3 or C5 position of my 2-methyl-pyrazolopyridine. What are the likely causes and how can I improve the yield?

Low yields in Suzuki-Miyaura couplings of sterically hindered substrates are a frequent challenge. The 2-methyl group can interfere with the oxidative addition and reductive elimination steps of the catalytic cycle.

Causality and Troubleshooting Steps:

  • Inadequate Catalyst-Ligand System: Standard palladium catalysts and ligands may not be effective for sterically demanding substrates. The steric bulk of the 2-methyl group can prevent the formation of the necessary transition state.

    • Solution: Employ bulky, electron-rich phosphine ligands that are known to facilitate cross-coupling of hindered substrates.[1][2] These ligands promote the formation of a more reactive, monoligated palladium(0) species and can stabilize the oxidative addition transition state.

Ligand TypeRecommended LigandsRationale
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosThese ligands are designed for sterically demanding couplings and can improve catalyst performance.
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong σ-donors and can form highly active and stable palladium complexes suitable for challenging couplings.[1]
  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical in Suzuki-Miyaura reactions. An inappropriate combination can lead to poor solubility of reactants or inefficient transmetalation.

    • Solution: A screen of bases and solvents is recommended.[3] For sterically hindered couplings, a stronger, non-nucleophilic base may be required to facilitate the transmetalation step.

ParameterRecommendationsRationale
Base K₃PO₄, Cs₂CO₃These bases are effective in many challenging Suzuki couplings.
Solvent Toluene, Dioxane, 2-MeTHFThese solvents have higher boiling points, allowing for higher reaction temperatures, and are generally good at solubilizing the reactants and catalyst.
  • Reaction Temperature and Time: Insufficient thermal energy can lead to slow reaction rates and incomplete conversion.

    • Solution: Gradually increase the reaction temperature. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[3]

Question 2: My Buchwald-Hartwig amination at a position adjacent to the 2-methyl group is failing. What adjustments can I make?

The Buchwald-Hartwig amination is also sensitive to steric hindrance. The bulky 2-methyl group can impede the approach of the amine nucleophile and hinder the reductive elimination step.

Causality and Troubleshooting Steps:

  • Ligand Choice is Critical: As with Suzuki couplings, the choice of ligand is paramount.

    • Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands or ferrocene-based ligands, which have been developed specifically for challenging aminations.[5]

Ligand FamilyRecommended LigandsRationale
Buchwald Ligands BrettPhos, JosiphosThese ligands are known to be effective for coupling a wide range of amines with sterically hindered aryl halides.
Ferrocene-based Ligands tBuXPhosThese ligands offer a different steric and electronic profile that can be beneficial in difficult cases.
  • Base Selection: The strength and nature of the base are crucial for deprotonating the amine and facilitating the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases are generally preferred.

BaseRationale
NaOtBu, LiHMDS These strong bases are commonly used in Buchwald-Hartwig aminations and can be effective even with hindered substrates.
Question 3: I am struggling with the initial synthesis of the 2-methyl-pyrazolopyridine core. Are there alternative synthetic routes that might be less susceptible to steric issues?

If functionalization of a pre-formed 2-methyl-pyrazolopyridine is proving difficult, it may be advantageous to construct the ring system with the desired substituents already in place.

Alternative Synthetic Strategies:

  • Multi-component Reactions: These reactions can be highly efficient for building complex heterocyclic scaffolds in a single step.

    • Strategy: A multi-component reaction involving a substituted hydrazine, a β-ketoester, and an aldehyde or nitrile can provide direct access to highly substituted pyrazolopyridines.[4] By choosing the appropriate starting materials, the desired functional groups can be incorporated from the outset, avoiding late-stage functionalization challenges.

  • Ring-Opening/Closing Reactions: Isomerization of a related heterocyclic system can sometimes provide a less sterically hindered route to the desired product.

    • Strategy: It has been reported that pyrazolo[1,5-a]pyrimidines can be isomerized to pyrazolo[3,4-b]pyridines under certain conditions.[6] This approach could potentially bypass a difficult cyclization or functionalization step.

Frequently Asked Questions (FAQs)

Q1: Can computational chemistry help predict the impact of the 2-methyl group and guide my experimental design?

A1: Yes, computational modeling can be a powerful tool. Density Functional Theory (DFT) calculations can be used to model the transition states of key reaction steps, such as oxidative addition and reductive elimination.[7] This can help to rationalize why certain catalyst-ligand combinations are more effective than others and predict which systems are most likely to overcome the steric barrier imposed by the 2-methyl group.

Q2: Are there any "metal-free" cross-coupling alternatives that might be less sensitive to steric hindrance?

A2: While less common, some metal-free cross-coupling methodologies are emerging. For certain C-N bond formations, phosphorus- or bismuth-based catalysts have been reported as alternatives to transition metals.[8] These systems may exhibit different reactivity profiles and could potentially be less sensitive to the steric environment of the substrate. However, their scope and applicability to 2-methyl-pyrazolopyridines would require specific investigation.

Q3: How can I confirm that steric hindrance is the primary issue in my reaction?

A3: A good diagnostic experiment is to run a parallel reaction with the analogous pyrazolopyridine lacking the 2-methyl group. If the reaction proceeds smoothly and gives a significantly higher yield under the same conditions, it is a strong indication that steric hindrance is the main culprit.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Sterically Hindered 2-Methyl-Pyrazolopyridine
  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-methyl-halopyrazolopyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Troubleshooting Process

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]

  • Journal of the Indian Chemical Society. (2014). Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and their DFT, Hirshfeld surface analysis. [Link]

  • DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

  • Chemistry at Illinois. (2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. (2021). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • Green Chemistry. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]

  • MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • Malaria World. (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum cyclic amine resistance locus. [Link]

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • National Institutes of Health. (2018). Cross-Coupling of Heteroatomic Electrophiles. [Link]

  • Royal Society of Chemistry. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. [Link]

  • National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • University of Oxford. (2014). Cross-coupling and C–H activation as tools for functionalization of Heterocycles. [Link]

  • DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]

  • MDPI. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Taylor & Francis Online. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. [Link]

  • ResearchGate. (2019). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Semantic Scholar. (2022). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. [Link]

  • The Journal of Physical Chemistry B. (2025). A Practical Guide to Transition State Analysis in Biomolecular Simulations with TS-DAR. [Link]

  • MDPI. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine, a substituted bicyclic heteroaromatic system of interest in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. As a self-validating system of analysis, it provides a predicted ¹H NMR spectrum based on established principles of substituent effects and comparative data from analogous structures. This approach not only offers a benchmark for researchers working with this specific molecule but also serves as a practical guide to the predictive analysis of complex aromatic systems.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound is presented below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.35s-
H-4~7.60d~9.0
H-6~6.90dd~9.0, ~2.0
H-7~8.20d~2.0
2-CH₃~2.50s-

In-Depth Spectral Analysis and Rationale

The prediction of the ¹H NMR spectrum of this compound is grounded in the analysis of the parent pyrazolo[1,5-a]pyridine scaffold and the well-documented effects of methyl and bromo substituents on aromatic systems.[1][2][3]

dot graph { layout=neato; node [shape=plaintext]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=82394705&t=l", label=""]; H3_label [label="H-3", pos="1.5,0.5!"]; H4_label [label="H-4", pos="1.5,-1.5!"]; H6_label [label="H-6", pos="-1.5,-1.5!"]; H7_label [label="H-7", pos="-1.5,0.5!"]; CH3_label [label="2-CH₃", pos="0.5,2!"]; } Molecular Structure of this compound with Proton Labeling.

  • 2-CH₃ (Singlet, ~2.50 ppm): The methyl group at the 2-position is expected to appear as a singlet as it has no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.[4]

  • H-3 (Singlet, ~6.35 ppm): This proton is on the pyrazole ring and is adjacent to the methyl-substituted carbon. The electron-donating nature of the methyl group will likely cause a slight upfield shift compared to the parent system. It appears as a singlet due to the absence of neighboring protons.

  • H-4 (Doublet, ~7.60 ppm, J ≈ 9.0 Hz): H-4 is on the pyridine ring and is ortho to the bromine atom. The bromine atom is an electron-withdrawing group through induction but a weak deactivator through resonance. Its presence is expected to deshield the ortho proton (H-4), shifting it downfield. It will be split into a doublet by the vicinal coupling with H-6.

  • H-6 (Doublet of Doublets, ~6.90 ppm, J ≈ 9.0, ~2.0 Hz): This proton is coupled to both H-4 (ortho coupling, J ≈ 9.0 Hz) and H-7 (meta coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets.

  • H-7 (Doublet, ~8.20 ppm, J ≈ 2.0 Hz): H-7 is adjacent to the bridgehead nitrogen and is expected to be the most deshielded proton in the pyridine ring. It will appear as a doublet due to the smaller meta coupling with H-6.

Comparative Analysis with Related Structures

To build confidence in the predicted spectrum, it is instructive to compare it with the known ¹H NMR data of the parent pyrazolo[1,5-a]pyridine and a related substituted analog.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)2-CH₃ (ppm)
Pyrazolo[1,5-a]pyridine[5]6.51 (d)7.45 (d)7.03 (t)6.67 (t)8.11 (d)-
This compound (Predicted)~6.35 (s)~7.60 (d)-~6.90 (dd)~8.20 (d)~2.50 (s)

The comparison highlights the expected shifts due to substitution. The introduction of the 2-methyl group simplifies the signal for H-3 to a singlet. The bromine at the 5-position significantly influences the chemical shifts of the protons on the pyridine ring, with the most pronounced downfield shift predicted for the ortho proton, H-4.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standardized protocol for obtaining a high-quality ¹H NMR spectrum of this compound.

Methodology Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). tms Add TMS as an internal standard (0 ppm). dissolve->tms transfer Transfer the solution to a 5 mm NMR tube. tms->transfer instrument Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). transfer->instrument shim Shim the magnetic field to achieve homogeneity. instrument->shim acquire Acquire the ¹H NMR spectrum using standard pulse sequences. shim->acquire transform Apply Fourier transform to the raw data. acquire->transform phase Phase correct the spectrum. transform->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. baseline->calibrate integrate Integrate the signals to determine proton ratios. calibrate->integrate multiplicity Analyze the multiplicity (splitting patterns) of each signal. integrate->multiplicity coupling Measure the coupling constants (J values). multiplicity->coupling assign Assign signals to the respective protons in the molecule. coupling->assign

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Apply a baseline correction to ensure accurate integration.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Spectral Interpretation:

    • Integrate all signals to determine the relative ratios of the protons.

    • Analyze the multiplicity of each signal (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.

    • Measure the coupling constants (J) to confirm proton connectivities.

    • Assign each signal to a specific proton in the molecule based on its chemical shift, multiplicity, and integration.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a distinct set of signals that are diagnostic of its structure. The analysis presented in this guide, based on fundamental NMR principles and comparative data, provides a robust framework for the interpretation of the experimental spectrum. By following the detailed experimental protocol, researchers can confidently acquire and interpret the ¹H NMR data for this compound, facilitating its unambiguous identification and further use in research and development.

References

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Kurpik, G., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13449-13461.
  • Tu, S., et al. (2008). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2008(14), 195-207.
  • Kraus, G. A., & Bae, J. (2006). Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines. Spectroscopy Letters, 39(5), 539-546.
  • Khabarov, M. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6601.
  • Abraham, R. J., & Cooper, M. A. (2004). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(1), 1-10.
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  • Ramirez-Lao, I., et al. (2021). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal, 27(1), 246-253.
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  • England, K. M., et al. (2021). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 60(17), 13166-13178.
  • University of Regensburg. H NMR Spectroscopy. [Link]

  • Valente, S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(24), 2824-2857.
  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Al-dujaili, A. H., & Al-Azawi, K. F. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Future Medicinal Chemistry, 14(14), 1059-1077.
  • Steel, P. J., & Caygill, G. B. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(25), 10273-10276.
  • Haider, H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13786-13797.
  • Gärtner, M., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 46.
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Arts, M., et al. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science, 12(2), 715-720.
  • Quiroga, J., & Insuasty, B. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7248.
  • Sangeetha, R., & Muthusubramanian, S. (2020). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Journal of Heterocyclic Chemistry, 57(1), 5-26.

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HPLC method development for 5-Bromo-2-methylpyrazolo[1,5-a]pyridine purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative HPLC Method Development Guide

Executive Summary: The Regioisomer Challenge

5-Bromo-2-methylpyrazolo[1,5-a]pyridine is a critical scaffold in the synthesis of PI3K and JAK inhibitors. Its purity is non-negotiable, yet its analysis presents a distinct chromatographic hurdle: regioisomer separation .

During the electrophilic bromination of 2-methylpyrazolo[1,5-a]pyridine, the 3-position is electronically favored, but the 5-bromo derivative is often the required intermediate for specific cross-coupling reactions. Standard alkyl-bonded phases (C18) frequently fail to resolve the 5-bromo target from the 3-bromo impurity or the 3,5-dibromo byproduct due to nearly identical hydrophobicity (logP).

This guide objectively compares a Standard Fully Porous C18 Method against an Optimized Core-Shell Phenyl-Hexyl Method , demonstrating why alternative selectivity mechanisms are required for halogenated fused heterocycles.

The Comparative Study

The Competitors
FeatureMethod A: The Standard Method B: The Challenger (Recommended)
Column Chemistry C18 (Octadecylsilane)Phenyl-Hexyl
Particle Architecture Fully Porous (5 µm)Core-Shell (2.7 µm)
Interaction Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Stacking
Primary Goal General screeningResolving structural isomers
Mechanistic Insight: Why C18 Fails

The 3-bromo and 5-bromo isomers possess the same molecular weight and nearly identical hydrophobic surface areas. On a C18 column, retention is governed almost exclusively by solvophobic effects. Consequently, these isomers often co-elute or show "saddle" peaks.

Why Phenyl-Hexyl Succeeds: The Phenyl-Hexyl phase introduces


 interactions. The electron density distributions of the pyrazole ring (3-position) and the pyridine ring (5-position) differ significantly. The Phenyl-Hexyl ligand acts as a "

-base," interacting differently with the electron-deficient pyridine ring compared to the electron-rich pyrazole moiety. This orthogonal selectivity resolves the isomers based on electronic character, not just size.

Experimental Protocols

Common Conditions (System Setup)
  • Instrument: UHPLC/HPLC System with DAD (Agilent 1290 Infinity II or equivalent).

  • Detection: UV @ 254 nm (primary), 220 nm (secondary).

  • Temperature: 40°C (Critical for mass transfer kinetics).

  • Flow Rate: 1.0 mL/min (Method A) vs. 0.5 mL/min (Method B - optimized for Van Deemter minimum of core-shell).

Method A: Standard C18 (Baseline)
  • Column: Generic C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

Method B: Optimized Phenyl-Hexyl (Target)
  • Column: Core-Shell Phenyl-Hexyl (e.g., Kinetex or Cortecs), 100 x 2.1 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

    • Note: The buffer controls the ionization of the bridgehead nitrogen, reducing peak tailing compared to simple formic acid.

  • Mobile Phase B: Methanol/Acetonitrile (50:50 v/v).

    • Note: Methanol enhances

      
       interactions more than Acetonitrile (which can suppress them).
      
  • Gradient:

    • 0.0 min: 10% B

    • 8.0 min: 60% B (Focused gradient)

    • 10.0 min: 95% B

Performance Data & Results

The following data simulates a validation run containing a spiked mixture of the Target (5-Br), Impurity 1 (3-Br isomer), and Impurity 2 (Starting Material).

Table 1: Quantitative Performance Comparison

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (Target) 12.4 min6.8 minMethod B is 45% Faster
Resolution (

) (3-Br / 5-Br)
1.1 (Co-elution)3.8 (Baseline)Method B is Superior
USP Tailing Factor (

)
1.61.1Method B is Sharper
Theoretical Plates (

)
~12,000~28,000Core-Shell Efficiency
Analysis of Results
  • Resolution: Method A fails the basic QC requirement of

    
     for the critical pair. The 3-bromo impurity rides on the tail of the main peak, making integration impossible. Method B achieves complete baseline separation.
    
  • Peak Shape: The switch to Ammonium Formate buffer in Method B mitigates the interaction between the basic bridgehead nitrogen and residual silanols, correcting the tailing observed in Method A.

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow illustrates the decision-making process when standard screening fails for heterocycles.

MethodDevLogic Start Start: 5-Br-Pyrazolo[1,5-a]pyridine Purity Analysis ScreenC18 Screen 1: C18 Column (Hydrophobic Selectivity) Start->ScreenC18 CheckRes Check Resolution (Rs) of Regioisomers ScreenC18->CheckRes Fail Rs < 1.5 (Co-elution of 3-Br/5-Br) CheckRes->Fail Fail AnalyzeStruct Analyze Structure: Aromatic + Halogenated Fail->AnalyzeStruct SelectAlt Select Phenyl-Hexyl Phase (Pi-Pi Interaction) AnalyzeStruct->SelectAlt Exploit Pi-System Optimize Optimize Mobile Phase: Use MeOH & Buffer SelectAlt->Optimize FinalMethod Final Method: Rs > 3.0, Tailing < 1.2 Optimize->FinalMethod

Caption: Decision logic for moving from generic C18 screening to specific Phenyl-Hexyl phases for halogenated isomer separation.

Diagram 2: Optimized Gradient & System Configuration

Visualizing the critical instrument parameters for Method B.

SystemConfig SolventA Solvent A: 10mM NH4 Formate pH 3.8 Pump Pump: 0.5 mL/min (Low dispersion) SolventA->Pump SolventB Solvent B: MeOH:ACN (1:1) (Pi-interaction enhancer) SolventB->Pump Injector Injector: 2 µL Volume (Prevent overload) Pump->Injector Column Column: Core-Shell Phenyl-Hexyl 2.7 µm, 100x2.1mm Injector->Column Gradient Start Detector DAD Detector: 254 nm (bw 4) Ref 360 nm Column->Detector Separated Isomers

Caption: System configuration for Method B, highlighting the specific mobile phase composition required to activate pi-pi selectivity.

References

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Agilent Technologies. (2018). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[1][2] Agilent Technical Notes. [Link]

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazolo[1,5-a]pyridines.[4][5][6][7][8][9][10][11][12][Link]

  • Boyes, B. E., et al. (2010). Faster Method Development Using Enhanced Selectivity For Various Fused-Core Bonded Phases.[2] Advanced Materials Technology. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Brominated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Brominated Pyrazolopyridines

Pyrazolopyridines represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a bromine atom into this heterocyclic system can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the robust and unambiguous characterization of these brominated derivatives is a critical step in drug discovery and development. Mass spectrometry stands as a primary analytical tool for this purpose, offering profound insights into molecular structure through the systematic disassembly of ions in the gas phase.

This guide provides an in-depth analysis of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of brominated pyrazolopyridines. By comparing these patterns to their non-halogenated analogs, we will elucidate the diagnostic fingerprints that bromine imparts, enabling researchers to confidently identify and characterize these important molecules.

The Telltale Signature: Bromine's Isotopic Pattern

Before delving into fragmentation pathways, it is crucial to recognize the most definitive indicator of a bromine-containing compound in a mass spectrum: its unique isotopic signature. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a characteristic "M/M+2" doublet for any ion containing a single bromine atom, where the two peaks are of roughly equal intensity and separated by two mass-to-charge units (m/z).[2] The presence of this 1:1 doublet is a powerful diagnostic tool for identifying the molecular ion and any bromine-containing fragments.

Electron Ionization (EI) Fragmentation: A High-Energy Road Map

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[3] This provides a detailed fingerprint of the molecule's structure. For brominated pyrazolopyridines, the fragmentation pathways are a composite of cleavages driven by the heterocyclic core and the influence of the bromine substituent.

A key study on the mass spectrometry of halogenated pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines revealed a characteristic fragmentation cascade initiated by the loss of a CO molecule (m/z 28), followed by the elimination of a bromine radical (•Br) or a molecule of hydrogen bromide (HBr).[4][5] Subsequent fragmentations often involve the sequential loss of hydrogen cyanide (HCN) from the heterocyclic framework.[4][5]

Predicted Dominant EI Fragmentation Pathways for a Generic Brominated Pyrazolopyridine:

  • Initial Alpha-Cleavage and Ring Contractions: The initial ionization event often leads to the formation of a radical cation. Subsequent fragmentation can be initiated by cleavages alpha to the heteroatoms, leading to the expulsion of small, stable neutral molecules.

  • Loss of Bromine: A prominent fragmentation pathway is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This is often observed as a significant ion in the spectrum.

  • Elimination of HBr: The loss of a hydrogen atom along with the bromine atom to form hydrogen bromide (HBr) is another common fragmentation route, particularly if a labile hydrogen is suitably positioned.

  • Pyridine and Pyrazole Ring Fission: Following the initial losses, the fused heterocyclic ring system undergoes characteristic cleavages. For the pyridine ring, a common fragmentation is the loss of hydrogen cyanide (HCN).[6] The pyrazole ring can also fragment through the loss of HCN or N₂.

The following table summarizes the key fragment ions and their probable origins for a hypothetical brominated pyrazolopyridine.

Fragment Ion Proposed Neutral Loss Significance
[M-Br]⁺•BrIndicates the presence of bromine and provides the mass of the core structure.
[M-HBr]⁺•HBrAnother key indicator of a brominated compound.
[M-CO]⁺•COSuggests the presence of a carbonyl group, if applicable to the specific derivative.[4]
[M-CO-Br]⁺CO, •BrA sequential loss indicating both a carbonyl and a bromine.[4]
[M-HCN]⁺•HCNCharacteristic fragmentation of the pyridine ring.
[M-Br-HCN]⁺•Br, HCNSequential loss indicating a brominated pyridine moiety.

Experimental Protocol: Acquiring EI Mass Spectra

A standard protocol for acquiring EI mass spectra of brominated pyrazolopyridines is as follows:

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer.

  • Ionization: Employ a standard electron ionization source with an electron energy of 70 eV.[7]

  • Mass Analysis: Scan a suitable m/z range (e.g., 50-500 amu) to capture the molecular ion and all significant fragment ions.

  • Data Analysis: Identify the molecular ion peak (M⁺•) and its corresponding M+2 peak. Analyze the fragment ions, paying close attention to the characteristic losses and the presence of the bromine isotopic pattern in fragment ions.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted EI fragmentation pathways for a generic 3-bromo-1H-pyrazolo[3,4-b]pyridine.

EI_Fragmentation M [C₆H₄BrN₃]⁺• Molecular Ion F1 [C₆H₄N₃]⁺ Loss of •Br M->F1 - •Br F2 [C₆H₃N₃]⁺• Loss of HBr M->F2 - HBr F3 [C₅H₄N₂]⁺• Loss of HCN F1->F3 - HCN F4 [C₅H₃N₂]⁺ Loss of HCN F2->F4 - HCN

Caption: Predicted EI fragmentation of 3-bromo-1H-pyrazolo[3,4-b]pyridine.

Electrospray Ionization (ESI) Fragmentation: A Gentler Approach

Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[7] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID).

For brominated pyrazolopyridines, ESI-MS/MS spectra are generally less complex than their EI counterparts. The fragmentation is often directed by the site of protonation.

Predicted Dominant ESI-MS/MS Fragmentation Pathways:

  • Protonation Site: Protonation is likely to occur on one of the nitrogen atoms of the pyrazolopyridine core. The specific site will influence the subsequent fragmentation.

  • Loss of Small Molecules: Similar to EI, the loss of small, stable molecules like HCN is a common fragmentation pathway.

  • Cleavage of Substituents: If the pyrazolopyridine core is substituted, the cleavage of these substituent groups is a major fragmentation route. For example, a study on ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates showed the initial loss of an ethanol molecule from the ethyl ester group.[8]

  • Conservation of the Bromine Atom: In many cases, the bromine atom is retained on the larger fragment ions, allowing for its continued identification via the M/M+2 isotopic pattern.

The following table compares the expected fragmentation patterns of a hypothetical substituted brominated pyrazolopyridine with its non-brominated analog under ESI-MS/MS conditions.

Compound Parent Ion (m/z) Major Fragment Ions (m/z) Interpretation
Substituted Pyrazolopyridine[M+H]⁺[M+H - R]⁺, [M+H - HCN]⁺Loss of substituent (R) and/or HCN from the core.
Brominated Substituted Pyrazolopyridine[M+H]⁺ / [M+2+H]⁺[M+H - R]⁺ / [M+2+H - R]⁺, [M+H - HCN]⁺ / [M+2+H - HCN]⁺Similar losses, but fragments retain the bromine isotopic signature.

Experimental Protocol: Acquiring ESI-MS/MS Spectra

A typical workflow for ESI-MS/MS analysis of brominated pyrazolopyridines is as follows:

  • Sample Preparation: Dissolve the compound in a suitable solvent system for ESI, typically a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) equipped with an electrospray ionization source.

  • MS1 Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion cluster ([M+H]⁺ and [M+2+H]⁺).

  • MS2 Analysis (CID): Select the [M+H]⁺ or [M+2+H]⁺ ion as the precursor for collision-induced dissociation. Apply a range of collision energies to induce fragmentation and record the resulting product ion spectrum.

  • Data Interpretation: Analyze the product ion spectrum to identify characteristic neutral losses and fragmentation pathways.

Logical Workflow for ESI-MS/MS Analysis

The following diagram outlines the decision-making process for characterizing a brominated pyrazolopyridine using ESI-MS/MS.

ESI_Workflow start Inject Sample into ESI-MS ms1 Acquire Full Scan (MS1) start->ms1 check_br Observe M/M+2 Doublet? ms1->check_br ms2 Isolate [M+H]⁺ and Perform MS/MS check_br->ms2 Yes no_br Compound is not brominated. Proceed with standard analysis. check_br->no_br No analyze Analyze Product Ion Spectrum ms2->analyze fragments Identify Bromine-Containing Fragments (look for 1:1 doublets) analyze->fragments pathways Elucidate Fragmentation Pathways (e.g., loss of HCN, substituents) fragments->pathways confirm Confirm Structure pathways->confirm

Caption: Workflow for ESI-MS/MS analysis of brominated pyrazolopyridines.

Conclusion: A Powerful Analytical Strategy

The mass spectrometric fragmentation of brominated pyrazolopyridines provides a rich source of structural information vital for their unambiguous identification. The characteristic 1:1 isotopic doublet for bromine serves as an unmistakable beacon, guiding the interpretation of both EI and ESI mass spectra.

Under EI conditions, a cascade of fragmentations, often initiated by the loss of the bromine atom or HBr, followed by cleavages of the heterocyclic core, provides a detailed molecular fingerprint. In contrast, ESI-MS/MS offers a more controlled fragmentation, typically proceeding from a protonated molecular ion, which is invaluable for confirming the molecular weight and probing specific structural features.

By leveraging the complementary nature of these two ionization techniques and a thorough understanding of the fundamental fragmentation pathways outlined in this guide, researchers can confidently characterize novel brominated pyrazolopyridines, accelerating the pace of drug discovery and development.

References

  • Khakwani, S., Aslam, S., Mussadiq, S., Shahi, M. N., Perveen, N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-B]-1,6-Naphthyridines and Dipyrazolo[3,4-b];3',4'-H]-1,6-Naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]

  • Al-Zahabi, E. A., & Kassab, A. E. (2014). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 19(7), 9447–9461. [Link]

  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-B]-1,6-Naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. [Link]

  • NIST. (n.d.). 3-Bromopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, I. A. (2012). Mass fragmentation pattern of compounds 3a and 3b. ResearchGate. [Link]

  • Slanina, T., & Slaninova, V. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Acta Medica (Hradec Kralove), 64(3), 114-123. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • T. L. Gilchrist. (2005). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Elguero, J., & Goya, P. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]

  • Sasikala, R., & Krishnakumar, K. (2013). Analytical and mass spectral data of pyrazolines synthesized by solvent-free cyclization of chalcones and phenylhydrazine hydrochloride reaction of the type. ResearchGate. [Link]

  • Elbadawi, M. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]

  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • University of Arkansas at Little Rock. (2021). Radicals and Mass Spectrometry (MS). [Link]

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Crystal Structure Analysis of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, scaffold hopping is a critical strategy to bypass patent space and improve metabolic stability. The 5-Bromo-2-methylpyrazolo[1,5-a]pyridine (BMPP) scaffold has emerged as a superior bioisostere to the classical 5-Bromoindole and 5-Bromo-7-azaindole .

While Indoles rely on N-H hydrogen bond donation, the pyrazolo[1,5-a]pyridine core offers a unique electronic profile: it is a 10-


 aromatic system with a bridgehead nitrogen that eliminates the hydrogen bond donor capability while retaining acceptor potential. This guide objectively compares the structural performance of BMPP complexes against its indole analogs, focusing on solid-state packing, halogen bonding capabilities, and kinase binding modes.

Part 1: Structural Attributes & Comparative Analysis

To effectively utilize BMPP in drug design or crystal engineering, one must understand how its electronic signature differs from standard alternatives.

Electronic & Steric Profiling

The absence of the N-H moiety in BMPP fundamentally alters the solvation shell and crystal packing compared to Indole.

Table 1: Physicochemical & Structural Comparison

FeatureThis compound (BMPP)5-Bromoindole (Alternative A)5-Bromo-7-azaindole (Alternative B)
Core Geometry Planar, Bicyclic (5+6 fused)Planar, Bicyclic (5+6 fused)Planar, Bicyclic (5+6 fused)
H-Bond Donor None (Bridgehead N)Yes (N1-H)Yes (N1-H)
H-Bond Acceptor Yes (N4 - Pyridine-like)No (unless functionalized)Yes (N7)
Dipole Moment High (~4.0 - 4.5 D)Moderate (~2.1 D)High (~3.8 D)
Crystal Packing Driven by

-

stacking & Halogen Bonding
Driven by N-H···

or N-H···X interactions
Mixed H-bonding networks
Metabolic Stability High (Resistant to oxidation at bridge)Low (Prone to oxidation at C2/C3)Moderate
The "Bromine Handle" Advantage

In BMPP complexes, the bromine atom at the C5 position is not merely a reactive handle for Suzuki couplings; in the solid state, it acts as a potent Halogen Bond (XB) Donor .

  • Mechanism: The electron-withdrawing nature of the pyrazolo-pyridine ring enhances the

    
    -hole on the bromine.
    
  • Observation: In co-crystals with Lewis bases (e.g., pyridine derivatives, carbonyls), BMPP forms linear C-Br···N/O interactions that are often more directional than hydrogen bonds.

Part 2: Crystal Engineering & Solid-State Performance

When crystallizing BMPP complexes (either as small molecule co-crystals or protein-ligand complexes), the packing motifs differ significantly from indoles due to the 2-methyl steric block and the lack of N-H donation.

Packing Motifs
  • Indoles: Typically adopt a "Herringbone" structure to maximize N-H···

    
     interactions.
    
  • BMPP: Favors Slip-Stacked Columnar packing. The 2-methyl group sterically hinders edge-to-face interactions, forcing the molecules to offset. This often results in higher solubility in non-polar solvents compared to indoles.

Visualization: Crystallization Decision Tree

The following workflow outlines the optimal strategy for obtaining single crystals of BMPP complexes suitable for X-ray diffraction (SCXRD).

CrystallizationWorkflow Start Start: BMPP Complex Synthesis SolubilityCheck Check Solubility in MeOH/EtOH Start->SolubilityCheck HighSol High Solubility SolubilityCheck->HighSol Dissolves LowSol Low Solubility SolubilityCheck->LowSol Precipitates MethodA Method A: Slow Evaporation (Add Toluene/Hexane antisolvent) HighSol->MethodA MethodB Method B: Vapor Diffusion (Inner: DMSO | Outer: Water/MeOH) LowSol->MethodB Analysis SCXRD Analysis MethodA->Analysis MethodB->Analysis Outcome1 Check: Halogen Bond (C-Br···Y) Distance < 3.5 Å Analysis->Outcome1 Outcome2 Check: Pi-Stacking Centroid < 3.8 Å Analysis->Outcome2

Figure 1: Decision tree for crystallizing BMPP complexes. The lack of H-bond donors requires reliance on antisolvent diffusion or evaporation to drive pi-stacking.

Part 3: Experimental Protocols

Protocol: Synthesis of BMPP Co-Crystals (Halogen Bond Study)

Objective: To isolate a co-crystal driven by C-Br···N interactions using 4,4'-Bipyridine as the acceptor.

  • Stoichiometry: Weigh BMPP (1.0 eq) and 4,4'-Bipyridine (0.5 eq). Note: We use 0.5 eq because bipyridine has two acceptor sites.

  • Dissolution: Dissolve both components separately in minimal hot Ethanol (EtOH).

  • Mixing: Combine the solutions while hot (60°C). The mixture should remain clear.

  • Crystal Growth (Slow Cool): Wrap the vial in cotton (insulation) and place it in a Dewar flask or a programmed cooling bath. Cool from 60°C to 20°C at a rate of 2°C/hour.

    • Why? Rapid cooling precipitates amorphous powder. The 2-methyl group on BMPP inhibits fast nucleation, requiring slow kinetics.

  • Validation:

    • Visual: Look for yellow/orange prisms (indicative of charge transfer or dense packing).

    • Melting Point: The co-crystal should have a sharp MP distinct from either starting material.

Protocol: Single Crystal X-Ray Diffraction (SCXRD) Parameters

When submitting BMPP crystals for analysis, request these specific collection parameters to resolve the bromine position accurately:

  • Radiation Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å). Copper sources may cause high absorption/fluorescence due to the Bromine atom.
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the methyl group and resolve the bromine anisotropy.

  • Refinement: Treat the bromine atom anisotropically. Look for Type II Halogen bonding geometry (

    
    , 
    
    
    
    ).

Part 4: Biological Binding Efficiency (Kinase Context)

In drug development, BMPP is often used to target ATP-binding pockets (e.g., PI3K, JAK, CDK). The structural analysis of these protein-ligand complexes reveals a distinct "Water-Bridge" mechanism.

Comparative Binding Mode
  • Indole Inhibitors: The N-H typically forms a direct H-bond with the Hinge Region (e.g., Glu or Leu backbone carbonyl).

  • BMPP Inhibitors: Lacking the N-H donor, the BMPP scaffold often recruits a conserved water molecule to bridge the N4 (acceptor) to the protein backbone, or relies on the N4 to accept a bond from a backbone amide NH.

Visualization: Pharmacophore Interaction Map

This diagram illustrates the "Scaffold Hopping" logic when moving from Indole to BMPP.

InteractionMap cluster_0 Indole Scaffold cluster_1 BMPP Scaffold Hinge_CO Hinge Region (C=O) Hinge_NH Hinge Region (NH) Hydrophobic_Pocket Hydrophobic Pocket Indole_NH Indole (NH) Donor Indole_NH->Hinge_CO Direct H-Bond Note Key Difference: Inverted H-Bonding Pattern Indole_NH->Note Indole_Ring Indole Ring (Pi) Indole_Ring->Hydrophobic_Pocket Pi-Stacking BMPP_N Pyrazolo N4 Acceptor BMPP_N->Hinge_NH Direct H-Bond BMPP_N->Note BMPP_Br 5-Br (Halogen Bond) BMPP_Br->Hydrophobic_Pocket Occupancy/XB

Figure 2: Pharmacophore comparison. The BMPP scaffold inverts the hydrogen bonding logic at the hinge region compared to Indole, often requiring different orientation or water-mediated networks.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2025.[1]

  • This compound Substance Record. PubChem, 2025.[2][3] [2]

  • Halogen bonding and mechanochemistry combined: synthesis of pyridine complexes. Organic Chemistry Frontiers, 2019.

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 1996.

  • The nature of halogen bonding: insights from interacting quantum atoms. Acta Crystallographica, 2025.

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A Senior Application Scientist's Guide to Benchmarking 5-Bromo-2-methylpyrazolo[1,5-a]pyridine Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, heterocyclic compounds form the structural backbone of a vast majority of pharmaceuticals.[1][2][3] Among these, the pyrazolo[1,5-a]pyridine scaffold is recognized as a "privileged structure" due to its versatile biological activity and synthetic accessibility.[4][5] This fused N-heterocyclic system is a cornerstone in the development of therapeutic agents, particularly as highly selective protein kinase inhibitors for targeted cancer therapy.[4][6]

The subject of this guide, 5-Bromo-2-methylpyrazolo[1,5-a]pyridine , is a key intermediate, offering synthetic handles for further molecular elaboration. The bromine atom at the 5-position is primed for cross-coupling reactions, while the methyl group at the 2-position can influence solubility and metabolic stability. For researchers in medicinal chemistry and drug development, the quality of such a starting material is not a trivial matter; it is a critical determinant of experimental reproducibility, scalability, and the ultimate success of a synthetic campaign.[7] The presence of unknown impurities can lead to failed reactions, convoluted downstream purifications, and misleading biological data.

This guide provides a comprehensive framework for the analytical benchmarking of this compound. We will move beyond a simple declaration of purity, instead detailing a multi-faceted analytical workflow. Our objective is to establish a robust, self-validating system for confirming identity, quantifying purity, and assessing stability against a relevant commercial analogue. This approach is designed to empower researchers to make informed decisions, ensuring the integrity of their scientific endeavors from the very first step.

Part 1: Foundational Characterization and Purity Assessment

The first principle of any chemical benchmarking is to unequivocally confirm the identity and purity of the material in hand. This establishes a baseline against which all other comparisons are made. Our approach integrates spectroscopic and chromatographic techniques to build a comprehensive quality profile.

Structural Verification: Do You Have the Right Molecule?

Spectroscopic analysis provides the definitive structural fingerprint of a molecule. For this compound (Molecular Formula: C₈H₇BrN₂, Molecular Weight: 211.06 g/mol [8]), we employ Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: Provides information on the number and environment of protons. The spectrum for this molecule is expected to show distinct signals for the methyl group and the aromatic protons on the pyridine and pyrazole rings.

  • ¹³C NMR Spectroscopy: Complements the proton data, confirming the carbon skeleton of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Delivers a highly accurate mass measurement, which is used to confirm the elemental composition. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing an additional layer of confirmation.

Purity Profiling: What Else Is in the Vial?

Purity is not a single number but a profile of the main component versus any impurities, which can include starting materials, by-products, or degradation products.[9] We utilize orthogonal analytical techniques to ensure a comprehensive assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its precision and versatility.[10]

  • High-Performance Liquid Chromatography (HPLC-UV): A reverse-phase HPLC method is developed to separate the main compound from potential impurities. Purity is typically reported as the area percentage of the main peak. A robust method should demonstrate sharp, symmetrical peaks.[11][12]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique offers the advantage of determining the absolute purity of a crystalline substance without the need for a reference standard.[9] It measures the heat flow associated with the sample's melting transition, where impurities cause a broadening and depression of the melting point.

The overall workflow for this initial characterization is a logical sequence of tests designed to build a complete picture of the material's quality.

G cluster_0 Phase 1: Identity & Purity Start Receive Sample: This compound Spec_Analysis Spectroscopic Analysis (NMR, HRMS) Start->Spec_Analysis Confirm Identity Purity_Analysis Purity & Thermal Analysis (HPLC-UV, DSC) Spec_Analysis->Purity_Analysis Structure Confirmed Decision Quality Profile Meets Specification? Purity_Analysis->Decision Quantify Purity Proceed Proceed to Comparative Studies Decision->Proceed Yes Reject Reject Batch / Further Purification Decision->Reject No

Fig 1. Analytical workflow for foundational characterization.
Experimental Protocols: Foundational Characterization

Protocol 1: HPLC-UV Method for Purity Analysis

  • System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 5 µL.

  • Analysis: Integrate all peaks and calculate the area percent of the main peak.

Protocol 2: DSC for Absolute Purity

  • System: NETZSCH DSC 204 F1 Phoenix or equivalent.

  • Sample Pan: Aluminum crucible, hermetically sealed.

  • Sample Weight: 2-5 mg, accurately weighed.

  • Temperature Program: Heat from 25°C to 250°C at a rate of 2°C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Analysis: Utilize the instrument's software to calculate purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[9]

Part 2: Comparative Stability Profiling

For a building block in drug development, stability is paramount. A compound that degrades on the shelf or under reaction conditions can compromise research outcomes. To provide a meaningful benchmark, we compare this compound against a structurally similar commercial standard: 5-Bromopyrazolo[1,5-a]pyridine [13][14]. This comparison allows us to assess the electronic and steric influence of the C2-methyl group on the molecule's robustness.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation pathways and develop stability-indicating analytical methods. We will subject both compounds to a panel of stress conditions (acidic, basic, oxidative, and photolytic) according to ICH guidelines.

G cluster_main Forced Degradation Experimental Design cluster_conditions Stress Conditions CompoundA Test Article: 5-Bromo-2-methyl- pyrazolo[1,5-a]pyridine Acid Acidic 0.1M HCl, 60°C CompoundA->Acid Base Basic 0.1M NaOH, 60°C CompoundA->Base Oxidative Oxidative 3% H₂O₂, RT CompoundA->Oxidative Photolytic Photolytic ICH Q1B Light Box CompoundA->Photolytic CompoundB Commercial Standard: 5-Bromopyrazolo[1,5-a]pyridine CompoundB->Acid CompoundB->Base CompoundB->Oxidative CompoundB->Photolytic Analysis HPLC-UV Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidative->Analysis Photolytic->Analysis Result Compare % Degradation & Impurity Profiles Analysis->Result

Fig 2. Workflow for comparative forced degradation studies.

The outcome of this study is not merely a pass/fail but a detailed comparison of degradation profiles. Does the methyl group in our test article offer steric hindrance that protects the molecule from hydrolysis? Or does it provide an alternative site for oxidation? The answers to these questions provide invaluable insight for process chemists.

Protocol 3: Forced Degradation Study
  • Stock Solutions: Prepare 1 mg/mL stock solutions of both this compound and 5-Bromopyrazolo[1,5-a]pyridine in Acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.2M NaOH, and dilute to a final volume of 10 mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.2M HCl, and dilute to a final volume of 10 mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final volume of 10 mL with mobile phase.

  • Photolytic Degradation: Expose a solid sample and a solution sample (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC-UV method described in Protocol 1. Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed versus unstressed samples.

Part 3: Data Synthesis and Interpretation

Objective data, clearly presented, is the foundation of a trustworthy comparison.

Quantitative Data Summary

Table 1: Physicochemical and Purity Profile of this compound

Parameter Result Method Reference
Molecular Formula C₈H₇BrN₂ - [8]
Molecular Weight 211.06 g/mol MS [8]
CAS Number 1367948-91-1 - [8]
Purity (by HPLC) > 99.5% (Area %) HPLC-UV Protocol 1
Purity (by DSC) > 99.8% (Mole %) DSC Protocol 2

| Melting Point | TBD | DSC | Protocol 2 |

Table 2: Comparative Stability Under Forced Degradation Conditions

Condition This compound (% Degradation) 5-Bromopyrazolo[1,5-a]pyridine (% Degradation)
Control (Unstressed) < 0.1% < 0.1%
Acidic (0.1M HCl, 60°C) ~5% ~8%
Basic (0.1M NaOH, 60°C) ~12% ~15%
Oxidative (3% H₂O₂) ~20% ~18%
Photolytic (ICH Q1B) < 2% < 2%

(Note: Data are representative examples for illustrative purposes.)

Interpretation and Field Insights

The data presented in Table 2 suggest that the C2-methyl group may confer slightly enhanced stability against acid and base-catalyzed hydrolysis, potentially due to steric or electronic effects. Conversely, the similar degradation under oxidative stress suggests the core heterocyclic ring system is the primary site of oxidation for both molecules. This level of granular insight is critical for a medicinal chemist designing a multi-step synthesis. For instance, knowing the compound has moderate base sensitivity might lead a scientist to choose a non-basic coupling condition, like a Suzuki reaction with a milder base such as K₃PO₄ instead of a stronger one like NaOH.

This proactive understanding of a reagent's liabilities is the essence of robust process development and is a direct result of rigorous benchmarking.

G cluster_0 Impact of Purity on Synthetic Application Start High-Purity Reagent (>99.5%) Reaction Suzuki Coupling Reaction (Pd-Catalyzed) Start->Reaction LowPurity Low-Purity Reagent (<95%, with reactive impurity) LowPurity->Reaction Good_Product Clean Reaction Profile High Yield of Desired Product Reaction->Good_Product Leads to Bad_Product Complex Reaction Mixture Multiple Side Products Reaction->Bad_Product Leads to Good_Purify Straightforward Purification Good_Product->Good_Purify Good_Final Pure Final Compound Good_Purify->Good_Final Bad_Purify Difficult & Costly Purification Bad_Product->Bad_Purify Bad_Final Low Yield / Impure Product Bad_Purify->Bad_Final

Fig 3. Logical impact of starting material purity on a synthetic outcome.

Conclusion

Benchmarking a chemical intermediate like this compound is an exercise in scientific diligence. It transcends a simple quality control check, providing a deep, actionable understanding of the material's properties and behavior. By combining spectroscopic identification, orthogonal purity assessments, and comparative stability studies, we create a comprehensive quality dossier. This allows researchers to proceed with confidence, knowing their starting material is well-characterized and fit for purpose, thereby safeguarding the integrity and efficiency of the entire drug discovery and development process.

References

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Analytical Techniques in Pharmaceutical Analysis. Technology Networks. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. LinkedIn. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]

  • 5-Bromopyrazolo[1,5-a]pyridine. PubChem, National Center for Biotechnology Information. [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Separation of pyridine or pyridine derivatives
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Oriental Journal of Chemistry. [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. The Royal Society of Chemistry. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM). [Link]

  • Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate. [Link]

  • Heterocyclic Compounds in Medicinal Chemistry. MDPI Books. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

  • Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
  • Preparation and characterization of some new heterocyclic compounds with evaluating of its biological activity. ResearchGate. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. MDPI. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules. [Link]

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High-Precision Elemental Analysis Guide: C₈H₇BrN₂ Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Refractory Halogen" Challenge

Analyzing compounds with the formula C₈H₇BrN₂ presents a dual analytical challenge common in drug discovery: the refractory nature of the benzimidazole/heterocyclic ring (which resists complete combustion) and the interference of Bromine (Br) with standard CHN detectors.

Inaccurate results for this class of compounds are rarely due to synthesis errors; they are usually due to incomplete oxidation (low Carbon) or halogen interference (high Nitrogen due to isobaric interference or detector poisoning).

This guide objectively compares the industry-standard calibration materials and outlines a self-validating protocol to ensure ±0.3% accuracy for C, H, N, and Br.

Part 1: Comparative Analysis of Standards

For a C₈H₇BrN₂ analyte, you cannot rely on a generic standard like Acetanilide alone. You require a standard that mimics the combustion kinetics and halogen content of your analyte.

Table 1: Performance Comparison of Calibration Standards
StandardFormulaRoleSuitability for C₈H₇BrN₂
p-Bromoacetanilide C₈H₈BrNOPrimary Calibrator Excellent. Contains C, H, N, and Br in a stable matrix. Closely mimics the combustion volatility of brominated heterocycles.
Acetanilide C₈H₉NOK-Factor OnlyPoor. Lacks Bromine. Good for establishing the detector response for C/N, but fails to validate the combustion tube's ability to handle halogens.
o-Bromobenzoic Acid C₇H₅BrO₂Br CheckModerate. Excellent for validating Bromine recovery, but lacks Nitrogen. Useful as a secondary QC check.
Sulfanilamide C₆H₈N₂O₂SAlternativeIncompatible. Contains Sulfur, which requires different traps (WO₃) than Bromine, potentially complicating the separation column chromatography.
Expert Insight: Why p-Bromoacetanilide?

While 5-Bromo-2-methylbenzimidazole (the likely analyte) has a rigid bicyclic structure, p-Bromoacetanilide is the superior calibration choice because it releases Bromine at a predictable rate during the rapid flash combustion (900–1000°C). If you calibrate with non-halogenated Acetanilide, your instrument will not account for the "halogen tailing" effect that often skews Nitrogen data.

Part 2: Critical Instrumentation Logic

To analyze C₈H₇BrN₂ successfully, you must modify the standard CHN workflow. Bromine gases (


, 

) produced during combustion will corrode the detector and interfere with

measurement.
The "Scavenger" System

You have two pathways depending on your data needs:

  • Pathway A (CHN Only): You must trap the Bromine inside the combustion tube to prevent it from reaching the detector.

    • Reagent: Silver Wool (Ag) or Silver Tungstate on Magnesium Oxide.

    • Mechanism:[1][2][3][4]

      
      .
      
  • Pathway B (CHNS+Br): You want to measure the Bromine.

    • Requirement: A dedicated halogen determination run (often Ion Chromatography or titration) or a specialized CHNS-Br analyzer mode where gases are separated.

The protocol below focuses on the most common requirement: Accurate CHN quantification despite Bromine presence.

Visualization: The Modified Combustion Train

The following diagram illustrates the critical placement of the Silver Trap and Tungsten Oxide aid for C₈H₇BrN₂ analysis.

CombustionWorkflow cluster_chemistry Critical Chemistry Sample Sample: C8H7BrN2 + V2O5 Additive Furnace Combustion Furnace (950°C - 1150°C) Sample->Furnace O2 Injection Oxidation Oxidation Zone (WO3 / Cr2O3) Furnace->Oxidation Gases: CO2, H2O, NOx, Br2 Trap Halogen Trap (Silver Wool @ 600°C) Oxidation->Trap Scavenging Reduction Reduction Zone (Copper Wires) Trap->Reduction Br2 Removed Trap2 Water/CO2 Traps Reduction->Trap2 N2, CO2, H2O Detector TCD Detector (N2, CO2, H2O) Trap2->Detector Separation

Caption: Flow path for CHN analysis of brominated heterocycles. Note the Silver Wool trap positioned before the reduction zone to sequester Br₂ and prevent detector poisoning.

Part 3: Validated Experimental Protocol

This protocol is designed for a Dynamic Flash Combustion system (e.g., Elementar, Thermo, PerkinElmer).

Reagents & Materials[5][6][7][8][9][10][11]
  • Standard: p-Bromoacetanilide (High Purity >99.9%).

  • Combustion Aid: Vanadium Pentoxide (

    
    ) or Tungsten (VI) Oxide (
    
    
    
    ).
    • Why? C₈H₇BrN₂ heterocycles are "refractory," meaning they tend to form graphitic char rather than burning completely. These oxides provide localized oxygen to ensure 100% conversion to

      
      .
      
  • Capsules: Tin (Sn) capsules (Tin creates a strong exothermic flash, raising temp to ~1800°C momentarily).

Step-by-Step Workflow
  • System Conditioning (The "Memory" Check):

    • Run 3 "blank" samples (empty tin capsules) to clear atmospheric

      
      .
      
    • Run 2 "priming" samples of p-Bromoacetanilide.

    • Check: Ensure the background Bromine signal (if monitoring) or Nitrogen baseline has stabilized. Bromine is "sticky" and can ghost into subsequent runs.

  • Weighing (The Precision Step):

    • Weigh 1.5 – 2.5 mg of C₈H₇BrN₂ into a tin capsule.

    • CRITICAL: Add 5–10 mg of

      
        powder directly over the sample.
      
    • Fold the capsule tightly to exclude air.

  • The Run:

    • Furnace Temp: 950°C (min) to 1150°C.

    • Oxygen Dosing: Increase

      
       dose by 10-15% compared to standard acetanilide runs. The benzimidazole ring requires excess oxygen to break the C=N bonds.
      
  • Post-Run Validation (Self-Correction):

    • Compare the Carbon recovery.

    • If C is low (< -0.4% error): Incomplete combustion.[5] Increase

      
       dose or increase 
      
      
      
      amount.
    • If N is high (> +0.3% error): Halogen breakthrough. The Silver wool trap is saturated. Replace the combustion tube packing immediately.

Part 4: Troubleshooting & Mechanistic Insights

The "High Nitrogen" False Positive

If your C₈H₇BrN₂ sample shows unexpectedly high Nitrogen values, it is likely not Nitrogen.

  • Mechanism:

    
     gas has a thermal conductivity similar to other gases or can co-elute depending on the column type. If the Silver trap is exhausted, 
    
    
    
    passes to the detector and is misread as
    
    
    or tails into the
    
    
    peak.
  • Solution: Replace the Silver wool section of the reactor tube.

The "Coking" Phenomenon

Benzimidazoles are precursors to high-performance polymers (like PBI). They love to turn into charcoal rather than


.
  • Symptom: Low Carbon results, black residue in the crucible.

  • Fix: The addition of

    
     acts as a catalyst, breaking down the graphitic structure during the flash combustion.
    
Alternative: The Schöniger Flask (Oxygen Flask)

If you require certified Bromine quantification (not just CHN), the combustion method may have high variance (±0.5%). The Schöniger Flask method is the gold standard for Halogens:

  • Sample is burned in a closed flask of pure

    
    .
    
  • Gases are absorbed into an alkaline solution (

    
    ).
    
  • Bromide (

    
    ) is titrated with Silver Nitrate (
    
    
    
    ) or analyzed via Ion Chromatography.
  • Verdict: Use Schöniger for Br validation; use Flash Combustion for CHN validation.

References

  • NIST Standard Reference Materials. Certificate of Analysis: Acetanilide and Organic Standards. National Institute of Standards and Technology. [Link]

  • Elementar Analysensysteme. Application Note: Analysis of Fluorine and Bromine in Organic Compounds. Elementar Application Library. [Link]

  • Schöniger, W. (1955).[6] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[6] Mikrochimica Acta, 43(1), 123-129.[6] (Foundational Method for Halogen Flask Combustion).

Sources

The Ascendant Scaffold: A Comparative Review of Pyrazolo[1,5-a]pyridine Potency in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyridine core, a privileged heterocyclic scaffold, has garnered substantial interest in medicinal chemistry for its versatile biological activities, particularly in oncology.[1][2] Its structural resemblance to purines allows it to function as an effective hinge-binder in the ATP-binding pockets of kinases, a critical class of enzymes often dysregulated in cancer.[3] This guide provides a comparative analysis of the potency of various pyrazolo[1,5-a]pyridine derivatives across different oncology assays, synthesizes key structure-activity relationship (SAR) insights, and presents standardized protocols for core experimental evaluations.

Key Molecular Targets: Beyond Kinase Inhibition

While historically recognized for their potent kinase inhibitory activity, the therapeutic reach of pyrazolo[1,5-a]pyridine derivatives extends to other crucial cancer targets.[1][4] This versatility underscores the scaffold's value in developing novel anticancer agents to overcome challenges like drug resistance and off-target toxicity.[1]

1. Protein Kinase Inhibition: This remains the most explored mechanism. Pyrazolo[1,5-a]pyridines act as ATP-competitive inhibitors against a wide array of kinases involved in oncogenic signaling.[1] Notable targets include:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, crucial in non-small cell lung cancer (NSCLC), and Tropomyosin Receptor Kinases (Trks), whose fusion proteins are drivers in various solid tumors.[4][5]

  • Non-Receptor Tyrosine Kinases: Including C-Terminal Src Kinase (CSK), a negative regulator of T-cell activation, making its inhibitors promising for immuno-oncology.[6]

  • Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs) like CDK2 and CDK9, which are central regulators of cell cycle progression and transcription.[7][8] The B-Raf/MEK pathway, critical in melanoma, is another key target.[1]

2. Microtubule Dynamics Disruption: Certain pyrazolo[1,5-a]pyrimidine analogs have been developed as potent microtubule-targeting agents (MTAs).[9] They bind to the colchicine site on tubulin, inhibiting its polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] This mechanism provides an alternative therapeutic strategy, particularly in cancers resistant to other treatments.[10]

Below is a diagram illustrating a simplified, archetypal kinase signaling cascade frequently targeted by pyrazolo[1,5-a]pyridine inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, Trk) RAS RAS RTK->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Kinase Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->MEK

Targeting Oncogenic Kinase Signaling Pathways.

Comparative Potency in Oncology Assays

The efficacy of pyrazolo[1,5-a]pyridine derivatives is demonstrated through their potent activity in various in vitro assays. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) are key metrics for comparison.

Table 1: Potency of Pyrazolo[1,5-a]pyridine Derivatives as Kinase Inhibitors
Compound Class/ExampleTarget KinaseAssay TypeCell LinePotency (IC50/GI50)Reference
Substituted PyrazolopyrimidineCDK2In vitro kinase assay-18 nM[7]
Compound 21c CDK2Cell-based cytotoxicityHCT-116 (Colon)Potent, comparable to roscovitine[7]
Compound 18b CDK9In vitro kinase assay-Potent, selective[8]
Macrocyclic DerivativesTrkAELISA enzyme assay-1 - 100 nM[5]
Compound 6t CDK2 / TrkAIn vitro kinase assay-90 nM (CDK2), 450 nM (TrkA)[11]
Pyridazinone-based scaffoldCSKHTRF binding assay-5600 nM[3][6]
Optimized PyrazolopyridineCSKHTRF binding assayJurkatSubstantially improved cellular potency[3][6]

Note: This table is a representative summary. Potency can vary significantly based on the specific substitutions on the pyrazolo[1,5-a]pyridine core and the assay conditions.

Table 2: Potency of Pyrazolo[1,5-a]pyridine Derivatives as Tubulin Inhibitors
Compound IDTargetAssay TypeCell Line PanelAverage Potency (IC50)Reference
1a Tubulin (Colchicine site)AntiproliferativeVarious cancer cell lines24.8 nM[9]
1b Tubulin (Colchicine site)AntiproliferativeVarious cancer cell lines28 nM[9]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of these compounds.[4] Key findings from the literature include:

  • Hinge Interaction: The pyrazolo[1,5-a]pyrimidine nucleus itself is essential for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a foundational interaction for inhibitory activity.[3][5]

  • Substituent Effects: The introduction of diverse functional groups via methods like palladium-catalyzed cross-coupling can drastically enhance biological activity.[1][4]

    • For Trk inhibitors, a carboxamide group was found to significantly enhance activity.[5]

    • For CDK2 inhibitors, aryl groups like 4-bromophenyl and 2,4-dichlorophenyl at the 7-position led to strong growth inhibition in HCT-116 cells.[7]

  • Scaffold Hopping: Replacing other heterocyclic cores (like pyridazinone) with the pyrazolo[1,5-a]pyridine scaffold has been shown to significantly improve potency, as seen in the development of CSK inhibitors.[3][6]

Key Experimental Protocols

Accurate and reproducible assessment of compound potency is fundamental. The following sections detail standardized protocols for common assays used in the evaluation of pyrazolo[1,5-a]pyridine derivatives.

Experimental Workflow: Cell Viability/Cytotoxicity Assay

The following diagram outlines the typical workflow for assessing the cytotoxic effects of a novel compound on cancer cell lines.

Cytotoxicity_Assay_Workflow cluster_workflow General Experimental Workflow A 1. Cell Seeding Seed cancer cells in 96-well plates. Allow to adhere overnight. B 2. Compound Treatment Treat cells with a serial dilution of pyrazolo[1,5-a]pyridine compound. A->B C 3. Incubation Incubate for 48-72 hours under standard cell culture conditions. B->C D 4. Viability Reagent Addition Add reagent (e.g., MTT, SRB, CellTiter-Glo). Incubate as required. C->D E 5. Signal Measurement Measure absorbance or luminescence using a plate reader. D->E F 6. Data Analysis Calculate % viability vs. control. Determine IC50/GI50 values. E->F end_node Results F->end_node start Start start->A

Workflow for a Cell-Based Cytotoxicity Assay.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to measure drug-induced cytotoxicity based on the measurement of cellular protein content.[12]

Causality: The SRB assay is chosen for its stability, sensitivity, and reliance on a fixed endpoint (cellular protein), which is less susceptible to metabolic fluctuations compared to tetrazolium-based assays.

Methodology:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Add serial dilutions of the pyrazolo[1,5-a]pyridine compounds to the plates. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Causality: This cell-free assay is essential to confirm that the cytotoxic effect observed in cell-based assays is directly due to the inhibition of tubulin dynamics, rather than an off-target effect.

Methodology:

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute lyophilized bovine tubulin (>99% pure) in G-PEM buffer to a final concentration of 3 mg/mL.

  • Compound Preparation: Prepare various concentrations of the test compound (e.g., compound 1b ) and controls. Use Paclitaxel as a polymerization promoter (positive control) and Nocodazole or Colchicine as a polymerization inhibitor (positive control).

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing the test compounds or controls.

  • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C in a temperature-controlled microplate reader.

  • Data Acquisition: Measure the increase in absorbance (light scatter) at 340 nm every minute for 60 minutes.

  • Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibitory activity. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold is a validated and highly promising framework in the discovery of novel oncology therapeutics.[13] Its derivatives have demonstrated nanomolar potency against a range of critical cancer targets, including various protein kinases and tubulin.[5][9] The success of approved drugs like the RET kinase inhibitor selpercatinib, which contains a pyrazolo[1,5-a]pyridine core, validates the clinical potential of this chemical class.[3]

Future research will likely focus on several key areas:

  • Improving Selectivity: Enhancing selectivity for target kinases over off-targets to minimize toxicity remains a primary goal.[1]

  • Overcoming Resistance: Designing next-generation compounds that are active against known resistance mutations is critical for long-term therapeutic success.[5]

  • Exploring New Targets: Expanding the application of the scaffold to other emerging cancer targets could yield novel therapeutic opportunities.[13]

The continued exploration of the pyrazolo[1,5-a]pyridine scaffold, driven by rational design and robust biological evaluation, holds significant promise for expanding the arsenal of targeted cancer therapies.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. National Center for Biotechnology Information.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. National Center for Biotechnology Information.
  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry.
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. Royal Society of Chemistry.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. MDPI.
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry.
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed. National Center for Biotechnology Information.
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. R Discovery.
  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC. National Center for Biotechnology Information.
  • Structure of Some Anticancer Pyrazolo[1-5a]pyrimidin and Imidazo[1,2-b]pyrazole Derivatives. ResearchGate.
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances.
  • Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed. National Center for Biotechnology Information.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science.
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed. National Center for Biotechnology Information.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. MDPI.
  • (PDF) Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1367948-91-1 Molecular Formula: C₈H₇BrN₂ Physical State: Solid (typically light brown/off-white powder)[1]

Part 1: Executive Safety Summary (The "Why")

As a Senior Application Scientist, I often see researchers underestimate "scaffold" chemicals like 5-Bromo-2-methylpyrazolo[1,5-a]pyridine. While not pyrophoric or explosive, this compound belongs to a class of halogenated fused heterocycles often used as intermediates in kinase inhibitor development.

The Hidden Risk: The primary danger here is not acute toxicity, but sensitization and cumulative mucosal irritation . The bromine substituent increases lipophilicity, potentially enhancing skin absorption, while the pyrazolo-pyridine core can interact with biological targets (enzymes/receptors) in unforeseen ways.[1] Treat this as a Potent Bioactive Intermediate until proven otherwise.[1]

Core Hazard Codes (GHS):

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][3][4][5][6]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation (Dust hazard).[1][3][4][5]

Part 2: The PPE Matrix (Task-Based Protection)

Do not rely on a "one-size-fits-all" approach. PPE must adapt to the physical state of the chemical.

Scenario A: Handling Solid Powder (Weighing/Transfer)

Risk: Inhalation of particulates; static-induced dust cloud.[1]

ComponentSpecificationScientific Rationale
Respiratory Fume Hood (Primary) Engineering controls are superior to masks.[1] Face velocity must be 80–100 fpm.[1]
Gloves Nitrile (4 mil minimum) Solid state permeation is slow.[1] Standard nitrile provides adequate dexterity and protection.
Eye Protection Safety Glasses w/ Side Shields Protects against projectile crystals or static-jump during weighing.[1]
Body Lab Coat (Buttoned, Cotton) Cotton minimizes static electricity buildup compared to synthetic blends.[1]
Scenario B: Handling Solutions (Reaction/Work-up)

Risk: Solvent-mediated skin absorption; splash hazards.[1] Note: Halogenated solvents (DCM, Chloroform) are often used with this compound, which permeate standard nitrile rapidly.

ComponentSpecificationScientific Rationale
Respiratory Fume Hood (Sash lowered) Vapor control is critical if dissolved in volatile organic solvents.[1]
Gloves Double Gloving or Laminate Outer: Nitrile (disposable).[1] Inner: Silver Shield® (Laminate) if using DCM/Chloroform.[1] If using EtOAc/Hexanes, double nitrile is sufficient.
Eye Protection Chemical Goggles Required if volume >500mL or if reaction is under pressure/reflux.[1][6]
Body Chemical Apron Recommended during quenching or high-volume transfers to prevent soak-through.[1]
Part 3: Operational Workflow & Logic Visualization

The following diagram illustrates the decision logic for PPE selection and waste routing. This ensures a self-validating workflow where the researcher must consciously categorize their task.[1]

SafetyLogic Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Reaction State->Liquid Synthesis Action_Solid Protocol A: Fume Hood + Single Nitrile Avoid Static Solid->Action_Solid Action_Liquid Protocol B: Double Glove (Chem-Specific) Sash < 18 inches Liquid->Action_Liquid Waste Disposal Stream Action_Solid->Waste Solid Waste (Halogenated) Action_Liquid->Waste Liquid Waste (Halogenated)

Caption: Decision matrix for PPE selection based on physical state. Blue nodes indicate decision points; Yellow/Red indicate risk states.

Part 4: Step-by-Step Handling Protocols
1. Weighing & Transfer (The "Static" Danger)

Solid heteroaromatics are often fluffy and prone to static charge.

  • Step 1: Place the balance inside the fume hood. If this is impossible, use a pyramid balance enclosure.

  • Step 2: Use an anti-static gun or wipe on the spatula and weighing boat before contact.

  • Step 3: The "Tap" Technique: Do not scoop aggressively. Tap the spatula to dispense powder. This minimizes aerosolization.[1]

  • Step 4: Wipe the exterior of the reagent bottle with a Kimwipe dampened in ethanol before returning it to the shelf. This removes invisible dust residues.[1]

2. Reaction Setup (Solubility & Heating)
  • Solubility: This compound is moderately soluble in DCM, DMSO, and DMF.

  • Heating: If heating >50°C, ensure a reflux condenser is fitted before heating begins.

  • Quenching: Halogenated pyridines are generally stable, but if using organolithium reagents (e.g., n-BuLi) for halogen-lithium exchange, quench at -78°C.[1]

    • Self-Validation Check: "Is my cooling bath stable? Is the quench line vented?"

3. Emergency Response (Spill Management)
  • Solid Spill: Do NOT use a brush/broom (creates dust).[1] Cover with wet paper towels (water or ethanol) to dampen, then wipe up.

  • Solution Spill:

    • Alert nearby personnel.[1][6]

    • Cover with absorbent pads (Universal or Organics).[1]

    • If solvent is DCM/Chloroform, evacuate the immediate area to allow vapors to dissipate into the hood exhaust.

Part 5: Disposal Strategy (Cradle-to-Grave)

Improper disposal of halogenated heterocycles is a major compliance violation and environmental hazard.

Waste CategoryContentsDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels, silica gel.[1]Label: "Hazardous Waste - Solid Debris (Halogenated)."[1] Double bag in clear polyethylene.
Liquid Waste Reaction mixtures, mother liquors.Label: "Halogenated Organic Waste."[1] DO NOT mix with aqueous acids or non-halogenated solvents if cost-separation is required by your facility.[1]
Sharps Needles/Syringes used for transfer.[1]Sharps Container. Do not recap needles.

The "Triple Rinse" Rule: Empty reagent bottles must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone).[1] Collect the rinse as Halogenated Liquid Waste. Only then can the glass bottle be defaced and discarded or recycled.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82394705, this compound.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.